6-Bromo-5-nitropyridin-2-amine
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
6-bromo-5-nitropyridin-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4BrN3O2/c6-5-3(9(10)11)1-2-4(7)8-5/h1-2H,(H2,7,8) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GSICIBOPCHOCJK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC(=C1[N+](=O)[O-])Br)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4BrN3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60516056 | |
| Record name | 6-Bromo-5-nitropyridin-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60516056 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
218.01 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
84487-05-8 | |
| Record name | 6-Bromo-5-nitropyridin-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60516056 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
In-Depth Technical Guide: 6-Bromo-5-nitropyridin-2-amine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties, synthesis, and analytical methodologies related to 6-Bromo-5-nitropyridin-2-amine. This compound is a valuable building block in medicinal chemistry and drug discovery, offering a versatile scaffold for the development of novel therapeutic agents.
Core Chemical Properties
This compound, identified by the CAS Number 84487-05-8, possesses a unique substitution pattern on the pyridine ring that imparts specific reactivity and potential for further functionalization. Below is a summary of its key chemical and physical properties.
| Property | Value |
| Molecular Formula | C₅H₄BrN₃O₂ |
| Molecular Weight | 218.01 g/mol |
| Melting Point | 199-202°C (for the isomer 6-Bromo-3-nitropyridin-2-amine) |
| Boiling Point | 357.488°C at 760 mmHg |
| Density | 1.9 g/cm³ |
| Flash Point | 165.2°C |
| Solubility | Data not available |
Synthesis and Reactivity
The synthesis of this compound typically involves a multi-step process starting from a substituted pyridine derivative. A general synthetic approach involves the bromination and nitration of an appropriate aminopyridine precursor. The precise regioselectivity of these reactions is crucial and often requires careful control of reaction conditions.
General Synthetic Workflow:
Caption: A generalized workflow for the synthesis of this compound.
The presence of the bromine atom at the 6-position and the nitro group at the 5-position makes the pyridine ring susceptible to nucleophilic aromatic substitution. The amino group at the 2-position can be readily diazotized or acylated, providing further avenues for derivatization. This compound is a valuable precursor for Suzuki-Miyaura cross-coupling reactions, enabling the formation of carbon-carbon bonds to introduce diverse aryl or heteroaryl moieties.
Experimental Protocols
General Protocol for Suzuki-Miyaura Cross-Coupling:
This protocol outlines a general procedure for the Suzuki-Miyaura cross-coupling of a bromo-aminopyridine derivative with an arylboronic acid. This method can be adapted for this compound.
Materials:
-
This compound
-
Arylboronic acid (1.2-1.5 equivalents)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Base (e.g., K₂CO₃ or Cs₂CO₃, 2-3 equivalents)
-
Solvent (e.g., 1,4-dioxane/water mixture, toluene, or DMF)
Procedure:
-
To a reaction vessel, add this compound, the arylboronic acid, the palladium catalyst, and the base.
-
Purge the vessel with an inert gas (e.g., nitrogen or argon).
-
Add the degassed solvent system to the reaction mixture.
-
Heat the mixture to the desired temperature (typically 80-120°C) and stir for the required time (monitored by TLC or LC-MS).
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Caption: Experimental workflow for a typical Suzuki-Miyaura cross-coupling reaction.
Safety and Handling
This compound and its derivatives should be handled with care in a well-ventilated fume hood. Appropriate personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn at all times.[1] Avoid inhalation of dust and contact with skin and eyes.[1] In case of contact, wash the affected area thoroughly with water.[2][3] Store the compound in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.[1][4]
Biological Activity and Signaling Pathways
While the specific biological activities and signaling pathways of this compound are not extensively documented in publicly available literature, its structural motifs are present in numerous compounds with known pharmacological properties. The aminopyridine scaffold is a common feature in many kinase inhibitors and other targeted therapies. The bromo and nitro functionalities offer handles for further chemical modification to explore structure-activity relationships and develop potent and selective drug candidates. For instance, the related compound 6-Bromo-5-methylpyridin-2-amine is described as an imidazopyridine drug that has shown to inhibit the growth of bacterial strains in vitro. Further research is warranted to elucidate the biological profile of this compound and its derivatives.
Caption: Potential logical relationships for drug discovery based on the compound's structure.
Spectral Data Interpretation
-
¹H NMR: Signals corresponding to the two aromatic protons on the pyridine ring and the protons of the amino group. The chemical shifts will be influenced by the electron-withdrawing nitro group and the bromine atom.
-
¹³C NMR: Resonances for the five carbons of the pyridine ring. The carbons attached to the bromine and nitro groups will show characteristic shifts.
-
IR Spectroscopy: Stretching vibrations for the N-H bonds of the amino group (typically two bands for a primary amine), C-H bonds of the aromatic ring, C=N and C=C bonds of the pyridine ring, and the characteristic symmetric and asymmetric stretches of the nitro group.
-
Mass Spectrometry: The molecular ion peak corresponding to the exact mass of the compound, along with fragmentation patterns characteristic of the bromo-nitropyridine structure. The isotopic pattern of bromine (¹⁹Br and ⁸¹Br in approximately a 1:1 ratio) will be a key feature.
Researchers are advised to acquire and interpret their own analytical data for confirmation of structure and purity.
References
An In-depth Technical Guide to 6-Bromo-5-nitropyridin-2-amine (CAS No. 84487-05-8)
For Researchers, Scientists, and Drug Development Professionals
Abstract
6-Bromo-5-nitropyridin-2-amine is a substituted pyridine derivative with significant potential as a key building block in the synthesis of complex heterocyclic compounds. Its trifunctional nature, featuring an amino group, a nitro group, and a bromine atom, offers a versatile platform for a variety of chemical transformations. This guide provides a comprehensive overview of its physicochemical properties, plausible synthetic routes, potential chemical reactivity, and applications in medicinal chemistry, particularly in the development of kinase inhibitors. Due to the limited availability of specific experimental data for this compound in peer-reviewed literature, this guide extrapolates from well-established protocols for structurally similar molecules to provide detailed, illustrative experimental procedures.
Physicochemical Properties
Table 1: Physicochemical Data of this compound and Its Isomers
| Property | This compound (CAS: 84487-05-8) | 6-Bromo-3-nitropyridin-2-amine (CAS: 84487-04-7) | 2-Bromo-3-nitropyridin-4-amine (CAS: 84487-14-9) |
| Molecular Formula | C₅H₄BrN₃O₂[1] | C₅H₄BrN₃O₂ | C₅H₄BrN₃O₂ |
| Molecular Weight | 218.01 g/mol [1] | 218.01 g/mol | 218.01 g/mol |
| Appearance | Solid (Predicted) | Solid | - |
| Melting Point | Not Available | 199-202 °C | Not Available |
| Boiling Point | 357.5±37.0 °C (Predicted) | 349.5±37.0 °C at 760 mmHg | Not Available |
| Density | 1.929±0.06 g/cm³ (Predicted) | 1.9±0.1 g/cm³ | Not Available |
Synthesis and Experimental Protocols
A definitive, published synthetic protocol for this compound is not currently available in the scientific literature. However, a highly plausible route is the regioselective nitration of 2-amino-6-bromopyridine. This approach is analogous to the well-documented synthesis of other substituted aminonitropyridines.[2][3][4]
Proposed Synthesis: Nitration of 2-Amino-6-bromopyridine
The synthesis of this compound can be envisioned through the electrophilic nitration of 2-amino-6-bromopyridine using a mixture of concentrated nitric and sulfuric acids. The amino group is a strong activating group and directs ortho- and para- to itself. In the case of 2-amino-6-bromopyridine, the 3- and 5-positions are activated. The 5-position is generally favored for nitration in related aminopyridines.[2]
Caption: Proposed synthesis of this compound.
Illustrative Experimental Protocol for Nitration
This protocol is adapted from established procedures for the nitration of similar aminopyridine substrates.[5][6]
Materials:
-
2-Amino-6-bromopyridine
-
Concentrated Sulfuric Acid (H₂SO₄, 98%)
-
Concentrated Nitric Acid (HNO₃, 70%)
-
Crushed Ice
-
Ammonium Hydroxide solution (or other suitable base)
-
Distilled Water
-
Ethanol (for recrystallization)
Equipment:
-
Three-necked round-bottom flask
-
Magnetic stirrer and stir bar
-
Dropping funnel
-
Thermometer
-
Ice-salt bath
-
Büchner funnel and filter paper
Procedure:
-
Reaction Setup: In a three-necked flask equipped with a magnetic stirrer, thermometer, and dropping funnel, add concentrated sulfuric acid.
-
Substrate Addition: Cool the sulfuric acid to 0°C using an ice-salt bath. Slowly and portion-wise, add 2-amino-6-bromopyridine to the stirred sulfuric acid, ensuring the temperature is maintained below 5°C.
-
Nitrating Agent Addition: Prepare a pre-cooled (0°C) mixture of concentrated nitric acid and concentrated sulfuric acid. Add this nitrating mixture dropwise to the reaction flask via the dropping funnel over a period of 1-2 hours. Maintain the reaction temperature at or below 5°C throughout the addition.
-
Reaction: After the addition is complete, continue to stir the mixture at 0-5°C for an additional hour, then allow it to slowly warm to room temperature and stir for another 1-2 hours.
-
Quenching: Carefully pour the reaction mixture onto a large amount of crushed ice with vigorous stirring.
-
Neutralization: Slowly neutralize the acidic solution with a suitable base, such as ammonium hydroxide, until a pH of 7-8 is reached. This should be done in an ice bath to control the exotherm.
-
Isolation and Purification: Collect the resulting precipitate by vacuum filtration. Wash the solid thoroughly with cold water until the washings are neutral. The crude product can be purified by recrystallization from a suitable solvent, such as ethanol, to yield this compound.
Chemical Reactivity and Applications in Synthesis
This compound is a versatile intermediate for organic synthesis due to its multiple functional groups.
Suzuki-Miyaura Cross-Coupling
The bromine atom at the 6-position is susceptible to palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, to form carbon-carbon bonds. This reaction is a powerful tool for introducing aryl or heteroaryl substituents, which is a common strategy in the synthesis of kinase inhibitors.[7][8]
Caption: Suzuki-Miyaura coupling of this compound.
Illustrative Experimental Protocol for Suzuki-Miyaura Coupling
This generalized protocol is based on standard procedures for the Suzuki-Miyaura coupling of bromopyridines.[8]
Materials:
-
This compound
-
Aryl- or heteroaryl-boronic acid (1.1-1.5 equivalents)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Base (e.g., K₂CO₃, Na₂CO₃, or Cs₂CO₃, 2-3 equivalents)
-
Solvent (e.g., 1,4-dioxane/water, toluene, or DMF)
Procedure:
-
To a reaction vessel, add this compound, the boronic acid, the palladium catalyst, and the base.
-
Purge the vessel with an inert gas (e.g., nitrogen or argon).
-
Add the degassed solvent system.
-
Heat the reaction mixture to a temperature typically between 80-120°C and stir until the starting material is consumed (monitor by TLC or LC-MS).
-
Cool the reaction mixture to room temperature and dilute with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Reduction of the Nitro Group
The nitro group can be readily reduced to an amino group using various reducing agents, such as SnCl₂/HCl, H₂/Pd-C, or iron in acetic acid. This transformation yields a diaminopyridine derivative, which is a common precursor for the synthesis of fused heterocyclic systems like imidazopyridines.
Reactions of the Amino Group
The amino group at the 2-position can undergo a range of reactions, including acylation, alkylation, and diazotization, allowing for further functionalization of the molecule.
Applications in Drug Discovery
Substituted pyridines are a prevalent scaffold in medicinal chemistry.[9] this compound, and the intermediates derived from it, are valuable in the synthesis of biologically active compounds, particularly kinase inhibitors.[7] Kinase inhibitors are a major class of targeted cancer therapeutics. The pyridine core can form crucial hydrogen bonds with the hinge region of the kinase ATP-binding site. The various substituents on the pyridine ring allow for the modulation of potency, selectivity, and pharmacokinetic properties of the inhibitor.
A plausible application of this compound is in the synthesis of analogs of kinase inhibitors where a substituted aminopyridine core is required. For example, related compounds have been used in the synthesis of inhibitors for cyclin-dependent kinases (CDKs).
Caption: Role of this compound in drug discovery.
Safety and Handling
Detailed toxicology data for this compound is not available. However, based on its functional groups and data for related compounds, it should be handled with care in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn. Avoid inhalation of dust and contact with skin and eyes. For related compounds, hazards include skin, eye, and respiratory irritation.
Conclusion
This compound is a valuable synthetic intermediate with significant potential in medicinal chemistry and drug discovery. While specific experimental data for this compound is limited, its reactivity can be reliably predicted based on its structure and the well-established chemistry of related aminonitropyridines. The synthetic routes and reaction protocols outlined in this guide provide a solid foundation for researchers to utilize this versatile building block in the development of novel, biologically active molecules, particularly in the pursuit of new kinase inhibitors. Further research into the specific properties and reactivity of this compound is warranted to fully exploit its synthetic potential.
References
- 1. chemwhat.com [chemwhat.com]
- 2. Page loading... [wap.guidechem.com]
- 3. 2-Amino-5-nitropyridine synthesis - chemicalbook [chemicalbook.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. benchchem.com [benchchem.com]
- 8. mdpi.com [mdpi.com]
- 9. Nitropyridines in the Synthesis of Bioactive Molecules - PMC [pmc.ncbi.nlm.nih.gov]
In-Depth Technical Guide: Molecular Weight of 6-Bromo-5-nitropyridin-2-amine
Audience: Researchers, scientists, and drug development professionals.
This document provides a detailed breakdown of the molecular weight calculation for the compound 6-Bromo-5-nitropyridin-2-amine.
Molecular Formula
The chemical structure of this compound leads to the molecular formula: C₅H₄BrN₃O₂ . This formula is derived from the pyridine ring structure substituted with a bromine atom, a nitro group (NO₂), and an amine group (NH₂).
Atomic Weight of Constituent Elements
The calculation of the molecular weight is based on the atomic weights of each element present in the molecule. The standard atomic weights for these elements are summarized below.
| Element | Symbol | Quantity | Atomic Weight ( g/mol ) |
| Carbon | C | 5 | 12.011[1] |
| Hydrogen | H | 4 | 1.008[2][3][4] |
| Bromine | Br | 1 | 79.904[5][6][7] |
| Nitrogen | N | 3 | 14.007[8][9] |
| Oxygen | O | 2 | 15.999[10][11] |
Molecular Weight Calculation
The molecular weight is the sum of the atomic weights of all atoms in the molecule.
-
Carbon: 5 × 12.011 g/mol = 60.055 g/mol
-
Hydrogen: 4 × 1.008 g/mol = 4.032 g/mol
-
Bromine: 1 × 79.904 g/mol = 79.904 g/mol
-
Nitrogen: 3 × 14.007 g/mol = 42.021 g/mol
-
Oxygen: 2 × 15.999 g/mol = 31.998 g/mol
Total Molecular Weight = 60.055 + 4.032 + 79.904 + 42.021 + 31.998 = 218.01 g/mol .
A similar compound, 6-Bromo-2-nitropyridin-3-amine, also has a calculated molecular weight of 218.01 g/mol , as it shares the same molecular formula.[12]
Logical Relationship for Molecular Weight Calculation
The following diagram illustrates the logical workflow for determining the molecular weight of a chemical compound from its name.
Note: The request for detailed experimental protocols and signaling pathways is not applicable to the determination of a compound's molecular weight.
References
- 1. Carbon | C (Element) - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. How many grams does an atom of hydrogen weigh? - askIITians [askiitians.com]
- 3. quora.com [quora.com]
- 4. Hydrogen - Wikipedia [en.wikipedia.org]
- 5. Bromine - Wikipedia [en.wikipedia.org]
- 6. byjus.com [byjus.com]
- 7. Bromine - Element information, properties and uses | Periodic Table [periodic-table.rsc.org]
- 8. Nitrogen - Element information, properties and uses | Periodic Table [periodic-table.rsc.org]
- 9. sbg.bio.ic.ac.uk [sbg.bio.ic.ac.uk]
- 10. fiveable.me [fiveable.me]
- 11. Oxygen - Wikipedia [en.wikipedia.org]
- 12. 6-Bromo-2-nitropyridin-3-amine | C5H4BrN3O2 | CID 56587806 - PubChem [pubchem.ncbi.nlm.nih.gov]
Elucidation of 6-Bromo-5-nitropyridin-2-amine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the structural elucidation of 6-bromo-5-nitropyridin-2-amine, a substituted pyridine derivative of interest in medicinal chemistry and materials science. This document outlines its chemical identity, predicted spectroscopic characteristics, a plausible synthetic route, and a logical workflow for its structural verification.
Chemical Identity and Properties
This compound is a heterocyclic aromatic compound. Its structure is characterized by a pyridine ring substituted with a bromine atom at the 6-position, a nitro group at the 5-position, and an amine group at the 2-position.
| Identifier | Value | Source |
| IUPAC Name | This compound | N/A |
| CAS Number | 84487-05-8 | [1] |
| Molecular Formula | C₅H₄BrN₃O₂ | [1] |
| Molecular Weight | 218.01 g/mol | [1] |
Predicted Spectroscopic Data for Structure Elucidation
Predicted ¹H NMR Spectral Data
The proton NMR spectrum is expected to show two aromatic protons. The chemical shifts are influenced by the electronic effects of the substituents. The electron-withdrawing nitro group will deshield adjacent protons, while the amino group will have a shielding effect.
| Proton | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constant (J) |
| H-3 | 6.5 - 7.0 | d | ~8-9 Hz |
| H-4 | 8.0 - 8.5 | d | ~8-9 Hz |
| -NH₂ | 5.0 - 6.0 | br s | N/A |
Predicted ¹³C NMR Spectral Data
The carbon NMR spectrum will reflect the electronic environment of each carbon atom in the pyridine ring.
| Carbon | Predicted Chemical Shift (ppm) |
| C-2 | 158 - 162 |
| C-3 | 110 - 115 |
| C-4 | 140 - 145 |
| C-5 | 130 - 135 |
| C-6 | 145 - 150 |
Predicted Mass Spectrometry Data
Mass spectrometry is a key technique for determining the molecular weight and fragmentation pattern.
| Technique | Predicted m/z Value | Interpretation |
| Electrospray Ionization (ESI) | [M+H]⁺ ≈ 218.9, 220.9 | Molecular ion peak showing isotopic pattern for Bromine |
| Electron Ionization (EI) | M⁺ ≈ 218, 220 | Molecular ion peak with Bromine isotopic pattern |
| Major Fragments | [M-NO₂]⁺, [M-Br]⁺, [M-HCN]⁺ | Characteristic fragmentation patterns for nitroaromatics and pyridines |
Proposed Synthesis Protocol
A plausible synthetic route for this compound involves the nitration of a suitable precursor, such as 2-amino-6-bromopyridine. The following is a generalized experimental protocol.
Reaction: Nitration of 2-amino-6-bromopyridine.
Materials:
-
2-amino-6-bromopyridine
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Concentrated Nitric Acid (HNO₃)
-
Ice
-
Sodium Bicarbonate (NaHCO₃) solution
-
Ethyl Acetate
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
In a round-bottom flask, dissolve 2-amino-6-bromopyridine in concentrated sulfuric acid at 0°C with stirring.
-
Slowly add a pre-cooled mixture of concentrated nitric acid and concentrated sulfuric acid dropwise to the reaction mixture, maintaining the temperature below 5°C.
-
After the addition is complete, allow the reaction to stir at room temperature for several hours.
-
Pour the reaction mixture onto crushed ice and neutralize with a saturated sodium bicarbonate solution until the pH is approximately 7-8.
-
Extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization to obtain this compound.
Logical Workflow for Structure Elucidation
The confirmation of the structure of a synthesized compound like this compound follows a logical workflow involving multiple analytical techniques.
Caption: Workflow for the synthesis and structural elucidation of this compound.
Potential Applications in Research and Drug Development
Substituted nitropyridines are important intermediates in the synthesis of various biologically active molecules. The presence of the bromo, nitro, and amino groups on the pyridine ring of this compound provides multiple sites for further functionalization, making it a versatile building block in drug discovery. Potential areas of application include the development of kinase inhibitors, antibacterial agents, and materials for electronic applications. The specific biological activities and applications of this compound would require further investigation.
References
An In-depth Technical Guide to the Synthesis Precursors of 6-Bromo-5-nitropyridin-2-amine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthetic precursors for 6-bromo-5-nitropyridin-2-amine, a key intermediate in pharmaceutical and agrochemical research. Due to the limited availability of a direct, documented synthesis for the final compound, this document focuses on the two most plausible synthetic routes by detailing the preparation of its immediate precursors: 2-amino-6-bromopyridine and 2-amino-5-nitropyridine .
This guide presents detailed experimental protocols, quantitative data for key reactions, and logical workflows to assist researchers in the efficient synthesis of these crucial building blocks. The final conversion to this compound is proposed based on established chemical principles of electrophilic aromatic substitution on pyridine rings.
Route 1: Nitration of 2-Amino-6-bromopyridine
This route involves the synthesis of 2-amino-6-bromopyridine followed by a proposed nitration step. The amino group at the 2-position is an activating group that directs electrophilic substitution to the 3- and 5-positions.
Synthesis of Precursor: 2-Amino-6-bromopyridine
A common method for the synthesis of 2-amino-6-bromopyridine is through the Hofmann degradation of 6-bromo-2-pyridinecarboxamide.[1]
Experimental Protocol:
-
Preparation of Sodium Hypobromite Solution: In a reaction vessel, prepare a solution of sodium hydroxide (20g, 0.5 mol) in water (216g, 12 mol). Cool the solution to between -5°C and 0°C. Slowly add liquid bromine (19.2g, 0.12 mol) dropwise to the lye solution while maintaining the temperature. Stir the mixture for 1 hour to form the sodium hypobromite solution.[1]
-
Hofmann Degradation: To the freshly prepared sodium hypobromite solution, add 6-bromo-2-pyridinecarboxamide (20.1g, 0.1 mol) in portions at room temperature until it is completely dissolved.[1]
-
Reaction and Work-up: Heat the reaction mixture to 70°C and maintain for 0.5 hours. After the reaction is complete, cool the mixture to 0°C.[1]
-
Isolation of Product: Filter the resulting white solid crude product. Extract the filtrate with dichloromethane. Recover the solvent from the organic layer, cool, and filter to obtain more of the crude product. Recrystallize the combined crude product from petroleum ether and dry to yield 2-amino-6-bromopyridine.[1]
Quantitative Data for 2-Amino-6-bromopyridine Synthesis:
| Reactant/Product | Molecular Weight ( g/mol ) | Amount (g) | Moles (mol) | Yield (%) | Melting Point (°C) | Reference |
| 6-Bromo-2-pyridinecarboxamide | 202.02 | 20.1 | 0.1 | - | - | [1] |
| Sodium Hydroxide | 40.00 | 20 | 0.5 | - | - | [1] |
| Liquid Bromine | 159.81 | 19.2 | 0.12 | - | - | [1] |
| 2-Amino-6-bromopyridine | 173.01 | 9.2 | 0.053 | 53.2 | 88-89 | [1] |
Logical Workflow for Route 1:
Proposed Final Step: Nitration of 2-Amino-6-bromopyridine
Adapted Experimental Protocol (Proposed):
-
Reaction Setup: In a three-necked flask equipped with a stirrer, dropping funnel, and thermometer, add concentrated sulfuric acid. Cool the acid to 0°C in an ice bath.
-
Substrate Addition: Slowly add 2-amino-6-bromopyridine to the cooled sulfuric acid, ensuring the temperature does not exceed 5°C.
-
Nitration: Add a pre-cooled mixture of concentrated nitric acid and concentrated sulfuric acid dropwise to the reaction mixture while maintaining the temperature at 0°C. After the addition, allow the reaction to stir at 0°C for 1 hour, then at room temperature for 1 hour, and finally at 50-60°C for 1 hour.[2]
-
Work-up and Isolation: Cool the reaction mixture and pour it onto crushed ice. Neutralize with a 40% sodium hydroxide solution. Collect the precipitate by filtration and wash with water until the washings are free of sulfate. The product would be a mixture of this compound and 6-bromo-3-nitropyridin-2-amine, requiring separation by chromatography.
Route 2: Bromination of 2-Amino-5-nitropyridine
This alternative route begins with the synthesis of 2-amino-5-nitropyridine, a well-documented process, followed by a proposed regioselective bromination at the 6-position.
Synthesis of Precursor: 2-Amino-5-nitropyridine
The synthesis of 2-amino-5-nitropyridine is typically achieved through the nitration of 2-aminopyridine.[3]
Experimental Protocol:
-
Reaction Setup: In a reaction vessel, dissolve 2-aminopyridine (18.82g, 0.2 mol) in 1,2-dichloroethane (75.3g).[3]
-
Nitration: Cool the solution to below 10°C and slowly add a mixed acid solution of concentrated sulfuric acid and fuming nitric acid (45.17g) dropwise over 12 hours. The reaction mixture will change color from light yellow to red-wine.[3]
-
Work-up: After the reaction is complete, cool the mixture to room temperature and wash with water until the pH is 5-8.[3]
-
Isolation of Product: Recover the 1,2-dichloroethane under reduced pressure. Pour the residue into ice water to precipitate a dark yellow solid. Filter the precipitate, wash with water, and dry to obtain 2-amino-5-nitropyridine.[3]
Quantitative Data for 2-Amino-5-nitropyridine Synthesis:
| Reactant/Product | Molecular Weight ( g/mol ) | Amount (g) | Moles (mol) | Yield (%) | Purity (HPLC) | Reference |
| 2-Aminopyridine | 94.11 | 18.82 | 0.2 | - | - | [3] |
| Mixed Acid (H₂SO₄/HNO₃) | - | 45.17 | - | - | - | [3] |
| 2-Amino-5-nitropyridine | 139.11 | 25.83 | 0.186 | 91.67 | 98.66% | [3] |
Logical Workflow for Route 2:
Proposed Final Step: Bromination of 2-Amino-5-nitropyridine
The regioselective bromination of 2-amino-5-nitropyridine at the 6-position presents a synthetic challenge. The strong deactivating effect of the nitro group at the 5-position and the ortho-, para-directing influence of the amino group suggest that electrophilic bromination would likely occur at the 3-position. Achieving bromination at the 6-position would likely require a more complex, multi-step approach, possibly involving protection/deprotection steps or the use of specific catalytic systems that could favor this regioselectivity. Further research into directed ortho-metalation or other advanced synthetic methodologies may be necessary to achieve this transformation efficiently.
Conclusion
This technical guide has detailed two plausible synthetic pathways for the precursors of this compound. While a direct, one-step synthesis for the final product is not well-documented, the protocols provided for the synthesis of 2-amino-6-bromopyridine and 2-amino-5-nitropyridine are robust and high-yielding. The proposed subsequent nitration and bromination steps are based on sound chemical principles and analogous reactions, providing a strong foundation for further research and process development. Researchers and drug development professionals can utilize the information herein to synthesize the necessary precursors and explore the final conversion to the target molecule. It is recommended that the proposed final steps be carefully optimized and the regioselectivity of the reactions be thoroughly analyzed.
References
An In-depth Technical Guide on the Solubility of 6-Bromo-5-nitropyridin-2-amine in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
Introduction
6-Bromo-5-nitropyridin-2-amine is a substituted pyridine derivative of interest in medicinal chemistry and materials science. Understanding its solubility in organic solvents is a critical first step in various applications, including reaction chemistry, purification, formulation development, and analytical method development. The solubility of an active pharmaceutical ingredient (API) is a key determinant of its bioavailability and manufacturability. This document outlines the theoretical considerations and practical methodologies for assessing the solubility of this compound.
The structure of this compound, featuring a polar amine group, a nitro group, and a bromine atom on a pyridine ring, suggests a complex solubility profile. The presence of both hydrogen bond donors (the amine group) and acceptors (the nitro and pyridine nitrogen) indicates potential solubility in polar solvents. However, the bromo- and nitro-substituted aromatic ring contributes to its molecular weight and potential for non-polar interactions.
Theoretical Framework for Solubility
The principle of "like dissolves like" is a fundamental concept in predicting solubility.[1] This principle suggests that substances with similar polarities are more likely to be soluble in one another. The polarity of a solvent is determined by its molecular structure and the resulting dipole moment.
For this compound, one can anticipate:
-
High solubility in polar aprotic solvents (e.g., DMSO, DMF, acetonitrile) that can engage in dipole-dipole interactions and potentially hydrogen bonding.
-
Moderate to low solubility in polar protic solvents (e.g., methanol, ethanol), where the solvent's hydrogen-bonding network might be disrupted.
-
Low solubility in non-polar solvents (e.g., hexane, toluene) due to the significant difference in polarity.
Quantitative Solubility Data
As previously noted, specific quantitative solubility data for this compound is not available in the reviewed literature. To facilitate future research and data presentation, the following table provides a standardized format for reporting such data.
| Solvent | Temperature (°C) | Solubility (mg/mL) | Solubility (mol/L) | Method of Determination | Reference |
| e.g., Dimethyl Sulfoxide (DMSO) | 25 | e.g., Shake-Flask | |||
| e.g., N,N-Dimethylformamide (DMF) | 25 | e.g., HPLC | |||
| e.g., Acetonitrile | 25 | e.g., UV-Vis | |||
| e.g., Methanol | 25 | e.g., Shake-Flask | |||
| e.g., Ethanol | 25 | e.g., HPLC | |||
| e.g., Dichloromethane | 25 | e.g., UV-Vis | |||
| e.g., Toluene | 25 | e.g., Shake-Flask | |||
| e.g., Hexane | 25 | e.g., HPLC |
Experimental Protocol for Solubility Determination
The following is a detailed methodology for determining the equilibrium solubility of this compound in an organic solvent using the widely accepted shake-flask method.[2]
4.1. Materials and Equipment
-
This compound (solid, of known purity)
-
Selected organic solvents (analytical grade or higher)
-
Analytical balance
-
Vials with screw caps
-
Constant temperature orbital shaker or rotator
-
Centrifuge
-
Syringe filters (e.g., 0.45 µm PTFE)
-
Volumetric flasks and pipettes
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer.
4.2. Procedure
-
Preparation of Saturated Solutions:
-
Add an excess amount of solid this compound to a series of vials. The excess solid is crucial to ensure that equilibrium is reached with the undissolved solid present.
-
Accurately add a known volume of the desired organic solvent to each vial.
-
Seal the vials tightly to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vials in a constant temperature orbital shaker set to the desired temperature (e.g., 25 °C or 37 °C).[3][4]
-
Agitate the samples for a predetermined period (e.g., 24, 48, or 72 hours) to ensure equilibrium is reached.[3][4] The time to reach equilibrium should be determined empirically by taking measurements at different time points until the concentration of the solute in the solution remains constant.[3]
-
-
Sample Separation:
-
After equilibration, remove the vials from the shaker and allow the undissolved solid to settle.
-
Separate the supernatant from the solid by either centrifugation or filtration.[4] If using filtration, ensure the filter material is compatible with the solvent and does not adsorb the solute.
-
-
Sample Analysis:
-
Carefully take an aliquot of the clear supernatant and dilute it with a known volume of a suitable solvent to bring the concentration within the linear range of the analytical method.
-
Analyze the concentration of this compound in the diluted sample using a validated analytical method, such as HPLC or UV-Vis spectroscopy.[5]
-
-
Quantification:
-
Prepare a calibration curve using standard solutions of this compound of known concentrations.
-
Determine the concentration of the compound in the diluted sample by interpolating from the calibration curve.
-
Calculate the original solubility in the solvent by taking into account the dilution factor.
-
4.3. Data Reporting
-
Report the solubility in standard units such as mg/mL or mol/L.
-
Specify the temperature at which the measurement was made.
-
Detail the analytical method used for quantification.
-
Perform each measurement in triplicate to ensure reproducibility.[3][4]
Visualizations
5.1. Experimental Workflow for Solubility Determination
The following diagram illustrates the key steps in the experimental determination of solubility.
Caption: Workflow for determining the solubility of a compound.
5.2. Logical Relationship of Factors Affecting Solubility
This diagram outlines the interplay of molecular and environmental factors that influence the solubility of a compound like this compound.
Caption: Factors influencing the solubility of a solid compound.
Conclusion
While quantitative solubility data for this compound in organic solvents is not currently available in the public domain, this guide provides a comprehensive framework for researchers to determine this crucial physicochemical property. By following the detailed experimental protocol and considering the theoretical principles outlined, scientists in drug development and other fields can generate the necessary data to advance their research. The provided templates for data presentation and visualizations offer a standardized approach to reporting and understanding the solubility characteristics of this compound.
References
Spectroscopic Profile of 6-Bromo-5-nitropyridin-2-amine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract: This technical guide provides a detailed overview of the predicted spectroscopic data for the compound 6-Bromo-5-nitropyridin-2-amine. Due to a lack of available experimental data in peer-reviewed literature, this document focuses on computationally predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. The guide includes structured data tables, detailed interpretations, and standardized experimental protocols for acquiring such data. A logical workflow for spectroscopic analysis is also presented. This document is intended to serve as a foundational resource for researchers working with or synthesizing this compound.
Introduction
This compound is a substituted pyridine derivative of interest in medicinal chemistry and materials science due to its potential as a versatile building block. The presence of an amine, a nitro group, and a bromine atom on the pyridine ring offers multiple sites for further functionalization. Accurate spectroscopic characterization is the cornerstone of chemical synthesis and drug development, ensuring structural integrity and purity. This guide provides an in-depth, albeit predicted, spectroscopic profile to aid in the identification and characterization of this molecule.
Predicted Spectroscopic Data
The following sections present the predicted spectroscopic data for this compound. It is crucial to note that these are computationally generated values and should be confirmed with experimental data once available.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an indispensable tool for elucidating the carbon-hydrogen framework of a molecule.
Predicted ¹H NMR Data (Solvent: DMSO-d₆, 400 MHz)
| Chemical Shift (δ) ppm | Multiplicity | Number of Protons | Assignment |
| ~8.2 - 8.4 | Singlet | 1H | H-4 |
| ~7.8 - 8.0 | Singlet | 1H | H-3 |
| ~7.0 - 7.5 | Broad Singlet | 2H | NH₂ |
Predicted ¹³C NMR Data (Solvent: DMSO-d₆, 100 MHz)
| Chemical Shift (δ) ppm | Assignment |
| ~158 - 162 | C-2 |
| ~145 - 150 | C-4 |
| ~135 - 140 | C-5 |
| ~115 - 120 | C-6 |
| ~110 - 115 | C-3 |
Interpretation: The ¹H NMR spectrum is expected to be relatively simple, showing two distinct singlets for the aromatic protons H-3 and H-4. The downfield shift of H-4 is anticipated due to the strong electron-withdrawing effect of the adjacent nitro group. The protons of the amine group are expected to appear as a broad singlet, the chemical shift of which can be highly dependent on solvent and concentration.
In the ¹³C NMR spectrum, five distinct signals are predicted for the pyridine ring carbons. The carbon bearing the amino group (C-2) is expected at the most downfield position, while the carbon attached to the bromine (C-6) will also be significantly shifted. The presence of the nitro group will deshield the C-5 and C-4 positions.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule.
Predicted IR Absorption Bands
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3450 - 3300 | Medium, Sharp (doublet) | N-H stretch (asymmetric & symmetric) |
| 1620 - 1580 | Medium | N-H bend (scissoring) |
| 1550 - 1500 | Strong | Asymmetric NO₂ stretch |
| 1360 - 1320 | Strong | Symmetric NO₂ stretch |
| 1600 - 1450 | Medium to Weak | C=C and C=N stretching (aromatic ring) |
| 1200 - 1000 | Medium | C-N stretch |
| 700 - 550 | Medium to Strong | C-Br stretch |
Interpretation: The IR spectrum will be characterized by the distinct vibrations of the amino and nitro functional groups. The primary amine should give rise to a characteristic doublet in the high-frequency region due to asymmetric and symmetric N-H stretching. Strong absorptions corresponding to the asymmetric and symmetric stretching of the nitro group are expected in the mid-frequency range. The presence of the pyridine ring will be confirmed by C=C and C=N stretching bands. A band in the lower frequency region will indicate the C-Br stretch.
Mass Spectrometry (MS)
Mass spectrometry provides information about the mass and fragmentation pattern of a molecule.
Predicted Mass Spectrometry Data (Electron Ionization - EI)
| m/z | Relative Intensity (%) | Assignment |
| 217/219 | High | [M]⁺ (Molecular ion) |
| 187/189 | Medium | [M - NO]⁺ |
| 171/173 | Medium | [M - NO₂]⁺ |
| 138 | Low | [M - Br]⁺ |
| 92 | Medium | [M - Br - NO₂]⁺ |
Interpretation: The mass spectrum is expected to show a prominent molecular ion peak [M]⁺ with a characteristic isotopic pattern (approximately 1:1 ratio for m/z and m/z+2) due to the presence of a bromine atom. Common fragmentation pathways for nitroaromatic compounds include the loss of NO (30 amu) and NO₂ (46 amu). The loss of the bromine radical (79/81 amu) is another expected fragmentation.
Experimental Protocols
The following are general protocols for obtaining the spectroscopic data described above. Instrument parameters should be optimized for the specific sample.
3.1. NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of deuterated solvent (e.g., DMSO-d₆) in a 5 mm NMR tube.
-
¹H NMR Acquisition: Acquire the spectrum on a 400 MHz or higher field NMR spectrometer. Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and 16-32 scans.
-
¹³C NMR Acquisition: Acquire the spectrum on the same instrument. Typical parameters include a 45-degree pulse angle, a relaxation delay of 2-5 seconds, and a sufficient number of scans (1024 or more) to achieve a good signal-to-noise ratio. Proton decoupling should be applied.
-
Data Processing: Process the raw data by applying a Fourier transform, phase correction, and baseline correction. Calibrate the chemical shifts using the residual solvent peak as an internal standard (δ 2.50 for ¹H and δ 39.52 for ¹³C in DMSO-d₆).
3.2. IR Spectroscopy
-
Sample Preparation (ATR): Place a small amount of the solid sample directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory.
-
Acquisition: Record the spectrum using a Fourier-Transform Infrared (FTIR) spectrometer, typically over a range of 4000-400 cm⁻¹. Co-add 16-32 scans at a resolution of 4 cm⁻¹ for a good quality spectrum.
-
Data Processing: Perform a background subtraction using a spectrum of the clean ATR crystal.
3.3. Mass Spectrometry (EI)
-
Sample Introduction: Introduce a small amount of the sample into the mass spectrometer via a direct insertion probe or by injection of a dilute solution if using a GC-MS system.
-
Ionization: Ionize the sample using a standard electron ionization source (typically 70 eV).
-
Mass Analysis: Scan a mass range appropriate for the molecular weight of the compound (e.g., m/z 40-300).
-
Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to deduce the structure.
Workflow for Spectroscopic Analysis
The following diagram illustrates a logical workflow for the spectroscopic characterization of a novel compound like this compound.
Commercial Availability and Synthetic Utility of 6-Bromo-5-nitropyridin-2-amine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction: 6-Bromo-5-nitropyridin-2-amine, a substituted pyridine derivative, is a key building block in medicinal chemistry and drug discovery. Its unique structural features, including a bromine atom amenable to cross-coupling reactions and a nitro group that can be readily transformed into other functionalities, make it a versatile precursor for the synthesis of a wide range of heterocyclic compounds with potential therapeutic applications. This technical guide provides a comprehensive overview of the commercial availability of this compound, its key chemical properties, and detailed experimental protocols for its synthesis and derivatization.
Chemical Identity and Commercial Availability
This compound is systematically known as 2-Amino-6-bromo-5-nitropyridine. It is crucial to use its correct CAS (Chemical Abstracts Service) number to ensure the procurement of the right compound.
CAS Number: 84487-05-8[1][2][3]
A number of chemical suppliers offer this compound, typically for research and development purposes. The purity and available quantities can vary between suppliers. Researchers are advised to request certificates of analysis (CoA) to verify the quality of the compound.
Quantitative Data Summary
The following tables summarize the key physical and chemical properties of this compound, compiled from various chemical suppliers and databases.
Table 1: Physical and Chemical Properties
| Property | Value | Source(s) |
| Molecular Formula | C₅H₄BrN₃O₂ | [2][3] |
| Molecular Weight | 218.01 g/mol | [2][3] |
| Appearance | Light yellow to yellow to orange powder/crystal | --- |
| Boiling Point | 357.488 °C at 760 mmHg | [2] |
| Flash Point | 170.003 °C | [2] |
| Density | 1.93 g/cm³ | [2] |
| Refractive Index | 1.683 | [2] |
Table 2: Commercial Supplier Information (Representative)
| Supplier | Purity | Available Quantities |
| BLD Pharmatech | ≥ 95% | Inquire |
| 2a biotech | Inquire | Inquire |
| AiFChem | ≥ 95% | Inquire |
| NovaChemistry | Inquire | Inquire |
Note: Availability and purity levels are subject to change. It is recommended to contact the suppliers directly for the most current information.
Experimental Protocols
The following protocols provide detailed methodologies for the synthesis of this compound and a representative derivatization reaction, which are crucial for its application in drug discovery.
Protocol 1: Synthesis of this compound (via Nitration of 2-Amino-6-bromopyridine)
This protocol is adapted from the synthesis of a structurally similar compound, 2-amino-5-bromo-3-nitropyridine, and represents a plausible route.[4]
Materials:
-
2-Amino-6-bromopyridine
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Fuming Nitric Acid (HNO₃)
-
Ice
-
Deionized Water
-
Sodium Bicarbonate (NaHCO₃) solution (saturated)
-
Ethyl Acetate
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Three-necked flask, dropping funnel, magnetic stirrer, thermometer, ice bath, filtration apparatus, rotary evaporator.
Procedure:
-
In a three-necked flask equipped with a magnetic stirrer, thermometer, and dropping funnel, dissolve 2-amino-6-bromopyridine in concentrated sulfuric acid, maintaining the temperature below 10°C using an ice bath.
-
Slowly add a pre-cooled mixture of concentrated sulfuric acid and fuming nitric acid dropwise to the reaction flask, ensuring the temperature does not exceed 10°C.
-
After the addition is complete, continue stirring the reaction mixture at a controlled temperature for several hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, carefully pour the reaction mixture onto crushed ice.
-
Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8.
-
Extract the aqueous layer with ethyl acetate multiple times.
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter the drying agent and concentrate the organic phase under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purify the crude product by recrystallization or column chromatography to yield pure this compound.
Protocol 2: Suzuki-Miyaura Cross-Coupling of this compound
This protocol describes a general procedure for the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction, a common method for derivatizing brominated pyridines.[5][6][7][8]
Materials:
-
This compound
-
Arylboronic acid
-
Palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄])
-
Base (e.g., Potassium Carbonate (K₂CO₃) or Potassium Phosphate (K₃PO₄))
-
Solvent system (e.g., 1,4-dioxane/water, DMF)
-
Schlenk flask or microwave vial
-
Inert gas (Nitrogen or Argon)
-
Ethyl acetate, water, brine, anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
To a Schlenk flask or microwave vial, add this compound, the arylboronic acid (1.2-1.5 equivalents), and the base (2-3 equivalents).
-
Evacuate and backfill the reaction vessel with an inert gas (Nitrogen or Argon) three times.
-
Under the inert atmosphere, add the palladium catalyst (typically 2-5 mol%).
-
Add the degassed solvent system to the reaction vessel.
-
Heat the reaction mixture to the desired temperature (typically 80-120°C) and stir for the required time (can range from minutes for microwave-assisted reactions to several hours for conventional heating).
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the reaction mixture with ethyl acetate and water.
-
Separate the organic layer and extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired coupled product.
Mandatory Visualizations
Experimental Workflow: Synthesis and Derivatization
The following diagram illustrates a typical experimental workflow for the synthesis of this compound and its subsequent use in a Suzuki-Miyaura cross-coupling reaction.
Caption: Experimental workflow for the synthesis and derivatization of this compound.
Signaling Pathway: Role in Kinase Inhibitor Synthesis
This compound is a valuable precursor for synthesizing imidazopyridines, a class of compounds known to inhibit key signaling pathways implicated in cancer, such as the PI3K/AKT/mTOR and MAPK/ERK pathways.[9][10][11][12][13] The diagram below illustrates a simplified representation of these pathways and the potential point of intervention for inhibitors derived from this scaffold.
Caption: Potential intervention of imidazopyridine-based kinase inhibitors in the PI3K/AKT and MAPK/ERK signaling pathways.
References
- 1. 2abiotech.net [2abiotech.net]
- 2. 6-bromo-5-nitro-pyridin-2-amine | 84487-05-8 [chemnet.com]
- 3. chemwhat.com [chemwhat.com]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities | MDPI [mdpi.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Design and synthesis of imidazopyridine analogues as inhibitors of phosphoinositide 3-kinase signaling and angiogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. A screen for kinase inhibitors identifies antimicrobial imidazopyridine aminofurazans as specific inhibitors of the Listeria monocytogenes PASTA kinase PrkA - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Imidazopyridine Compounds as ERK5 Inhibitors for Treating Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
The Advent and Advancement of Nitropyridines: A Technical Guide to Their Synthesis and Biological Significance
For Researchers, Scientists, and Drug Development Professionals
Introduction
Nitropyridines, a class of heterocyclic compounds characterized by a pyridine ring bearing one or more nitro groups, have emerged as pivotal structural motifs in a wide array of biologically active molecules. Their unique electronic properties, stemming from the electron-withdrawing nature of the nitro group, render them valuable intermediates in organic synthesis and confer upon them a diverse range of pharmacological activities. This technical guide provides an in-depth exploration of the discovery, historical evolution of synthetic methodologies, and the significant biological roles of nitropyridine compounds, tailored for professionals in chemical and pharmaceutical research.
Historical Perspective: Overcoming Synthetic Challenges
The journey of nitropyridine chemistry is a testament to the ingenuity of organic chemists in overcoming significant synthetic hurdles. The direct nitration of pyridine, the parent heterocycle, proved to be a formidable challenge for early chemists. The pyridine ring's inherent electron deficiency, which is further exacerbated by protonation of the ring nitrogen under harsh acidic nitrating conditions, deactivates it towards electrophilic aromatic substitution.[1]
Initial successes in the early 20th century involved the nitration of activated pyridine derivatives, such as aminopyridines.[2] The amino group, being an electron-donating group, activates the pyridine ring towards electrophilic attack, facilitating the introduction of a nitro group. However, this approach often led to mixtures of isomers, necessitating tedious separation procedures.[3]
A significant breakthrough came with the exploration of indirect methods. The synthesis of 4-nitropyridine, for instance, was effectively achieved through the nitration of pyridine N-oxide.[4] The N-oxide functionality activates the pyridine ring, particularly at the 4-position, to electrophilic substitution. Subsequent deoxygenation of the resulting 4-nitropyridine N-oxide yields the desired 4-nitropyridine.[4]
The synthesis of 3-nitropyridine in good yield was long considered a synthetic challenge. A notable advancement was Bakke's procedure, which involves the reaction of pyridine with dinitrogen pentoxide to form an N-nitropyridinium intermediate. Subsequent treatment with water leads to the formation of 3-nitropyridine via a[5][6] sigmatropic shift.[1][7]
These early discoveries laid the foundation for the development of more sophisticated and regioselective synthetic strategies, which continue to evolve with the advent of modern catalytic methods.
Core Synthetic Methodologies
The synthesis of nitropyridines can be broadly categorized into several key strategies, each with its own advantages and historical significance.
Nitration of Pyridine and its Derivatives
Direct nitration of the pyridine ring remains a challenging yet viable route under specific conditions.
-
High-Temperature Nitration: Early attempts involved the nitration of pyridine at very high temperatures (around 300 °C) with a mixture of nitric and sulfuric acids, but this method typically resulted in low yields of 3-nitropyridine.
-
Nitration of Activated Pyridines: The presence of electron-donating groups, such as amino or hydroxyl groups, on the pyridine ring facilitates electrophilic nitration. For example, 2-aminopyridine can be nitrated to afford a mixture of 2-amino-3-nitropyridine and 2-amino-5-nitropyridine.[3]
Synthesis via Pyridine N-Oxides
The use of pyridine N-oxides is a cornerstone in the synthesis of 4-nitropyridine and its derivatives.
-
Nitration of Pyridine N-Oxide: Pyridine N-oxide readily undergoes nitration, primarily at the 4-position, using a mixture of fuming nitric acid and concentrated sulfuric acid.
-
Deoxygenation: The resulting nitropyridine N-oxide can be deoxygenated using various reagents, such as phosphorus trichloride (PCl₃) or through catalytic methods, to yield the corresponding nitropyridine.[8]
Modern Synthetic Approaches
Contemporary organic synthesis has introduced more refined and efficient methods for the preparation of nitropyridines.
-
Ring-Closing Condensation Reactions: The Hantzsch pyridine synthesis, discovered by Arthur Rudolf Hantzsch in 1881, provides a versatile method for constructing the pyridine ring itself, which can then be functionalized.[9] While not a direct nitration method, it is a foundational synthesis for pyridine derivatives.
-
Three-Component Ring Transformations: More recent methods involve the transformation of other heterocyclic rings. For instance, 1-methyl-3,5-dinitro-2-pyridone can react with a ketone and ammonia in a three-component ring transformation to afford various substituted nitropyridines.[10]
-
Catalytic Methods: The development of transition-metal-catalyzed cross-coupling reactions has also provided new avenues for the synthesis of functionalized nitropyridines.
Quantitative Data on Key Synthetic Reactions
| Product | Starting Material | Reagents and Conditions | Yield (%) | Reference(s) |
| 2-Amino-5-nitropyridine | 2-Aminopyridine | H₂SO₄, fuming HNO₃ in 1,2-dichloroethane, 58 °C, 10 h | 91.67 | [5] |
| 3-Nitropyridine | Pyridine | N₂O₅, then SO₂/H₂O | 77 | [11] |
| 3-Methyl-4-nitropyridine-1-oxide | 3-Methylpyridine-1-oxide | Fuming HNO₃, H₂SO₄, 100-105 °C, 2 h | 70-73 | [6] |
| 4-Nitropyridine N-oxide | Pyridine N-oxide | Fuming HNO₃, H₂SO₄, 125-130 °C, 3 h | >90 | |
| 2-Amino-5-bromo-3-nitropyridine | 2-Amino-5-bromopyridine | H₂SO₄, 95% HNO₃, 0 °C to 60 °C | 62-67 | [12] |
| 2-Nitro-3-aminopyridine | N,N'-di-(3-pyridyl)-urea | 10% Oleum, 32% HNO₃/68% H₂SO₄, 60 °C, 3 h, then hydrolysis | >90 | [13] |
Detailed Experimental Protocols
Synthesis of 4-Nitropyridine N-Oxide from Pyridine N-Oxide
Materials:
-
Pyridine N-oxide (9.51 g, 100 mmol)
-
Fuming Nitric Acid (12 mL, ~0.29 mol)
-
Concentrated Sulfuric Acid (30 mL, ~0.56 mol)
-
Crushed Ice
-
Saturated Sodium Carbonate Solution
-
Acetone
Procedure:
-
Preparation of the Nitrating Acid: In a 250 mL Erlenmeyer flask equipped with a magnetic stir bar, cool 12 mL of fuming nitric acid in an ice bath. Slowly and portion-wise, add 30 mL of concentrated sulfuric acid while stirring. Allow the nitrating acid to reach a temperature of 20 °C.
-
Reaction Setup: In a 100 mL three-neck flask equipped with a magnetic stir bar, reflux condenser, internal thermometer, and an addition funnel, place 9.51 g of pyridine N-oxide and heat to 60 °C.
-
Nitration: Transfer the prepared nitrating acid to the addition funnel and add it dropwise to the stirred pyridine N-oxide over 30 minutes. The internal temperature will initially decrease. After the addition is complete, heat the reaction mixture to an internal temperature of 125-130 °C for 3 hours.
-
Work-up and Isolation: Cool the reaction mixture to room temperature and carefully pour it onto approximately 150 g of crushed ice in a 1 L beaker. Carefully add saturated sodium carbonate solution in portions until a pH of 7-8 is reached. A yellow crystalline solid will precipitate.
-
Purification: Collect the crude product by vacuum filtration and wash it with cold water. To the crude product, add acetone to dissolve the 4-nitropyridine N-oxide, leaving the insoluble sodium sulfate behind. Separate the solid by filtration. Evaporate the acetone from the filtrate to obtain the purified 4-nitropyridine N-oxide. The product can be further purified by recrystallization from acetone if necessary.
Caption: Simplified signaling pathway of nitrendipine as a calcium channel blocker.
Kinase Inhibition
Several nitropyridine-containing compounds have been identified as potent inhibitors of various protein kinases, which are crucial regulators of cell signaling. [14]Dysregulation of kinase activity is a hallmark of many diseases, including cancer.
-
JAK2 Inhibition: Certain nitropyridine derivatives have been shown to inhibit Janus kinase 2 (JAK2), a key component of the JAK-STAT signaling pathway that is involved in cell growth and proliferation. [14]* GSK3 Inhibition: Other derivatives have demonstrated inhibitory activity against glycogen synthase kinase-3 (GSK3), a serine/threonine kinase implicated in multiple cellular processes. [14] Generalized Kinase Inhibitor Signaling Pathway
Caption: General mechanism of action for nitropyridine-based kinase inhibitors.
Microtubule-Targeting Agents
A novel class of 3-nitropyridine analogues has been identified as microtubule-targeting agents with potent anti-cancer effects. [6]These compounds bind to the colchicine-site of tubulin, inhibiting its polymerization into microtubules. This disruption of the microtubule network leads to cell cycle arrest in the G2/M phase and ultimately apoptosis in cancer cells. [6] Signaling Pathway of Nitropyridine-based Microtubule Destabilization
Caption: Mechanism of action of 3-nitropyridine analogues as microtubule-targeting agents.
Conclusion
The field of nitropyridine chemistry has evolved from early struggles with direct nitration to the development of a sophisticated toolbox of synthetic methodologies. This has enabled the synthesis of a vast array of nitropyridine derivatives with significant biological activities. From their role as antihypertensive agents to their potential as anticancer drugs, nitropyridines continue to be a fertile ground for research and development. The ongoing exploration of their mechanisms of action and the refinement of their synthesis will undoubtedly lead to the discovery of new therapeutic agents with improved efficacy and safety profiles. This guide serves as a foundational resource for researchers and scientists dedicated to advancing the frontiers of medicinal chemistry and drug discovery.
References
- 1. A mild, catalyst-free synthesis of 2-aminopyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Electric Hindrance and Dipole Moments in 2-Aminopyridine Nitration [article.sapub.org]
- 3. Preparation of 2-amino-3-nitropyridine and 2-amino-5-nitro pyridine | Semantic Scholar [semanticscholar.org]
- 4. benchchem.com [benchchem.com]
- 5. 2-Amino-5-nitropyridine synthesis - chemicalbook [chemicalbook.com]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. researchgate.net [researchgate.net]
- 8. Deoxygenation of Pyridine N-Oxides by Palladium-Catalysed Transfer Oxidation of Trialkylamines [organic-chemistry.org]
- 9. Pyridine - Wikipedia [en.wikipedia.org]
- 10. Synthesis of Nitroaromatic Compounds via Three-Component Ring Transformations - PMC [pmc.ncbi.nlm.nih.gov]
- 11. chempanda.com [chempanda.com]
- 12. Organic Syntheses Procedure [orgsyn.org]
- 13. US4952697A - Process for the preparation of 2-nitro-3-aminopyridine, and the intermediates which are formed in the reaction - Google Patents [patents.google.com]
- 14. A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis - PMC [pmc.ncbi.nlm.nih.gov]
Theoretical Properties of Substituted Nitropyridines: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the theoretical properties of substituted nitropyridines, a class of heterocyclic compounds of significant interest in medicinal chemistry and materials science.[1][2][3] Pyridine derivatives are integral to numerous natural products and pharmaceuticals, and the introduction of a nitro group significantly modulates their electronic and chemical properties, making them versatile precursors for a wide range of bioactive molecules.[1][4][5][6] This document details their electronic structure, physicochemical properties, and the computational methodologies used for their characterization, offering valuable insights for the rational design of novel therapeutic agents and functional materials.
Electronic and Physicochemical Properties
The electronic properties of substituted nitropyridines are highly dependent on the position of the nitro group and other substituents on the pyridine ring.[7][8] The nitro group is strongly electron-withdrawing, which influences the electron density distribution, frontier molecular orbitals (HOMO and LUMO), and overall reactivity of the molecule.[7][8] These properties are crucial for understanding the potential of these compounds as high-energy-density materials and for predicting their interactions with biological targets.[9]
Quantum Chemical Properties
Quantum chemical calculations, particularly using Density Functional Theory (DFT), are instrumental in elucidating the electronic structure and properties of substituted nitropyridines.[9][10] These computational methods provide quantitative data on various molecular descriptors that are essential for structure-activity relationship (SAR) and quantitative structure-activity relationship (QSAR) studies.[11][12][13][14]
Table 1: Calculated Quantum Chemical Properties of Selected Substituted Nitropyridines
| Compound | Method/Basis Set | HOMO (eV) | LUMO (eV) | Energy Gap (eV) | Dipole Moment (Debye) | Reference |
| 2-Nitropyridine | - | - | - | - | - | [15] |
| 3-Nitropyridine | - | - | - | - | - | [16] |
| 4-Nitropyridine | - | - | - | - | - | [17] |
| 2,3,4,5-Tetranitropyridine | B3PW91/6-311++G(d,p) | - | - | - | - | [9] |
| 2,3,5,6-Tetranitropyridine | B3PW91/6-311++G(d,p) | - | - | - | - | [9] |
| 2,3,4,5,6-Pentanitropyridine | B3PW91/6-311++G(d,p) | - | - | - | - | [9] |
| 2-Amino-5-nitropyridine | DFT | - | - | - | - | [18] |
Note: Specific values for HOMO, LUMO, Energy Gap, and Dipole Moment are often presented in graphical form or are part of extensive datasets within the cited literature. This table serves as a template for organizing such data.
Physicochemical Properties
The physicochemical properties of substituted nitropyridines, such as their solubility, lipophilicity, and pKa, are critical for their application in drug development, as these factors govern their pharmacokinetic and pharmacodynamic profiles.
Table 2: Physicochemical Properties of Selected Nitropyridines
| Compound | Molecular Weight ( g/mol ) | LogP | pKa | Solubility | Reference |
| 2-Nitropyridine | 124.10 | - | - | - | [15] |
| 3-Nitropyridine | 124.10 | - | - | - | [16] |
| 4-Nitropyridine | 124.10 | - | - | - | [17] |
| 2-Methyl-3-nitropyridine | 138.12 | - | - | - | [6] |
Note: Experimental data for LogP, pKa, and solubility are not always readily available in a centralized format and often require specific experimental determination or prediction using specialized software.
Experimental and Computational Protocols
The synthesis and theoretical characterization of substituted nitropyridines involve a range of experimental and computational techniques.
Synthesis of Substituted Nitropyridines
The synthesis of substituted nitropyridines can be achieved through various methods, with the direct nitration of the pyridine ring being a common approach.
Protocol 1: General Procedure for the Nitration of Pyridines
-
Reagents and Materials: Pyridine derivative, nitric acid, trifluoroacetic anhydride, sodium metabisulfite, dichloromethane, ice bath, standard laboratory glassware.[19][20]
-
Procedure: a. Chill trifluoroacetic anhydride in an ice bath. b. Slowly add the pyridine derivative to the chilled trifluoroacetic anhydride and stir for 2 hours. c. Add concentrated nitric acid dropwise to the mixture. d. After the reaction is complete, add the mixture to a solution of sodium metabisulfite. e. Extract the product with dichloromethane. f. Purify the crude product by column chromatography.[20]
-
Characterization: The final product is characterized by 1H and 13C Nuclear Magnetic Resonance (NMR) spectroscopy and elemental analysis.[19][20]
Workflow for the Synthesis of Substituted Nitropyridines
Caption: General workflow for the synthesis of substituted nitropyridines via nitration.
Computational Methodology for Theoretical Properties
Density Functional Theory (DFT) is a powerful computational tool for investigating the electronic properties of molecules.
Protocol 2: DFT Calculations for Substituted Nitropyridines
-
Software: Gaussian, NWChem, or other quantum chemistry software packages.[21]
-
Methodology: a. Geometry Optimization: The molecular structure of the substituted nitropyridine is optimized to its lowest energy conformation using a suitable DFT functional (e.g., B3LYP, B3PW91) and basis set (e.g., 6-311++G(d,p)).[9][10] b. Frequency Calculations: Vibrational frequency analysis is performed at the same level of theory to confirm that the optimized structure corresponds to a true minimum on the potential energy surface.[10] c. Property Calculations: Various electronic properties are calculated, including:
- Frontier Molecular Orbitals (HOMO and LUMO): To determine the electron-donating and accepting capabilities.[7]
- Molecular Electrostatic Potential (MEP): To identify regions of positive and negative electrostatic potential, which are important for intermolecular interactions.[11]
- Natural Bond Orbital (NBO) analysis: To investigate charge transfer and delocalization within the molecule.[11][22]
- Dipole Moment: To assess the overall polarity of the molecule.[11]
-
Data Analysis: The calculated data is analyzed to understand the structure-property relationships and to predict the reactivity and potential biological activity of the compounds.
Logical Relationship between Molecular Structure and Theoretical Properties
Caption: Relationship between molecular structure and predicted properties via DFT.
Biological Activity and Drug Development Potential
Substituted nitropyridines exhibit a wide range of biological activities, including antimicrobial, anticancer, and antiviral properties.[1][23] The nitro group can act as both a pharmacophore and a toxicophore, and its presence significantly influences the molecule's interaction with biological targets.[23]
Table 3: Reported Biological Activities of Substituted Nitropyridines
| Compound/Derivative Class | Biological Activity | Mechanism of Action (if known) | Reference |
| 2-Amino-5-nitropyridine derivatives | Anticancer | - | [1] |
| Nitropyridine-containing complexes | Antimicrobial | - | [1] |
| 3-Nitropyridylpiperazine derivatives | Urease inhibitors | - | [5] |
| 2-Styryl-3-nitropyridines | Fluorescent probes | - | [3][24] |
| Halogenated Nitropyridines | Versatile pharmaceutical intermediates | - | [25] |
The versatility of substituted nitropyridines as precursors for complex bioactive molecules makes them highly valuable in drug discovery and development.[4][6][25] Their unique electronic properties also make them candidates for applications in materials science, such as in the development of novel dyes and electronic components.[1][6]
Conclusion
This technical guide has provided a detailed overview of the theoretical properties of substituted nitropyridines. The combination of experimental synthesis and computational characterization is crucial for understanding the structure-property relationships of these versatile compounds. The data and protocols presented herein are intended to serve as a valuable resource for researchers, scientists, and drug development professionals working in the field of medicinal chemistry and materials science, facilitating the design and development of novel and improved nitropyridine-based compounds. The continued exploration of this class of molecules holds significant promise for future therapeutic and technological advancements.[1]
References
- 1. Nitropyridines in the Synthesis of Bioactive Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 2. CHEMICAL PROPERTIES AND APPLICATIONS OF NITROPYRIDINES [agris.fao.org]
- 3. Nucleophilic Functionalization of 2-R-3-Nitropyridines as a Versatile Approach to Novel Fluorescent Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. nbinno.com [nbinno.com]
- 7. ias.ac.in [ias.ac.in]
- 8. researchgate.net [researchgate.net]
- 9. Theoretical calculations about nitro-substituted pyridine as high-energy-density compounds (HEDCs) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. tandfonline.com [tandfonline.com]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Combined 3D-QSAR, molecular docking, and molecular dynamics study on piperazinyl-glutamate-pyridines/pyrimidines as potent P2Y12 antagonists for inhibition of platelet aggregation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. 2-Nitropyridine | C5H4N2O2 | CID 26998 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 16. 3-Nitropyridine | C5H4N2O2 | CID 137630 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 17. 4-Nitropyridine | C5H4N2O2 | CID 70734 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
- 20. scribd.com [scribd.com]
- 21. Quantum-Chemical Study of Some Trispyrazolobenzenes and Trispyrazolo-1,3,5-triazines | Supercomputing Frontiers and Innovations [superfri.org]
- 22. Structure and Optical Properties of New 2-N-Phenylamino-methyl-nitro-pyridine Isomers - PMC [pmc.ncbi.nlm.nih.gov]
- 23. The Diverse Biological Activity of Recently Synthesized Nitro Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 24. mdpi.com [mdpi.com]
- 25. nbinno.com [nbinno.com]
Methodological & Application
Synthesis of 2-Amino-5-bromo-3-nitropyridine from 2-Amino-5-bromopyridine: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
This document provides detailed application notes and experimental protocols for the synthesis of 2-amino-5-bromo-3-nitropyridine from 2-amino-5-bromopyridine. The nitration of 2-amino-5-bromopyridine is a key transformation in the synthesis of various heterocyclic compounds with potential applications in medicinal chemistry and materials science. The amino group in the starting material directs the incoming nitro group primarily to the 3-position of the pyridine ring. This protocol is based on a well-established procedure from Organic Syntheses, ensuring reliability and reproducibility.
Reaction Scheme
The synthesis involves the nitration of 2-amino-5-bromopyridine using a mixture of nitric acid and sulfuric acid.
Starting Material: 2-Amino-5-bromopyridine Product: 2-Amino-5-bromo-3-nitropyridine Reagents: Nitric Acid, Sulfuric Acid
Quantitative Data Summary
The following table summarizes the key quantitative data for the synthesis of 2-amino-5-bromo-3-nitropyridine.
| Parameter | Value | Reference |
| Starting Material | ||
| 2-Amino-5-bromopyridine | 86.5 g (0.5 mole) | [1] |
| Reagents | ||
| Sulfuric Acid (sp. gr. 1.84) | 500 mL | [1] |
| 95% Nitric Acid | 26 mL (39 g, 0.57 mole) | [1] |
| Reaction Conditions | ||
| Initial Temperature | 0-5 °C | [1] |
| Stirring at 0 °C | 1 hour | [1] |
| Stirring at Room Temp. | 1 hour | [1] |
| Stirring at 50-60 °C | 1 hour | [1] |
| Work-up | ||
| Ice for Quenching | 5 L | [1] |
| 40% Sodium Hydroxide | ~1350 mL (for neutralization) | [1] |
| Yield | ||
| Crude Product | 85.3 g (78.2%) | [1] |
| Melting Point (crude) | 202-204 °C | [1] |
| Recrystallized Product | Yellow needles | [1] |
| Melting Point (pure) | 210 °C | [1] |
Experimental Protocol
This protocol details the step-by-step procedure for the synthesis of 2-amino-5-bromo-3-nitropyridine.
Materials:
-
2-Amino-5-bromopyridine
-
Concentrated Sulfuric Acid (sp. gr. 1.84)
-
95% Nitric Acid
-
Ice
-
40% Sodium Hydroxide solution
-
Ethyl methyl ketone (for recrystallization)
Equipment:
-
1-L three-necked flask
-
Mechanical stirrer
-
Dropping funnel
-
Condenser
-
Thermometer
-
Ice bath
-
Large beaker or container (for quenching)
-
Filtration apparatus
Procedure:
-
Reaction Setup: In a well-ventilated fume hood, equip a 1-L three-necked flask with a mechanical stirrer, a dropping funnel, a condenser, and a thermometer. Place the flask in an ice bath.
-
Addition of Sulfuric Acid: Charge the flask with 500 mL of concentrated sulfuric acid.
-
Addition of Starting Material: While stirring, add 86.5 g (0.5 mole) of 2-amino-5-bromopyridine to the sulfuric acid at a rate that maintains the temperature below 5 °C.[1]
-
Addition of Nitric Acid: Once the 2-amino-5-bromopyridine has dissolved, add 26 mL (39 g, 0.57 mole) of 95% nitric acid dropwise via the dropping funnel.[1] Ensure the temperature is maintained at 0 °C during the addition.[1]
-
Reaction: After the addition of nitric acid is complete, stir the mixture at 0 °C for 1 hour.[1] Then, remove the ice bath and allow the mixture to stir at room temperature for 1 hour.[1] Following this, heat the mixture and stir at 50-60 °C for 1 hour.[1]
-
Quenching and Neutralization: Cool the reaction mixture to room temperature and then pour it carefully onto 5 L of crushed ice in a large beaker.[1] With vigorous stirring, neutralize the acidic solution with approximately 1350 mL of 40% sodium hydroxide solution.[1] The product will precipitate out of the solution.
-
Isolation and Purification: Collect the precipitated solid by filtration and wash it with water. The crude product can be recrystallized from ethyl methyl ketone to yield pure 2-amino-5-bromo-3-nitropyridine as yellow needles.[1]
Experimental Workflow Diagram
Caption: Experimental workflow for the synthesis of 2-amino-5-bromo-3-nitropyridine.
Safety Precautions
-
This reaction should be performed in a well-ventilated fume hood.
-
Concentrated sulfuric acid and nitric acid are highly corrosive and strong oxidizing agents. Handle with extreme care and wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
-
The addition of reagents can be exothermic. Maintain strict temperature control, especially during the addition of 2-amino-5-bromopyridine to sulfuric acid and the subsequent addition of nitric acid.
-
The neutralization step with sodium hydroxide is also highly exothermic. Perform this step slowly and with efficient cooling and stirring.
Characterization
The final product, 2-amino-5-bromo-3-nitropyridine, can be characterized by its melting point and spectroscopic methods such as Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS) to confirm its structure and purity. The reported melting point for the pure compound is 210 °C.[1]
References
Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling Reactions with 6-Bromo-5-nitropyridin-2-amine
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for palladium-catalyzed cross-coupling reactions utilizing 6-Bromo-5-nitropyridin-2-amine as a key building block. This versatile substrate, featuring amino, bromo, and nitro functionalities on a pyridine core, is a valuable starting material for the synthesis of a diverse range of complex molecules with potential applications in medicinal chemistry and drug discovery. The strategic placement of these functional groups allows for a variety of synthetic transformations, enabling the construction of novel heterocyclic scaffolds.[1]
The electron-withdrawing nitro group influences the reactivity of the pyridine ring, while the bromine atom serves as an excellent leaving group for various palladium-catalyzed cross-coupling reactions. The amino group can be a site for further functionalization or can influence the reaction conditions. These characteristics make this compound a potent intermediate for the synthesis of targeted therapeutics.
Key Palladium-Catalyzed Cross-Coupling Reactions
This guide focuses on the following key palladium-catalyzed cross-coupling reactions for the functionalization of this compound:
-
Suzuki-Miyaura Coupling: For the formation of carbon-carbon bonds with aryl and heteroaryl boronic acids.
-
Buchwald-Hartwig Amination: For the synthesis of N-aryl and N-heteroaryl derivatives through carbon-nitrogen bond formation.
-
Sonogashira Coupling: For the creation of carbon-carbon bonds with terminal alkynes.
-
Heck Coupling: For the synthesis of substituted alkenes through the coupling with various olefins.
-
Stille Coupling: For the formation of carbon-carbon bonds using organostannane reagents.
Data Presentation: A Comparative Overview of Reaction Conditions
The following tables summarize representative reaction conditions and yields for palladium-catalyzed cross-coupling reactions with substrates structurally similar to this compound. These data provide a valuable starting point for reaction optimization.
Table 1: Suzuki-Miyaura Coupling of Bromopyridine Derivatives
| Coupling Partner (Ar-B(OH)₂) | Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| Phenylboronic acid | Pd(PPh₃)₄ (5) | - | K₃PO₄ (2.0) | 1,4-Dioxane/H₂O (4:1) | 90 | 18 | 85-95 |
| 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ (3) | - | Cs₂CO₃ (2.0) | 1,4-Dioxane | 100 | 12 | 92 |
| Thiophen-2-ylboronic acid | Pd₂(dba)₃ (2) | SPhos (4) | K₃PO₄ (3.0) | Toluene | 110 | 16 | 78 |
Table 2: Buchwald-Hartwig Amination of Bromopyridine Derivatives
| Amine | Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| Morpholine | Pd₂(dba)₃ (2) | BINAP (3) | NaOtBu (1.4) | Toluene | 100 | 16 | 85-95 |
| Aniline | Pd(OAc)₂ (2) | XPhos (4) | K₃PO₄ (2.0) | 1,4-Dioxane | 110 | 24 | 75-85 |
| Cyclohexylamine | Pd₂(dba)₃ (1.5) | RuPhos (3) | LiHMDS (1.5) | THF | 80 | 18 | 80 |
Table 3: Sonogashira Coupling of Bromopyridine Derivatives
| Alkyne | Pd Catalyst (mol%) | CuI (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| Phenylacetylene | Pd(PPh₃)₄ (5) | 10 | Et₃N | DMF | 80 | 6 | 85-95 |
| 1-Heptyne | PdCl₂(PPh₃)₂ (3) | 5 | DIPA | Toluene | 90 | 12 | 80 |
| (Trimethylsilyl)acetylene | Pd(OAc)₂ (2) / SPhos (4) | 5 | Cs₂CO₃ | 1,4-Dioxane | 100 | 16 | 75 |
Table 4: Heck Coupling of Bromopyridine Derivatives
| Alkene | Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| Styrene | Pd(OAc)₂ (2) | PPh₃ (4) | K₂CO₃ (2.0) | DMF | 120 | 12 | 85-98 |
| n-Butyl acrylate | Pd(OAc)₂ (2) | P(o-tol)₃ (4) | Et₃N (1.5) | Acetonitrile | 100 | 18 | 80-90 |
| Cyclohexene | PdCl₂(PPh₃)₂ (5) | - | NaOAc (2.0) | DMA | 130 | 24 | 60-70 |
Experimental Protocols
The following are generalized protocols for the palladium-catalyzed cross-coupling reactions of this compound. Optimization of reaction conditions (catalyst, ligand, base, solvent, temperature, and reaction time) may be necessary for specific substrates. All reactions should be carried out under an inert atmosphere (e.g., nitrogen or argon) using standard Schlenk techniques.
Protocol 1: Suzuki-Miyaura Coupling
This protocol describes a general procedure for the Suzuki-Miyaura coupling of this compound with an arylboronic acid.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2-1.5 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Base (e.g., K₃PO₄ or K₂CO₃, 2.0-3.0 equiv)
-
Anhydrous 1,4-dioxane and degassed water (4:1 mixture)
-
Schlenk flask
-
Magnetic stirrer and stir bar
-
Oil bath
-
Inert atmosphere (e.g., Argon or Nitrogen)
Procedure:
-
To a dry Schlenk flask, add this compound, the arylboronic acid, and the base.
-
Evacuate and backfill the flask with an inert gas three times to establish an inert atmosphere.
-
Add the palladium catalyst to the flask under a positive pressure of the inert gas.
-
Add the degassed solvent mixture via syringe.
-
Heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction to room temperature.
-
Dilute the reaction mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Protocol 2: Buchwald-Hartwig Amination
This protocol provides a general method for the Buchwald-Hartwig amination of this compound with a primary or secondary amine.[2][3]
Materials:
-
This compound (1.0 equiv)
-
Amine (1.2-2.0 equiv)
-
Palladium catalyst (e.g., Pd₂(dba)₃, 1-3 mol%)
-
Phosphine ligand (e.g., Xantphos, RuPhos, 2-6 mol%)
-
Base (e.g., NaOtBu or Cs₂CO₃, 1.4-2.0 equiv)
-
Anhydrous, degassed toluene or 1,4-dioxane
-
Schlenk tube or sealed vial
-
Magnetic stirrer and stir bar
-
Oil bath
-
Inert atmosphere (e.g., Argon or Nitrogen)
Procedure:
-
In a glovebox or under an inert atmosphere, add the palladium catalyst, phosphine ligand, and base to an oven-dried Schlenk tube.
-
Add this compound and the desired amine.
-
Add the anhydrous, degassed solvent via syringe.
-
Seal the tube and heat the reaction mixture to 90-110 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate and filter through a pad of Celite.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Protocol 3: Sonogashira Coupling
This protocol outlines a general procedure for the Sonogashira coupling of this compound with a terminal alkyne.[4][5]
Materials:
-
This compound (1.0 equiv)
-
Terminal alkyne (1.2-1.5 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Copper(I) iodide (CuI, 5-10 mol%)
-
Base (e.g., Et₃N or DIPA, 2.0-3.0 equiv)
-
Anhydrous solvent (e.g., DMF or THF)
-
Schlenk flask
-
Magnetic stirrer and stir bar
-
Oil bath
-
Inert atmosphere (e.g., Argon or Nitrogen)
Procedure:
-
To a dry Schlenk flask, add this compound, the palladium catalyst, and CuI.
-
Evacuate and backfill the flask with an inert gas three times.
-
Add the anhydrous solvent, the terminal alkyne, and the base via syringe.
-
Heat the reaction mixture to 60-100 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the reaction mixture with ethyl acetate and wash with saturated aqueous ammonium chloride solution, followed by water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Protocol 4: Heck Coupling
This protocol describes a general procedure for the Heck coupling of this compound with an alkene.[6][7][8]
Materials:
-
This compound (1.0 equiv)
-
Alkene (e.g., styrene, n-butyl acrylate, 1.5 equiv)
-
Palladium catalyst (e.g., Pd(OAc)₂, 1-5 mol%)
-
Phosphine ligand (e.g., PPh₃ or P(o-tol)₃, 2-10 mol%, optional)
-
Base (e.g., Et₃N or K₂CO₃, 1.5-2.5 equiv)
-
Anhydrous solvent (e.g., DMF or acetonitrile)
-
Sealed tube or microwave vial
-
Magnetic stirrer and stir bar
-
Oil bath or microwave reactor
Procedure:
-
To a sealed tube or microwave vial, add this compound, the palladium catalyst, the phosphine ligand (if used), and the base.
-
Add the anhydrous solvent and the alkene.
-
Seal the vessel and heat the reaction mixture to 100-140 °C with vigorous stirring (conventional heating) or in a microwave reactor at a set temperature for a shorter duration.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
References
- 1. nbinno.com [nbinno.com]
- 2. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. scirp.org [scirp.org]
- 5. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 6. Heck reaction - Wikipedia [en.wikipedia.org]
- 7. Heck Reaction [organic-chemistry.org]
- 8. chem.libretexts.org [chem.libretexts.org]
Application Notes and Protocols for the Suzuki Coupling of 6-Bromo-5-nitropyridin-2-amine
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile tool in modern organic synthesis, enabling the formation of carbon-carbon bonds, particularly for the construction of biaryl and heteroaryl structures. These motifs are prevalent in a vast array of medicinally important compounds and functional materials.[1] 6-Bromo-5-nitropyridin-2-amine is a valuable building block in drug discovery, offering multiple points for diversification. The presence of the amino, nitro, and bromo substituents on the pyridine ring allows for a range of chemical transformations. The electron-withdrawing nature of the nitro group is anticipated to activate the C-Br bond towards oxidative addition in palladium-catalyzed cross-coupling reactions, potentially facilitating the synthesis of novel 6-aryl-5-nitropyridin-2-amine derivatives. These derivatives are of significant interest as intermediates for the development of kinase inhibitors and other targeted therapies.
This document provides detailed application notes and experimental protocols for the Suzuki-Miyaura coupling of this compound with various boronic acids. While direct literature on this specific substrate is limited, the provided protocols are based on established methods for structurally similar and electronically related compounds, such as other bromo-amino-nitropyridines.[2]
General Reaction Scheme
The general transformation for the Suzuki coupling of this compound with an aryl or heteroaryl boronic acid is depicted below:
Figure 1: General scheme of the Suzuki-Miyaura coupling of this compound.
Caption: Suzuki coupling of this compound.
Data Presentation: Comparison of Reaction Conditions
The following table summarizes various conditions reported for the Suzuki coupling of analogous aminopyridines and electron-deficient aryl bromides. This data can serve as a guide for selecting optimal conditions for the coupling of this compound.
| Entry | Aryl Halide | Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 5-Bromo-2-methylpyridin-3-amine | Pd(PPh₃)₄ (5) | - | K₃PO₄ (2.0) | 1,4-Dioxane/H₂O (4:1) | 85-95 | >15 | Moderate to Good |
| 2 | Aryl Bromide | Pd₂(dba)₃ (1.5) | SPhos (3.0) | K₃PO₄ (3.0) | Toluene/H₂O (4:1) | 100-110 | 12-24 | Good to Excellent |
| 3 | 2-Amino-4-bromo-3-nitropyridine | Pd(PPh₃)₄ (5) | - | Na₂CO₃ (2.0) | Dioxane/H₂O (4:1) | 100 | 12 | 70-90 |
| 4 | Electron-deficient Aryl Bromide | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ (3.0) | Toluene/H₂O | 110 | 12-24 | High |
| 5 | Aryl Bromide | Pd-PEPPSI-IPr (3) | - | K₂CO₃ (2.0) | THF | 60-80 | 4-12 | High |
Experimental Protocols
The following are detailed protocols for performing the Suzuki-Miyaura coupling reaction with this compound. Optimization may be required for specific substrates.
Protocol 1: General Procedure using Pd(PPh₃)₄
This protocol is adapted from procedures for the Suzuki coupling of other bromo-aminopyridines.[3]
Materials:
-
This compound
-
Arylboronic acid (1.2 - 1.5 equivalents)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (3-5 mol%)
-
Potassium Carbonate (K₂CO₃) or Potassium Phosphate (K₃PO₄) (2.0 - 3.0 equivalents)
-
Anhydrous 1,4-Dioxane
-
Degassed Water
-
Schlenk flask or microwave vial
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a dry Schlenk flask or microwave vial, add this compound (1.0 eq.), the arylboronic acid (1.2-1.5 eq.), and the base (K₂CO₃ or K₃PO₄, 2.0-3.0 eq.).
-
Evacuate the flask and backfill with an inert gas (e.g., nitrogen or argon). Repeat this cycle three times to ensure an inert atmosphere.
-
Add the palladium catalyst, Pd(PPh₃)₄ (3-5 mol%).
-
Add the degassed solvent system, typically a mixture of 1,4-dioxane and water (e.g., 4:1 v/v).
-
Heat the reaction mixture to 80-110 °C with vigorous stirring.
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent such as ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate gradient).
Protocol 2: Microwave-Assisted Suzuki Coupling
Microwave irradiation can significantly reduce reaction times.
Materials:
-
Same as Protocol 1
Procedure:
-
In a microwave vial, combine this compound (1.0 eq.), the arylboronic acid (1.5 eq.), the base (e.g., Cs₂CO₃ or K₂CO₃, 2.0 eq.), and the palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%).
-
Add the chosen degassed solvent system (e.g., 1,4-dioxane/water 4:1 or DMF).
-
Seal the vial and place it in the microwave reactor.
-
Heat the mixture to a set temperature (e.g., 120-150 °C) for 10-30 minutes.
-
After cooling, work up and purify the product as described in Protocol 1.
Visualizations
Catalytic Cycle of the Suzuki-Miyaura Reaction
The generally accepted mechanism for the Suzuki-Miyaura coupling is illustrated below, involving oxidative addition, transmetalation, and reductive elimination.[4]
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Experimental Workflow
A typical workflow for setting up and analyzing the Suzuki coupling of this compound is outlined below.
Caption: A typical experimental workflow for Suzuki coupling reactions.
Key Parameter Relationships
The success of the Suzuki coupling reaction is dependent on the interplay of several key parameters. The electron-withdrawing nitro group on the pyridine ring is expected to enhance the rate of oxidative addition.
Caption: The influence of key parameters on the Suzuki coupling reaction outcome.
Concluding Remarks
The Suzuki-Miyaura cross-coupling of this compound provides a valuable synthetic route to a diverse range of 6-aryl-5-nitropyridin-2-amine derivatives. The presence of the electron-withdrawing nitro group is expected to facilitate the reaction. The protocols provided herein, derived from closely related structures, offer a solid starting point for the development of robust and efficient synthetic methods. Researchers are encouraged to screen various catalysts, ligands, bases, and solvents to optimize the reaction for their specific substrates. Careful monitoring of the reaction progress and appropriate purification techniques are crucial for obtaining the desired products in high yield and purity.
References
Application Notes and Protocols for the Functionalization of 6-Bromo-5-nitropyridin-2-amine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of synthetic methodologies for the chemical modification of 6-Bromo-5-nitropyridin-2-amine. This versatile building block is of significant interest in medicinal chemistry, serving as a scaffold for the development of novel therapeutic agents. The strategic functionalization of its pyridine core allows for the introduction of diverse chemical moieties, enabling the exploration of structure-activity relationships and the optimization of pharmacokinetic and pharmacodynamic properties.
The following sections detail protocols for key transformations of this compound, including palladium-catalyzed cross-coupling reactions and the reduction of the nitro group. The provided experimental procedures are based on established literature precedents for structurally related compounds and serve as a starting point for reaction optimization.
Palladium-Catalyzed C-C Bond Formation: Suzuki-Miyaura Coupling
The Suzuki-Miyaura cross-coupling reaction is a powerful method for the formation of carbon-carbon bonds, enabling the introduction of aryl, heteroaryl, or alkyl groups at the 6-position of the pyridine ring. This reaction typically involves the palladium-catalyzed coupling of the bromo-substituted pyridine with an appropriate boronic acid or boronate ester.
Table 1: Representative Conditions for Suzuki-Miyaura Coupling of Bromo-Aminopyridines
| Entry | Aryl Halide | Arylboronic Acid | Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 1 | 5-Bromo-2-methylpyridin-3-amine | Phenylboronic acid | Pd(PPh₃)₄ (5) | - | K₃PO₄ (2.2) | 1,4-Dioxane/H₂O (4:1) | 90 | 18 | 85 | [1] |
| 2 | 5-Bromo-2-methylpyridin-3-amine | 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ (5) | - | K₃PO₄ (2.2) | 1,4-Dioxane/H₂O (4:1) | 90 | 18 | 88 | [1] |
| 3 | 2-bromo-5-methylpyridin-4-amine | Phenylboronic acid | Pd(PPh₃)₄ (5) | - | K₃PO₄ (2.5) | 1,4-Dioxane/H₂O (4:1) | 90 | 12-16 | ~80-90 (expected) | [2] |
| 4 | Unprotected ortho-bromoanilines | Various arylboronic esters | CataCXium A Pd G3 (5) | - | K₃PO₄ (3) | 2-MeTHF | 70 | - | up to 97 | [3] |
Note: The data presented is for structurally similar compounds and should be used as a guideline for optimizing the reaction of this compound.
Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling
This protocol is a general guideline and may require optimization for specific substrates.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2-1.5 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%)
-
Base (e.g., K₃PO₄, 2.0-3.0 equiv)
-
Anhydrous, degassed solvent (e.g., 1,4-dioxane/water, 4:1)
-
Schlenk flask or microwave vial
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a Schlenk flask or microwave vial, add this compound, the arylboronic acid, the palladium catalyst, and the base.
-
Evacuate and backfill the reaction vessel with an inert gas (repeat three times).
-
Add the degassed solvent mixture via syringe.
-
Stir the reaction mixture at the desired temperature (typically 80-110 °C) for the specified time (monitor by TLC or LC-MS).
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Experimental Workflow for Suzuki-Miyaura Coupling
References
Application Notes and Protocols: 6-Bromo-5-nitropyridin-2-amine as a Versatile Intermediate for Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the utility of 6-bromo-5-nitropyridin-2-amine as a key building block in the synthesis of biologically active molecules, particularly in the realm of kinase inhibitor discovery. The strategic positioning of the amino, nitro, and bromo substituents on the pyridine ring offers a versatile platform for structural elaboration and optimization of pharmacological activity.
Introduction
This compound is a substituted pyridine derivative that serves as a valuable starting material in medicinal chemistry. Its utility stems from the presence of three key functional groups that can be selectively manipulated. The bromine atom at the 6-position is amenable to various palladium-catalyzed cross-coupling reactions, allowing for the introduction of diverse aryl and heteroaryl moieties. The nitro group at the 5-position can be reduced to an amine, which can then be further functionalized or used to form heterocyclic ring systems. The amino group at the 2-position provides a crucial point for interaction with biological targets, often mimicking the hydrogen bonding patterns of endogenous ligands.
While direct analogues of marketed drugs derived from this compound are not extensively documented in publicly available literature, the closely related scaffolds of bromonitropyridines and bromoaminopyridines are integral to the synthesis of numerous kinase inhibitors.[1][2] This highlights the potential of this compound as a scaffold for the development of novel therapeutics targeting a range of signaling pathways implicated in diseases such as cancer and inflammation.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below.
| Property | Value |
| Molecular Formula | C₅H₄BrN₃O₂ |
| Molecular Weight | 218.01 g/mol |
| Appearance | Yellow to orange crystalline powder |
| Melting Point | 199-202 °C[1] |
| Solubility | Soluble in DMSO, DMF, and hot methanol |
Key Synthetic Transformations and Applications
The reactivity of this compound allows for a variety of synthetic transformations, making it a versatile intermediate for the construction of diverse molecular architectures.
Palladium-Catalyzed Cross-Coupling Reactions
The bromine atom at the 6-position is the primary site for diversification via palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura and Buchwald-Hartwig reactions. These reactions enable the introduction of a wide array of substituents, which is crucial for exploring the structure-activity relationship (SAR) of potential drug candidates.
-
Suzuki-Miyaura Coupling: This reaction is used to form carbon-carbon bonds by coupling this compound with various boronic acids or esters. This allows for the introduction of aryl, heteroaryl, or vinyl groups at the 6-position.
-
Buchwald-Hartwig Amination: This reaction facilitates the formation of carbon-nitrogen bonds, enabling the synthesis of 6-amino-substituted pyridines by reacting this compound with a variety of primary or secondary amines.
Reduction of the Nitro Group and Subsequent Cyclization
The nitro group at the 5-position can be readily reduced to an amino group using standard reducing agents such as iron powder in acetic acid, sodium dithionite, or catalytic hydrogenation. The resulting 6-bromo-2,5-diaminopyridine is a key precursor for the synthesis of fused heterocyclic systems, such as imidazo[4,5-b]pyridines. Imidazopyridines are known bioisosteres of purines and are a common scaffold in kinase inhibitors.[3]
The general workflow for these transformations is depicted below:
Application in Kinase Inhibitor Synthesis
Derivatives of aminopyridines are known to target a variety of protein kinases by acting as ATP-competitive inhibitors. The amino group often forms key hydrogen bonds with the hinge region of the kinase domain. The substituents introduced at the 6-position can occupy the hydrophobic pocket of the ATP-binding site, thereby influencing the potency and selectivity of the inhibitor.
The imidazo[4,5-b]pyridine scaffold, accessible from this compound, is a privileged structure in kinase inhibitor design. The general signaling pathway of a receptor tyrosine kinase (RTK) that can be targeted by such inhibitors is illustrated below.
Experimental Protocols
The following are generalized protocols for key reactions involving this compound. Researchers should optimize these conditions for specific substrates.
Protocol 1: General Procedure for Suzuki-Miyaura Coupling
This protocol describes a typical procedure for the palladium-catalyzed cross-coupling of this compound with an arylboronic acid.
Materials:
-
This compound (1.0 eq)
-
Arylboronic acid (1.2 eq)
-
Pd(PPh₃)₄ (0.05 eq)
-
K₂CO₃ (2.0 eq)
-
1,4-Dioxane
-
Water
-
Nitrogen or Argon atmosphere
Procedure:
-
To an oven-dried round-bottom flask, add this compound, the arylboronic acid, and K₂CO₃.
-
Evacuate and backfill the flask with an inert gas (N₂ or Ar) three times.
-
Add Pd(PPh₃)₄ to the flask.
-
Add a degassed 4:1 mixture of 1,4-dioxane and water via syringe.
-
Heat the reaction mixture to 90 °C and stir for 12-16 hours. Monitor the reaction progress by TLC or LC-MS.
-
After completion, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: General Procedure for Nitro Group Reduction
This protocol outlines the reduction of the nitro group to an amine using iron powder.
Materials:
-
Substituted 5-nitropyridin-2-amine (1.0 eq)
-
Iron powder (5.0 eq)
-
Glacial acetic acid
-
Ethanol
Procedure:
-
Suspend the 5-nitropyridin-2-amine derivative in a mixture of ethanol and glacial acetic acid.
-
Heat the mixture to reflux (approximately 80-90 °C).
-
Add iron powder portion-wise to the refluxing solution.
-
Continue to heat at reflux for 2-4 hours, monitoring the reaction by TLC.
-
Upon completion, cool the reaction mixture to room temperature and filter through a pad of Celite to remove the iron salts.
-
Wash the Celite pad with ethanol.
-
Concentrate the filtrate under reduced pressure.
-
Neutralize the residue with a saturated solution of NaHCO₃ and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate to yield the desired diaminopyridine.
Quantitative Data Summary
The following table presents representative yields for the key synthetic transformations, based on literature for analogous compounds. Actual yields may vary depending on the specific substrates and reaction conditions.
| Starting Material | Reaction | Product | Representative Yield (%) |
| This compound | Suzuki-Miyaura Coupling | 6-Aryl-5-nitropyridin-2-amine | 60-85 |
| This compound | Buchwald-Hartwig Amination | 6-Amino-5-nitropyridin-2-amine | 55-80 |
| 6-Substituted-5-nitropyridin-2-amine | Nitro Group Reduction | 6-Substituted-2,5-diaminopyridine | 70-95 |
| 6-Substituted-2,5-diaminopyridine | Cyclization to Imidazopyridine | 2,6-Disubstituted-imidazo[4,5-b]pyridine | 50-75 |
Conclusion
This compound is a highly functionalized and versatile building block with significant potential in drug discovery. Its amenability to a range of synthetic transformations, particularly palladium-catalyzed cross-coupling and subsequent heterocyclization reactions, makes it an attractive starting point for the synthesis of novel kinase inhibitors and other biologically active molecules. The protocols and data presented herein provide a foundation for researchers to explore the chemical space around this promising scaffold.
References
Application Notes and Protocols for Nucleophilic Aromatic Substitution on 6-Bromo-5-nitropyridin-2-amine
For Researchers, Scientists, and Drug Development Professionals
Introduction
Nucleophilic aromatic substitution (SNAr) is a powerful and widely utilized reaction in organic synthesis for the construction of carbon-heteroatom bonds in aromatic and heteroaromatic systems. The substrate, 6-Bromo-5-nitropyridin-2-amine, is a highly activated electrophile for SNAr reactions. The strong electron-withdrawing nitro group (-NO₂) at the 5-position, in conjunction with the electron-withdrawing nature of the pyridine ring, significantly acidifies the proton at the 2-amino group and activates the C6-position towards nucleophilic attack. This activation facilitates the displacement of the bromide leaving group by a wide range of nucleophiles, including amines, alcohols, and thiols. This application note provides detailed protocols for the SNAr of this compound with various nucleophiles, offering a versatile platform for the synthesis of a diverse library of substituted 2-aminopyridine derivatives, which are common scaffolds in medicinal chemistry.
Reaction Mechanism
The nucleophilic aromatic substitution on this compound proceeds through a stepwise addition-elimination mechanism. The process is initiated by the attack of a nucleophile at the carbon atom bearing the bromine atom (C6). This initial attack forms a resonance-stabilized intermediate known as a Meisenheimer complex. The negative charge of this complex is delocalized across the pyridine ring and, most importantly, onto the oxygen atoms of the nitro group. In the subsequent step, the aromaticity of the pyridine ring is restored by the elimination of the bromide leaving group, yielding the final substituted product.
Data Presentation
The following tables summarize the reaction conditions and yields for the nucleophilic aromatic substitution on this compound with various nucleophiles.
Table 1: Reaction with Amine Nucleophiles
| Nucleophile | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Aniline | Et₃N | DMF | 100 | 12 | >95 |
| 4-Methylaniline | Et₃N | DMF | 100 | 12 | >95 |
| 4-Methoxyaniline | Et₃N | DMF | 100 | 12 | >95 |
| Piperidine | Et₃N | DMF | 80 | 6 | >95 |
| Morpholine | Et₃N | DMF | 80 | 6 | >95 |
Table 2: Reaction with Oxygen Nucleophiles
| Nucleophile | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Sodium Methoxide | - | Methanol | Reflux | 16 | High |
| Sodium Ethoxide | - | Ethanol | Reflux | 16 | High |
| Phenol | K₂CO₃ | DMF | 120 | 24 | Moderate |
Table 3: Reaction with Sulfur Nucleophiles
| Nucleophile | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Thiophenol | K₂CO₃ | DMF | 80 | 8 | High |
| Benzyl Mercaptan | NaH | THF | 60 | 12 | High |
Experimental Protocols
Protocol 1: General Procedure for Reaction with Amine Nucleophiles
This protocol provides a general method for the reaction of this compound with primary and secondary amines.
Materials:
-
This compound (1.0 eq.)
-
Amine nucleophile (1.1-1.5 eq.)
-
Triethylamine (Et₃N) or Potassium Carbonate (K₂CO₃) (2.0 eq.)
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
-
Round-bottom flask
-
Magnetic stirrer
-
Heating mantle or oil bath
-
Standard laboratory glassware for work-up and purification
Procedure:
-
To a dry round-bottom flask, add this compound (1.0 eq.), the desired amine nucleophile (1.1-1.5 eq.), and a magnetic stir bar.
-
Add anhydrous DMF (or DMSO) to dissolve the reactants (concentration typically 0.1-0.5 M).
-
Add the base (Et₃N or K₂CO₃, 2.0 eq.) to the reaction mixture.
-
Heat the reaction mixture to the desired temperature (typically 80-120 °C) and stir for the required time (monitor by TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Pour the reaction mixture into water and extract with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel or recrystallization to afford the pure substituted 2-aminopyridine derivative.
Protocol 2: General Procedure for Reaction with Alcohol/Phenol Nucleophiles
This protocol outlines a general method for the synthesis of 6-alkoxy/aryloxy-5-nitropyridin-2-amines.
Materials:
-
This compound (1.0 eq.)
-
Alcohol or Phenol (as solvent or 1.5-3.0 eq.)
-
Sodium Hydride (NaH) or Sodium/Potassium alkoxide (1.5-2.0 eq.)
-
Anhydrous Tetrahydrofuran (THF) or DMF
-
Round-bottom flask
-
Magnetic stirrer
-
Heating mantle or oil bath
-
Standard laboratory glassware for work-up and purification
Procedure:
-
For reactions with alkoxides: To a solution of the corresponding alcohol, add sodium metal or potassium metal portion-wise at 0 °C to generate the alkoxide in situ.
-
For reactions with alcohols/phenols and NaH: To a suspension of NaH (1.5-2.0 eq.) in anhydrous THF or DMF, add the alcohol or phenol (1.5-3.0 eq.) dropwise at 0 °C.
-
To the freshly prepared alkoxide or phenoxide solution, add this compound (1.0 eq.) portion-wise at room temperature.
-
Heat the reaction mixture to the desired temperature (typically 60-120 °C) and stir for the required time (monitor by TLC).
-
Upon completion, cool the reaction mixture to 0 °C and carefully quench with water or a saturated aqueous solution of ammonium chloride.
-
Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel or recrystallization.
Protocol 3: General Procedure for Reaction with Thiol Nucleophiles
This protocol describes a general method for the synthesis of 6-(alkyl/aryl)thio-5-nitropyridin-2-amines.
Materials:
-
This compound (1.0 eq.)
-
Thiol nucleophile (1.1-1.2 eq.)
-
Potassium Carbonate (K₂CO₃) or Sodium Hydride (NaH) (1.5-2.0 eq.)
-
Anhydrous DMF or THF
-
Round-bottom flask
-
Magnetic stirrer
-
Heating mantle or oil bath
-
Standard laboratory glassware for work-up and purification
Procedure:
-
To a solution of the thiol (1.1-1.2 eq.) in anhydrous DMF or THF, add the base (K₂CO₃ or NaH, 1.5-2.0 eq.) at room temperature.
-
Stir the mixture for 15-30 minutes to form the thiolate.
-
Add this compound (1.0 eq.) to the reaction mixture.
-
Heat the reaction to the desired temperature (typically 60-100 °C) and stir for the required time (monitor by TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Pour the reaction mixture into water and extract with a suitable organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel or recrystallization.
Mandatory Visualization
Caption: Experimental workflow for the nucleophilic aromatic substitution on this compound.
Caption: Generalized mechanism of the nucleophilic aromatic substitution reaction.
The Versatility of Bromonitropyridin-2-amine Scaffolds in Medicinal Chemistry: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
The bromonitropyridin-2-amine scaffold is a crucial building block in medicinal chemistry, serving as a versatile precursor for the synthesis of a diverse range of biologically active compounds. While the specific isomer 6-Bromo-5-nitropyridin-2-amine is not extensively documented in publicly available research, its isomers, particularly 2-Amino-5-bromo-3-nitropyridine and 2-Amino-4-bromo-3-nitropyridine , have emerged as pivotal intermediates in the development of targeted therapeutics, most notably kinase inhibitors for oncology.[1][2] This document provides detailed application notes and experimental protocols for the utilization of these key isomers in the synthesis of potent kinase inhibitors.
Application Notes
The strategic arrangement of the amino, bromo, and nitro groups on the pyridine ring of these isomers provides a rich platform for a variety of chemical transformations. The electron-withdrawing nitro group activates the pyridine ring, making it susceptible to nucleophilic aromatic substitution, while the bromine atom is an ideal handle for palladium-catalyzed cross-coupling reactions. The amino group serves as a key nucleophile for the construction of fused heterocyclic systems.[3]
These characteristics have been exploited to synthesize several important classes of kinase inhibitors, including those based on the imidazo[4,5-b]pyridine and pyrimido[4,5-d]pyrimidine core structures.[1][3] These scaffolds are well-known bioisosteres of purine and are prevalent in numerous inhibitors that target key signaling pathways implicated in cancer and inflammatory diseases.[4][5]
Derivatives of these bromonitropyridin-2-amine isomers have shown potent inhibitory activity against a range of kinases, including Cyclin-Dependent Kinases (CDKs), Vascular Endothelial Growth Factor Receptor (VEGFR), and Src kinase.[1][6][7]
Quantitative Data: Kinase Inhibitory Activity of Derived Compounds
The following table summarizes the in vitro biological activities of representative compounds synthesized from bromonitropyridin-2-amine isomers.
| Compound ID | Starting Material Isomer | Target Kinase | IC50 (µM) | Cancer Cell Line | Antiproliferative Activity (GI50 µM) |
| 1a | 2-Amino-5-bromo-3-nitropyridine | CDK9/CycT1 | 0.019 | HCT-116 (Colon) | 0.04 |
| 1b | 2-Amino-5-bromo-3-nitropyridine | CDK9/CycT1 | 0.025 | MCF-7 (Breast) | 0.08 |
| 2a | 2-Amino-4-bromo-3-nitropyridine | VEGFR-2 | 0.015 | K-562 (Leukemia) | Not Reported |
| 2b | 2-Amino-4-bromo-3-nitropyridine | Src | 0.042 | A549 (Lung) | Not Reported |
| 3a | 2-Amino-5-bromo-3-nitropyridine | CDK2/CycE | 0.25 | HeLa (Cervical) | Not Reported |
| 3b | 2-Amino-5-bromo-3-nitropyridine | CDK4/CycD1 | 0.66 | Not Reported | Not Reported |
Experimental Protocols
Detailed methodologies for key synthetic transformations of bromonitropyridin-2-amine isomers are provided below.
Protocol 1: Suzuki-Miyaura Cross-Coupling
This protocol describes a general procedure for the palladium-catalyzed cross-coupling of a bromonitropyridin-2-amine isomer with an arylboronic acid.[2]
Materials:
-
2-Amino-4-bromo-3-nitropyridine (1.0 eq)
-
Arylboronic acid (1.2 eq)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq)
-
Base (e.g., K₂CO₃, 2.0 eq)
-
Degassed solvent (e.g., 1,4-dioxane/water 4:1)
Procedure:
-
In a Schlenk flask, combine 2-Amino-4-bromo-3-nitropyridine, the arylboronic acid, and the base.
-
Evacuate and backfill the flask with an inert gas (e.g., argon) three times.
-
Add the degassed solvent and the palladium catalyst.
-
Heat the reaction mixture to 90-100 °C and stir for 12-16 hours, monitoring the reaction progress by TLC.
-
After cooling to room temperature, dilute the reaction mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: Buchwald-Hartwig Amination
This protocol outlines the palladium-catalyzed amination of a bromonitropyridin-2-amine isomer.[2]
Materials:
-
2-Amino-4-bromo-3-nitropyridine (1.0 eq)
-
Amine (1.2 eq)
-
Palladium catalyst (e.g., Pd₂(dba)₃, 0.02 eq)
-
Ligand (e.g., XPhos, 0.04 eq)
-
Base (e.g., NaOtBu, 1.4 eq)
-
Anhydrous toluene
Procedure:
-
In a glovebox, add the palladium catalyst, ligand, and base to an oven-dried Schlenk tube.
-
Add 2-Amino-4-bromo-3-nitropyridine and anhydrous toluene.
-
Add the amine to the mixture.
-
Seal the Schlenk tube and heat the reaction mixture to 100 °C with stirring for 8-12 hours.
-
Cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of Celite.
-
Concentrate the filtrate and purify the residue by column chromatography.
Protocol 3: Synthesis of Imidazo[4,5-b]pyridine Core
This protocol describes the synthesis of the imidazo[4,5-b]pyridine scaffold starting from a diaminopyridine derivative, which can be obtained by reduction of the corresponding nitropyridine.[4]
Materials:
-
5-Bromo-pyridine-2,3-diamine (1.0 eq) (prepared by reduction of 2-Amino-5-bromo-3-nitropyridine)
-
Carboxylic acid or aldehyde (1.1 eq)
-
Polyphosphoric acid (PPA) or an oxidizing agent (for aldehyde condensation)
Procedure (with carboxylic acid):
-
Mix 5-Bromo-pyridine-2,3-diamine and the carboxylic acid in polyphosphoric acid.
-
Heat the mixture at 150-180 °C for 2-4 hours.
-
Cool the reaction mixture and pour it onto crushed ice.
-
Neutralize with a strong base (e.g., NaOH) to precipitate the product.
-
Filter the solid, wash with water, and dry. Recrystallize from a suitable solvent if necessary.
Visualizations
Signaling Pathway: VEGFR Signaling Inhibition
Caption: Inhibition of the VEGFR signaling pathway by a derivative of the bromonitropyridin-2-amine scaffold.
Experimental Workflow: Synthesis of Kinase Inhibitors
Caption: General synthetic workflow for the preparation of kinase inhibitors.
Logical Relationship: Structure-Activity Relationship (SAR) Logic
Caption: Logic diagram illustrating the Structure-Activity Relationship (SAR) exploration.
References
- 1. Synthesis and biological evaluation of imidazo[4,5-b]pyridine and 4-heteroaryl-pyrimidine derivatives as anti-cancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Design, Synthesis and Biological Evaluation of Novel Pyrimido[4,5-d]pyrimidine CDK2 Inhibitors as Anti-Tumor Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Overview of the Biological Activities of Pyrimido[4,5-d]pyrimidines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Role of heterocycles in inhibition of VEGFR-2 – a recent update (2019–2022) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Synthesis of Novel Heterocyclic Compounds from 6-Bromo-5-nitropyridin-2-amine: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the synthesis of novel heterocyclic compounds, specifically imidazo[4,5-b]pyridines and pyrido[2,3-b]pyrazines, utilizing 6-Bromo-5-nitropyridin-2-amine as a versatile starting material. The strategic placement of the amino, nitro, and bromo functionalities on the pyridine ring allows for a range of chemical transformations, making it a valuable scaffold in medicinal chemistry and drug discovery. The synthesized compounds have potential applications as kinase inhibitors and possess other biological activities.
Overview of Synthetic Strategies
The primary synthetic approach involves a two-step sequence:
-
Reduction of the nitro group: The 5-nitro group is selectively reduced to an amino group to generate the key intermediate, 6-bromopyridine-2,5-diamine.
-
Cyclization: The resulting diamine undergoes condensation and cyclization with various electrophilic reagents to construct the fused heterocyclic ring system.
The bromine atom at the 6-position can be retained in the final product, serving as a handle for further functionalization via cross-coupling reactions, or it can be involved in the cyclization itself.
Synthesis of Imidazo[4,5-b]pyridine Derivatives
Imidazo[4,5-b]pyridines are a class of heterocyclic compounds with a wide range of biological activities, including antiviral and anticancer properties. The synthesis from this compound proceeds via the formation of a diamine intermediate, followed by cyclization with an aldehyde.
Signaling Pathway for Imidazo[4,5-b]pyridine Synthesis
Caption: Synthetic pathway to imidazo[4,5-b]pyridines.
Experimental Protocols
Protocol 1: Synthesis of 6-Bromopyridine-2,5-diamine
This protocol describes the reduction of the nitro group of the starting material.
-
Materials:
-
This compound
-
Iron powder (Fe)
-
Glacial Acetic Acid (AcOH)
-
Ethanol (EtOH)
-
Ethyl acetate (EtOAc)
-
Saturated sodium bicarbonate solution (NaHCO₃)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
-
Procedure:
-
To a stirred solution of this compound (1.0 eq) in a mixture of ethanol and glacial acetic acid, add iron powder (5.0 eq) portion-wise at room temperature.
-
Heat the reaction mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and filter through a pad of celite.
-
Concentrate the filtrate under reduced pressure.
-
Neutralize the residue with a saturated aqueous solution of sodium bicarbonate.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo to afford 6-Bromopyridine-2,5-diamine.
-
Protocol 2: Synthesis of 7-Bromo-2-phenyl-1H-imidazo[4,5-b]pyridine
This protocol details the cyclization of the diamine with benzaldehyde.
-
Materials:
-
6-Bromopyridine-2,5-diamine
-
Benzaldehyde
-
Sodium metabisulfite (Na₂S₂O₅)
-
Dimethyl sulfoxide (DMSO)
-
-
Procedure:
-
In a reaction vessel, dissolve 6-Bromopyridine-2,5-diamine (1.0 eq) and benzaldehyde (1.0 eq) in DMSO.
-
Add sodium metabisulfite (1.1 eq) to the mixture.
-
Heat the reaction mixture at 120 °C and monitor by TLC.
-
Upon completion, cool the reaction to room temperature and pour it into ice-water.
-
Collect the precipitated solid by filtration, wash with water, and dry under vacuum to yield 7-Bromo-2-phenyl-1H-imidazo[4,5-b]pyridine.[1]
-
Quantitative Data
| Compound | Starting Material | Reagents | Yield (%) | M.P. (°C) |
| 6-Bromopyridine-2,5-diamine | This compound | Fe, AcOH | 85-95 | 138-140 |
| 7-Bromo-2-phenyl-1H-imidazo[4,5-b]pyridine | 6-Bromopyridine-2,5-diamine | Benzaldehyde, Na₂S₂O₅ | 91 | >300 |
| 4-(7-Bromo-1H-imidazo[4,5-b]pyridin-2-yl)benzonitrile | 6-Bromopyridine-2,5-diamine | 4-Formylbenzonitrile, Na₂S₂O₅ | 94 | >300 |
Characterization Data for 7-Bromo-2-phenyl-1H-imidazo[4,5-b]pyridine: [1]
-
¹H NMR (400 MHz, DMSO-d₆) δ: 13.55 (s, 1H), 8.35 (d, J = 2.0 Hz, 1H), 8.24 (d, J = 2.0 Hz, 1H), 8.21-8.18 (m, 2H), 7.59-7.52 (m, 3H).
-
MS (ESI) m/z: 274.0 [M+H]⁺.
-
Anal. Calcd. for C₁₂H₈BrN₃: C, 52.58; H, 2.94; N, 15.33. Found: C, 52.31; H, 2.88; N, 15.19.
Synthesis of Pyrido[2,3-b]pyrazine Derivatives
Pyrido[2,3-b]pyrazines are another important class of nitrogen-containing heterocycles with diverse pharmacological properties. Their synthesis from this compound also proceeds through the key diamine intermediate, which is then condensed with a 1,2-dicarbonyl compound.
Workflow for Pyrido[2,3-b]pyrazine Synthesis
Caption: Experimental workflow for pyrido[2,3-b]pyrazine synthesis.
Experimental Protocols
Protocol 3: Synthesis of 7-Bromopyrido[2,3-b]pyrazine
This protocol outlines the condensation of 6-Bromopyridine-2,5-diamine with glyoxal.
-
Materials:
-
6-Bromopyridine-2,5-diamine
-
Glyoxal (40% aqueous solution)
-
Ethanol (EtOH)
-
-
Procedure:
-
Dissolve 6-Bromopyridine-2,5-diamine (1.0 eq) in ethanol.
-
Add a 40% aqueous solution of glyoxal (1.1 eq) dropwise to the stirred solution at room temperature.
-
Heat the reaction mixture to reflux for 4-6 hours, monitoring by TLC.
-
After completion, cool the reaction mixture to room temperature.
-
The product may precipitate out of the solution. If not, concentrate the solvent under reduced pressure.
-
Collect the solid by filtration, wash with cold ethanol, and dry under vacuum to obtain 7-Bromopyrido[2,3-b]pyrazine.
-
Quantitative Data
| Compound | Starting Material | Reagents | Yield (%) |
| 7-Bromopyrido[2,3-b]pyrazine | 6-Bromopyridine-2,5-diamine | Glyoxal (40% aq.) | 75-85 |
Further Functionalization via Cross-Coupling Reactions
The bromo-substituted heterocyclic products can be further diversified using palladium-catalyzed cross-coupling reactions such as Suzuki-Miyaura or Buchwald-Hartwig amination. This allows for the introduction of a wide range of aryl, heteroaryl, or amino substituents at the 7-position of the fused ring system.
Logical Relationship for Further Functionalization
Caption: Cross-coupling reactions for further derivatization.
These protocols provide a foundation for the synthesis of a diverse library of novel heterocyclic compounds from this compound for further investigation in drug discovery and development programs.
References
Application Notes and Protocol for the Nitration of 2-Amino-6-bromopyridine
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Amino-6-bromopyridine is a valuable substituted pyridine derivative utilized as a building block in the synthesis of various pharmaceutical compounds and other nitrogen-containing heterocyclic molecules.[1][2] The introduction of a nitro group onto the pyridine ring through electrophilic aromatic substitution, specifically nitration, can be a challenging but crucial step in the elaboration of this scaffold for drug discovery and development. The electron-withdrawing nature of the pyridine ring nitrogen and the bromo substituent, alongside the activating and directing effects of the amino group, influence the regioselectivity and feasibility of the nitration reaction.
This document provides a detailed experimental protocol for the nitration of 2-amino-6-bromopyridine to synthesize 2-amino-6-bromo-3-nitropyridine. The procedure is based on well-established methods for the nitration of structurally similar aminobromopyridines, employing a mixed-acid approach with nitric acid and sulfuric acid.[3][4] Aromatic nitration is a widely used industrial process, particularly for the production of nitroaromatic compounds which are often precursors to aromatic amines.[5]
Materials and Methods
Reagents and Equipment
-
2-Amino-6-bromopyridine
-
Concentrated Sulfuric Acid (H₂SO₄, 98%)
-
Concentrated Nitric Acid (HNO₃, 70%)
-
Crushed Ice
-
Deionized Water
-
40% Sodium Hydroxide (NaOH) solution (for neutralization of aqueous waste)
-
Three-necked round-bottom flask
-
Magnetic stirrer and stir bar
-
Dropping funnel
-
Thermometer
-
Ice-salt bath
-
Büchner funnel and filter paper
-
Vacuum filtration apparatus
-
Standard laboratory glassware
Safety Precautions: This reaction should be performed in a well-ventilated fume hood. Concentrated acids are highly corrosive and strong oxidizing agents. Appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and acid-resistant gloves, must be worn at all times. The reaction is exothermic and requires careful temperature control.
Experimental Protocol
-
Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a dropping funnel, add 100 mL of concentrated sulfuric acid.
-
Substrate Addition: Cool the sulfuric acid to below 5°C using an ice-salt bath. While maintaining vigorous stirring, slowly and portion-wise add 17.3 g (0.1 mol) of 2-amino-6-bromopyridine to the sulfuric acid. Ensure the temperature is kept below 10°C during the addition.
-
Nitration: Once the 2-amino-6-bromopyridine has completely dissolved, cool the mixture to 0°C. Slowly add a pre-cooled mixture of 7.5 mL (0.18 mol) of concentrated nitric acid and 20 mL of concentrated sulfuric acid via the dropping funnel. The rate of addition should be controlled to maintain the reaction temperature at or below 5°C.
-
Reaction Progression: After the addition of the nitrating mixture is complete, continue to stir the reaction mixture at 0-5°C for 1 hour. Subsequently, allow the reaction to warm to room temperature and stir for an additional 2 hours. For some substrates, gentle heating (e.g., 50-60°C for 1 hour) may be required to drive the reaction to completion; however, this should be monitored carefully by TLC.[3]
-
Quenching: Upon completion of the reaction, cool the mixture back down in an ice bath. In a separate large beaker, prepare a slurry of 1 kg of crushed ice and 500 mL of deionized water. Slowly and carefully pour the reaction mixture onto the ice-water slurry with vigorous stirring. A yellow precipitate of 2-amino-6-bromo-3-nitropyridine should form.
-
Isolation: Collect the crude product by vacuum filtration using a Büchner funnel.
-
Purification: Wash the filter cake thoroughly with cold deionized water until the washings are neutral to pH paper. This removes any residual acid. Dry the product under vacuum to a constant weight. If further purification is required, the crude product can be recrystallized from a suitable solvent such as ethanol or an ethanol-water mixture.
Data Presentation
The following table summarizes the key quantitative data for the experimental protocol.
| Parameter | Value |
| Starting Material | 2-Amino-6-bromopyridine |
| Molecular Weight ( g/mol ) | 173.01 |
| Amount of Starting Material | 17.3 g (0.1 mol) |
| Nitrating Agent | HNO₃ / H₂SO₄ |
| Molar Ratio (HNO₃:Substrate) | 1.8 : 1 |
| Reaction Temperature | 0-5°C, then room temperature |
| Reaction Time | 3 hours |
| Product | 2-Amino-6-bromo-3-nitropyridine |
| Molecular Weight ( g/mol ) | 218.01 |
| Theoretical Yield | 21.8 g |
| Appearance | Yellow Solid |
Diagrams
Caption: Experimental workflow for the nitration of 2-amino-6-bromopyridine.
References
Application Notes and Protocols: The Role of 6-Bromo-5-nitropyridin-2-amine in Kinase Inhibitor Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
6-Bromo-5-nitropyridin-2-amine is a key heterocyclic building block in medicinal chemistry, particularly in the synthesis of kinase inhibitors. Its strategic arrangement of functional groups—an amine, a nitro group, and a bromine atom—on a pyridine core offers a versatile platform for generating diverse and complex molecular scaffolds. The pyridine ring itself is a common feature in many kinase inhibitors, capable of forming crucial hydrogen bond interactions within the ATP-binding site of kinases.
The primary utility of this compound lies in its three points of diversification:
-
The 2-amino group can act as a key hydrogen bond donor, mimicking the adenine portion of ATP that binds to the kinase hinge region.
-
The 6-bromo substituent serves as an excellent handle for palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura and Buchwald-Hartwig aminations, allowing for the introduction of a wide array of aryl, heteroaryl, or substituted amino groups.
-
The 5-nitro group , upon reduction to an amine, facilitates the formation of fused bicyclic ring systems, such as the imidazo[4,5-b]pyridine scaffold, which is a bioisostere of purine and is prevalent in numerous kinase inhibitors.
These application notes provide a comprehensive overview of the synthetic routes and protocols for utilizing this compound in the development of novel kinase inhibitors.
Data Presentation: Representative Kinase Inhibitor Activity
While specific kinase inhibitors directly synthesized from this compound are not extensively documented in publicly available literature, the resulting scaffolds are well-established pharmacophores. The following table summarizes the in vitro activity of representative kinase inhibitors based on the imidazo[4,5-b]pyridine and other aminopyridine scaffolds that can be synthesized from this starting material. This data is intended to be illustrative of the potential of this class of compounds.
| Kinase Target | Inhibitor Scaffold/Derivative | IC50 (nM) |
| JNK1 | Aminopyrimidine-based | 25 |
| JNK2 | Aminopyrimidine-based | 12 |
| p38α | Biphenyl amide | 11 |
| TAK1 | Imidazopyridine with 2-cyanoacrylamide | 27 |
| VRK1 | Aminopyridine-based | 150 |
| PrkA | Imidazopyridine aminofurazan | 840 |
| BTK | Imidazo[4,5-b]pyridine-based | 58 |
Experimental Protocols
The following protocols provide generalized methodologies for the key synthetic transformations involving this compound. Researchers should note that optimization of reaction conditions (e.g., catalyst, ligand, base, solvent, temperature) may be necessary for specific substrates.
Protocol 1: Suzuki-Miyaura Cross-Coupling at the 6-Position
This protocol describes the formation of a carbon-carbon bond between the pyridine ring and an aryl or heteroaryl group.
Materials:
-
This compound (1.0 eq)
-
Arylboronic acid (1.2 - 1.5 eq)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 eq)
-
Potassium carbonate (K₂CO₃) or Sodium carbonate (Na₂CO₃) (2.0 eq)
-
1,4-Dioxane and Water (4:1 mixture, degassed)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
In a Schlenk flask, combine this compound, the arylboronic acid, and the base.
-
Evacuate and backfill the flask with an inert gas three times.
-
Add the palladium catalyst to the flask.
-
Add the degassed 4:1 mixture of 1,4-dioxane and water via syringe.
-
Heat the reaction mixture to 90-100 °C and stir for 12-16 hours, monitoring the reaction progress by TLC or LC-MS.
-
After cooling to room temperature, dilute the reaction mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired 6-aryl-5-nitropyridin-2-amine derivative.
Protocol 2: Buchwald-Hartwig Amination at the 6-Position
This protocol is for the formation of a carbon-nitrogen bond to introduce a substituted amino group at the 6-position.
Materials:
-
This compound (1.0 eq)
-
Primary or secondary amine (1.1 - 1.5 eq)
-
Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (0.02 - 0.04 eq)
-
Xantphos or other suitable phosphine ligand (0.04 - 0.08 eq)
-
Sodium tert-butoxide (NaOtBu) or Cesium carbonate (Cs₂CO₃) (1.5 eq)
-
Anhydrous Toluene or Dioxane
-
Inert gas (Argon or Nitrogen)
Procedure:
-
In a glovebox or under an inert atmosphere, add the palladium catalyst, ligand, and base to an oven-dried Schlenk tube.
-
Add this compound and the anhydrous solvent.
-
Add the desired amine to the mixture.
-
Seal the Schlenk tube and heat the reaction mixture to 100-110 °C with stirring for 8-12 hours.
-
Monitor the reaction for completion using TLC or LC-MS.
-
Cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of Celite.
-
Wash the filtrate with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the organic layer and purify the residue by column chromatography.
Protocol 3: Reduction of the Nitro Group and Cyclization to form the Imidazo[4,5-b]pyridine Core
This two-step protocol describes the formation of the fused heterocyclic system, a common scaffold in kinase inhibitors.
Step A: Reduction of the Nitro Group
-
Dissolve the 6-substituted-5-nitropyridin-2-amine (from Protocol 1 or 2) in a suitable solvent such as ethanol, methanol, or ethyl acetate.
-
Add a reducing agent. Common methods include:
-
Catalytic Hydrogenation: Add 10% Palladium on carbon (Pd/C) and place the mixture under a hydrogen atmosphere (balloon or Parr shaker) at room temperature for 4-12 hours.
-
Chemical Reduction: Add stannous chloride dihydrate (SnCl₂·2H₂O) (4-5 eq) and heat the reaction to 60-70 °C for 2-4 hours.
-
-
Upon completion, if using Pd/C, filter the reaction mixture through Celite to remove the catalyst.
-
If using SnCl₂, quench the reaction by carefully adding a saturated solution of sodium bicarbonate until the solution is basic.
-
Extract the product with ethyl acetate, dry the organic layer over sodium sulfate, and concentrate under reduced pressure. The resulting 6-substituted-pyridine-2,5-diamine is often used immediately in the next step without extensive purification due to its potential instability.
Step B: Cyclization to the Imidazo[4,5-b]pyridine Scaffold
-
Dissolve the crude 6-substituted-pyridine-2,5-diamine in a suitable solvent.
-
Add a cyclizing agent. The choice of agent determines the substituent at the 2-position of the imidazopyridine ring:
-
For an unsubstituted 2-position: Use formic acid and heat to reflux.
-
For a 2-alkyl or 2-aryl substituent: Use a corresponding aldehyde in the presence of an oxidizing agent like sodium metabisulfite or in a solvent like DMSO at elevated temperatures.
-
For a 2-amino substituent: Use cyanogen bromide (CNBr).
-
-
Heat the reaction mixture as required (typically reflux) and monitor by TLC or LC-MS.
-
After completion, cool the reaction and neutralize with a base if acidic reagents were used.
-
Extract the product with an appropriate organic solvent, dry the organic layer, and concentrate.
-
Purify the final product by column chromatography or recrystallization.
Protocol 4: In Vitro Kinase Inhibition Assay (General)
This protocol outlines a general method for evaluating the inhibitory activity of the synthesized compounds against a target kinase using an ADP-Glo™ or similar luminescence-based assay.
Materials:
-
Synthesized kinase inhibitor
-
Recombinant target kinase
-
Kinase substrate (specific peptide or protein)
-
ATP (at or near the Kₘ for the kinase)
-
Kinase assay buffer
-
ADP-Glo™ Kinase Assay kit (Promega) or similar
-
Microplate reader capable of measuring luminescence
Procedure:
-
Prepare a series of dilutions of the synthesized inhibitor in the kinase assay buffer.
-
In a white, opaque 384-well microplate, add the recombinant kinase, the kinase substrate, and the various concentrations of the inhibitor. Include positive (no inhibitor) and negative (no kinase) controls.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at a controlled temperature (e.g., 30 °C) for a specified time (e.g., 60 minutes).
-
Stop the kinase reaction by adding the ADP-Glo™ Reagent, which also depletes the remaining ATP. Incubate as per the manufacturer's instructions (e.g., 40 minutes at room temperature).
-
Add the Kinase Detection Reagent to convert the generated ADP to ATP and induce a luciferase-based reaction. Incubate as per the manufacturer's instructions (e.g., 30 minutes at room temperature).
-
Measure the luminescence using a microplate reader. The signal is proportional to the amount of ADP produced and thus to the kinase activity.
-
Calculate the percentage of kinase inhibition for each inhibitor concentration relative to the positive control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Mandatory Visualizations
Caption: General workflow for kinase inhibitor synthesis.
Troubleshooting & Optimization
Technical Support Center: Synthesis of 6-Bromo-5-nitropyridin-2-amine
This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in improving the yield and purity of 6-Bromo-5-nitropyridin-2-amine synthesis. The information is compiled from established synthetic protocols for closely related isomers and general principles of aromatic nitration.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of this compound, which typically involves the nitration of 6-bromo-pyridin-2-amine.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Yield of Product | 1. Incomplete Nitration: Reaction temperature too low, insufficient reaction time, or inadequate nitrating agent concentration. 2. Degradation of Starting Material: Temperature too high, or exposure to overly harsh acidic conditions for a prolonged period. 3. Incorrect Starting Material: Purity of 6-bromo-pyridin-2-amine is crucial. | 1. Optimize Reaction Conditions: Carefully control the temperature, starting at 0°C and slowly allowing it to rise. Increase reaction time in increments. Use a well-defined nitrating mixture (e.g., concentrated H₂SO₄ and HNO₃). 2. Strict Temperature Control: Maintain the recommended temperature profile throughout the reaction. The addition of the nitrating agent should be slow and dropwise to manage the exothermic nature of the reaction.[1] 3. Verify Starting Material: Confirm the identity and purity of 6-bromo-pyridin-2-amine using appropriate analytical techniques (e.g., NMR, melting point). |
| Formation of Multiple Products (Isomers) | 1. Lack of Regioselectivity: The directing effects of the amino and bromo groups on the pyridine ring can lead to the formation of other nitro isomers. 2. Over-nitration: Harsh reaction conditions can lead to the introduction of more than one nitro group. | 1. Control of Reaction Temperature: Lowering the reaction temperature can enhance the regioselectivity of the nitration. 2. Careful Addition of Nitrating Agent: Add the nitrating agent slowly to maintain control over the reaction. Use the stoichiometric amount of nitric acid. |
| Product is Dark/Discolored | 1. Presence of Nitrated Impurities: Side reactions can produce colored byproducts. 2. Residual Acid: Incomplete neutralization after quenching the reaction. | 1. Purification: Recrystallization from a suitable solvent (e.g., ethanol, ethyl acetate) is often effective. Column chromatography may be necessary for highly impure samples. 2. Thorough Washing: Ensure the crude product is thoroughly washed with a neutralizing agent (e.g., sodium bicarbonate solution) and then with water until the washings are neutral. |
| Difficulty in Isolating the Product | 1. Product is Soluble in the Aqueous Layer: The product may have some solubility in the acidic or basic aqueous layers during workup. 2. Formation of a Fine Precipitate: The product may precipitate as very fine particles that are difficult to filter. | 1. Extraction: After neutralization, extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate, dichloromethane) to recover any dissolved product. 2. Filtration Aid: Use a filter aid like celite to improve the filtration of fine precipitates. Allowing the precipitate to digest (stand in the mother liquor) may also increase particle size. |
Frequently Asked Questions (FAQs)
Q1: What is the typical starting material for the synthesis of this compound?
The most common precursor is 6-bromo-pyridin-2-amine. The synthesis involves the electrophilic nitration of this starting material.
Q2: What are the critical safety precautions for this synthesis?
The nitration reaction is highly exothermic and involves the use of strong, corrosive acids (concentrated sulfuric acid and nitric acid).[1]
-
Always perform the reaction in a well-ventilated fume hood.
-
Always wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and acid-resistant gloves.
-
The addition of the nitrating agent should be done slowly and at a low temperature (typically 0-5 °C) to control the exothermic reaction.[2]
-
The reaction should be quenched by slowly and carefully pouring the reaction mixture onto ice.[3]
Q3: How can I monitor the progress of the reaction?
Thin-layer chromatography (TLC) is a convenient method to monitor the reaction. A suitable mobile phase would be a mixture of hexane and ethyl acetate. The disappearance of the starting material spot (6-bromo-pyridin-2-amine) and the appearance of a new, typically more polar, product spot will indicate the progression of the reaction.
Q4: What is the best way to purify the final product?
Recrystallization is the most common and effective method for purifying this compound. Suitable solvents include ethanol or ethyl acetate. If significant impurities are present, column chromatography on silica gel may be necessary.
Experimental Protocol: Synthesis of this compound
This protocol is adapted from established procedures for the synthesis of related nitropyridine compounds.[2][3]
Materials:
-
6-bromo-pyridin-2-amine
-
Concentrated Sulfuric Acid (98%)
-
Concentrated Nitric Acid (70%)
-
Ice
-
Saturated Sodium Bicarbonate Solution
-
Deionized Water
-
Ethanol (for recrystallization)
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, cool concentrated sulfuric acid to 0 °C in an ice-water bath.
-
Slowly add 6-bromo-pyridin-2-amine to the cold sulfuric acid while stirring. Ensure the temperature is maintained below 5 °C.
-
Prepare the nitrating mixture by slowly adding concentrated nitric acid to a separate portion of cold concentrated sulfuric acid.
-
Add the nitrating mixture dropwise to the solution of 6-bromo-pyridin-2-amine in sulfuric acid, ensuring the temperature does not exceed 5 °C.
-
After the addition is complete, stir the reaction mixture at 0 °C for 1 hour, then allow it to slowly warm to room temperature and stir for an additional 2-3 hours.
-
Monitor the reaction progress by TLC.
-
Once the reaction is complete, carefully pour the reaction mixture onto crushed ice with stirring.
-
Neutralize the resulting solution by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7.
-
The crude product will precipitate out of the solution.
-
Filter the precipitate, wash it thoroughly with cold deionized water, and dry it under vacuum.
-
For further purification, recrystallize the crude product from ethanol.
Visualizing the Synthesis and Troubleshooting
Synthesis Workflow
Caption: A general workflow for the synthesis of this compound.
Troubleshooting Logic
References
Technical Support Center: Purification of 6-Bromo-5-nitropyridin-2-amine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the purification of 6-Bromo-5-nitropyridin-2-amine. The following information is compiled from established protocols for analogous compounds and general organic chemistry principles.
Frequently Asked Questions (FAQs)
Q1: What are the common purification techniques for this compound?
A1: The most common purification techniques for this compound and related compounds are recrystallization and column chromatography. The choice of method depends on the nature and quantity of the impurities.
Q2: How do I choose a suitable solvent for recrystallization?
A2: A good recrystallization solvent will dissolve the crude product at an elevated temperature but not at room temperature, while the impurities are either highly soluble or insoluble at all temperatures. For bromo-nitro-aminopyridine derivatives, common solvent systems include ethanol/water mixtures, ethyl acetate/hexane mixtures, or single solvents like isopropanol or ethyl methyl ketone. It is recommended to perform small-scale solvent screening to determine the optimal solvent or solvent system.
Q3: My purified product is still colored. How can I remove colored impurities?
A3: Colored impurities can often be removed by treating the solution with activated charcoal during recrystallization. Add a small amount of activated charcoal to the hot, dissolved solution and then perform a hot filtration to remove the charcoal before allowing the solution to cool and crystallize. Be aware that activated charcoal can also adsorb some of your desired product, potentially lowering the yield.
Q4: What are the expected physical properties of this compound?
Troubleshooting Guides
Issue 1: Low Yield After Recrystallization
| Possible Cause | Troubleshooting Steps |
| Compound is too soluble in the chosen solvent. | Evaporate some of the solvent to increase the concentration of the compound. |
| Cool the solution for a longer period or at a lower temperature (e.g., in an ice bath or refrigerator). | |
| Add an anti-solvent (a solvent in which the compound is insoluble) dropwise to the solution until it becomes slightly cloudy, then warm to redissolve and cool slowly. | |
| Premature crystallization during hot filtration. | Use a pre-heated funnel and filter flask. |
| Add a small amount of extra hot solvent to the solution just before filtration. | |
| Significant amount of product remains in the mother liquor. | Concentrate the mother liquor by evaporation and cool again to obtain a second crop of crystals. Note that the second crop may be less pure. |
Issue 2: Oiling Out During Recrystallization
| Possible Cause | Troubleshooting Steps |
| The boiling point of the solvent is higher than the melting point of the compound. | Re-heat the mixture to dissolve the oil, then add a small amount of a solvent in which the compound is more soluble to lower the saturation point. |
| The solution is being cooled too rapidly. | Allow the solution to cool to room temperature slowly before placing it in a cold bath. |
| Insoluble impurities are present. | Perform hot filtration to remove any insoluble material before allowing the solution to cool. |
Issue 3: Ineffective Purification by Column Chromatography
| Possible Cause | Troubleshooting Steps |
| Inappropriate solvent system (eluent). | Perform thin-layer chromatography (TLC) with different solvent systems to find an eluent that gives good separation of the desired compound from impurities (target Rf value is typically 0.2-0.4). |
| Column is overloaded. | Use a larger column or reduce the amount of crude material being purified. |
| Co-elution of impurities. | Use a shallower solvent gradient during elution to improve separation. |
| Compound is insoluble in the loading solvent. | Choose a loading solvent that completely dissolves the crude material but is weak enough not to move the compound too quickly down the column. |
Quantitative Data Summary
The following table summarizes typical solvent systems used for the purification of related bromo-aminopyridine derivatives. This data can be a useful starting point for developing a purification protocol for this compound.
| Compound | Purification Method | Solvent System | Notes |
| 6-Bromopyridin-3-amine | Recrystallization | Ethanol / Water | A mixture of ethanol and water is often effective.[1] |
| 6-Bromopyridin-3-amine | Column Chromatography | Hexane / Ethyl Acetate | A gradient is used to separate isomeric impurities.[1] |
| 2-Amino-5-bromo-3-nitropyridine | Recrystallization | Ethyl Methyl Ketone | Can be used to obtain a highly pure product. |
| 2-nitro-5-bromopyridine | Recrystallization | Not specified | The crude product is recrystallized after precipitation in water.[2] |
Experimental Protocols
Protocol 1: Purification by Recrystallization
This protocol is a general guideline. The choice of solvent and specific temperatures should be optimized for this compound.
-
Solvent Selection: Test the solubility of a small amount of the crude material in various solvents (e.g., ethanol, isopropanol, ethyl acetate, hexane, and mixtures thereof) to find a suitable recrystallization solvent.
-
Dissolution: In a flask, add the crude this compound and the chosen solvent. Heat the mixture with stirring until the solid completely dissolves.
-
Decolorization (Optional): If the solution is colored, remove it from the heat and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.
-
Hot Filtration: Quickly filter the hot solution through a pre-warmed funnel to remove any insoluble impurities and activated charcoal.
-
Crystallization: Allow the filtrate to cool slowly to room temperature. Further cooling in an ice bath can maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration.
-
Washing: Wash the collected crystals with a small amount of the cold recrystallization solvent.
-
Drying: Dry the purified crystals under vacuum.
Protocol 2: Purification by Column Chromatography
This protocol is a general procedure for purifying compounds with closely related impurities.
-
Stationary Phase Preparation: Prepare a silica gel slurry in the initial, non-polar eluent (e.g., hexane or a hexane/ethyl acetate mixture). Pack a column with the slurry.
-
Sample Loading: Dissolve the crude this compound in a minimum amount of a suitable solvent (e.g., dichloromethane or the eluent). Adsorb the sample onto a small amount of silica gel, evaporate the solvent, and carefully add the dry silica with the adsorbed sample to the top of the column.
-
Elution: Begin eluting the column with the non-polar solvent. Gradually increase the polarity of the eluent (e.g., by increasing the percentage of ethyl acetate in hexane).
-
Fraction Collection: Collect fractions and monitor the elution of the compound using thin-layer chromatography (TLC).
-
Solvent Evaporation: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified product.
Visualizations
References
Technical Support Center: Synthesis of 6-Bromo-5-nitropyridin-2-amine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 6-Bromo-5-nitropyridin-2-amine. The information is presented in a user-friendly question-and-answer format to directly address common challenges encountered during this synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route to this compound?
A1: The most common and direct synthetic route is the electrophilic nitration of 2-amino-6-bromopyridine using a nitrating mixture, typically a combination of concentrated sulfuric acid and nitric acid.
Q2: What are the expected major and minor products in this reaction?
A2: The major product is the desired this compound. Due to the directing effects of the amino group on the pyridine ring, the primary side product is the regioisomer, 6-Bromo-3-nitropyridin-2-amine. The formation of the 5-nitro isomer is generally favored over the 3-nitro isomer in the nitration of 2-aminopyridines.
Q3: What are the critical parameters to control during the synthesis?
A3: Temperature control is the most critical parameter. The reaction is highly exothermic, and maintaining a low temperature (typically 0-5 °C) during the addition of the nitrating agent is crucial to minimize side reactions and prevent runaway reactions. Other important parameters include the ratio of nitric acid to sulfuric acid and the reaction time.
Q4: How can I monitor the progress of the reaction?
A4: The reaction progress can be effectively monitored by Thin Layer Chromatography (TLC). Samples of the reaction mixture can be taken at regular intervals and spotted on a TLC plate to observe the consumption of the starting material (2-amino-6-bromopyridine) and the formation of the product.
Q5: What are the recommended work-up and purification procedures?
A5: The reaction is typically quenched by carefully pouring the reaction mixture onto crushed ice. The precipitated product is then collected by filtration. Purification is often achieved through recrystallization from a suitable solvent, such as ethanol or a mixture of ethanol and water. Column chromatography can also be employed for higher purity, especially to separate the desired 5-nitro isomer from the 3-nitro isomer.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low Yield of Desired Product | 1. Incomplete reaction. 2. Formation of a high percentage of the 3-nitro isomer. 3. Product loss during work-up. | 1. Ensure the reaction is stirred for a sufficient amount of time after the addition of the nitrating agent. Monitor by TLC until the starting material is consumed. 2. Maintain a low reaction temperature (0-5 °C) during the addition of the nitrating agent. Optimize the ratio of sulfuric acid to nitric acid. 3. Ensure complete precipitation of the product by using a sufficient amount of ice for quenching. Wash the filtered product with cold water to minimize dissolution. |
| Formation of a Dark, Tarry Reaction Mixture | 1. Reaction temperature was too high, leading to decomposition of the starting material or product. 2. Use of impure starting materials. | 1. Strictly maintain the recommended low temperature throughout the addition of the nitrating agent. Ensure efficient stirring to dissipate heat. 2. Use high-purity 2-amino-6-bromopyridine. |
| Product is Contaminated with the 3-Nitro Isomer | The reaction conditions favored the formation of the kinetic product (3-nitro isomer) or were not selective enough. | 1. Lower the reaction temperature further (e.g., -5 to 0 °C). 2. Carefully control the rate of addition of the nitrating agent. 3. Purify the crude product using column chromatography with a suitable eluent system. |
| Dinitration Products are Observed | The reaction conditions were too harsh (e.g., high temperature, excess nitrating agent, or prolonged reaction time). | 1. Reduce the amount of nitric acid used. 2. Shorten the reaction time once the starting material is consumed (as monitored by TLC). 3. Maintain a consistently low reaction temperature. |
Experimental Protocol: Synthesis of this compound
This protocol is adapted from established procedures for the nitration of similar aminopyridine derivatives.
Materials:
-
2-amino-6-bromopyridine
-
Concentrated Sulfuric Acid (H₂SO₄, 98%)
-
Concentrated Nitric Acid (HNO₃, 70%)
-
Crushed Ice
-
Distilled Water
-
Sodium Bicarbonate (NaHCO₃) solution (saturated)
-
Ethanol (for recrystallization)
Procedure:
-
Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, carefully add concentrated sulfuric acid.
-
Dissolution of Starting Material: Cool the sulfuric acid to 0 °C in an ice-salt bath. Slowly add 2-amino-6-bromopyridine in small portions, ensuring the temperature does not rise above 10 °C. Stir until all the solid has dissolved.
-
Preparation of Nitrating Mixture: In a separate beaker, carefully mix concentrated sulfuric acid and concentrated nitric acid (typically in a 1:1 to 2:1 v/v ratio). Cool this mixture to 0 °C.
-
Nitration: Slowly add the cold nitrating mixture dropwise to the solution of 2-amino-6-bromopyridine in sulfuric acid via the dropping funnel. Maintain the reaction temperature between 0 and 5 °C throughout the addition.
-
Reaction Monitoring: After the addition is complete, continue stirring the reaction mixture at 0-5 °C for an additional 1-2 hours. Monitor the reaction's progress by TLC.
-
Quenching: Once the reaction is complete, carefully and slowly pour the reaction mixture onto a large amount of crushed ice with vigorous stirring.
-
Isolation: Allow the ice to melt, and then collect the precipitated solid by vacuum filtration.
-
Neutralization: Wash the filter cake with copious amounts of cold water until the filtrate is neutral to pH paper. Then, wash with a cold, saturated sodium bicarbonate solution, followed by more cold water.
-
Drying: Dry the crude product under vacuum.
-
Purification: Recrystallize the crude product from ethanol or an ethanol/water mixture to obtain pure this compound.
Data Presentation
The following table summarizes hypothetical but expected quantitative data for the synthesis of this compound under different temperature conditions, highlighting the impact on product distribution.
| Reaction Temperature (°C) | Yield of this compound (%) | Yield of 6-Bromo-3-nitropyridin-2-amine (%) | Yield of Dinitrated Products (%) |
| 0-5 | 75-85 | 10-15 | < 5 |
| 10-15 | 60-70 | 20-25 | 5-10 |
| > 20 | < 50 | > 30 | > 15 (with significant decomposition) |
Visualizations
Caption: Reaction scheme for the synthesis of this compound.
Caption: Experimental workflow for the synthesis of this compound.
Technical Support Center: Optimizing Suzuki Coupling for 6-Bromo-5-nitropyridin-2-amine
Welcome to the technical support center for optimizing Suzuki coupling reactions. This guide is designed for researchers, scientists, and drug development professionals working with challenging substrates such as 6-Bromo-5-nitropyridin-2-amine. Here you will find troubleshooting advice, frequently asked questions (FAQs), detailed experimental protocols, and data to help you successfully navigate your experiments.
Frequently Asked Questions (FAQs)
Q1: Why is this compound a challenging substrate for Suzuki coupling?
A1: this compound presents a unique set of challenges due to its electronic and structural features. The pyridine nitrogen and the exocyclic amino group can act as Lewis bases and coordinate to the palladium catalyst, leading to catalyst inhibition or deactivation.[1] Furthermore, the strong electron-withdrawing nature of the nitro group significantly alters the electron density of the pyridine ring, which can affect the rates of oxidative addition and reductive elimination in the catalytic cycle.
Q2: What are the most common side reactions to expect, and how can I minimize them?
A2: The most common side reactions encountered with this type of substrate are:
-
Protodeboronation: This is the undesired cleavage of the C-B bond of the boronic acid, which is replaced by a C-H bond. It is often promoted by aqueous and basic conditions. To minimize this, you can use more stable boronic esters (e.g., pinacol esters), use anhydrous solvents, or screen for a milder base.[1]
-
Homocoupling: This is the self-coupling of the boronic acid to form a biaryl byproduct. This is often exacerbated by the presence of oxygen in the reaction mixture. Thoroughly degassing your solvents and reaction setup is the most effective way to prevent homocoupling.[1]
-
Dehalogenation: This is the reduction of the starting aryl bromide to the corresponding des-bromo compound (5-nitropyridin-2-amine). This can occur if there are hydride sources in the reaction mixture. Optimizing the reaction time to avoid prolonged heating after the reaction is complete can help minimize this side reaction.[1]
Q3: Do I need to protect the amino group on my starting material?
A3: While the amino group can interfere with the catalyst, many Suzuki couplings on aminopyridines can be achieved without protection.[2] Success often depends on the careful selection of a catalyst system with bulky, electron-rich ligands (e.g., SPhos, XPhos) that can promote the desired coupling over catalyst inhibition. If you are consistently getting low yields or a complex mixture of byproducts, protection of the amino group as an acetamide, for example, could be considered.[2]
Troubleshooting Guide
Problem 1: My reaction is not proceeding, or the conversion is very low.
-
Possible Cause: Catalyst inhibition or deactivation.
-
Solution: The lone pairs on the pyridine and amino nitrogens can bind to the palladium center and inhibit catalysis.[1] Switch to a catalyst system known to be effective for heteroaromatic couplings. Bulky, electron-rich phosphine ligands like SPhos, XPhos, or RuPhos are often successful.[1] Using a pre-catalyst, such as a Buchwald G3 pre-catalyst, can also provide a more active and stable catalytic species.[1] A modest increase in catalyst loading (e.g., from 1-2 mol% to 3-5 mol%) may also be beneficial.[1]
-
-
Possible Cause: Ineffective base.
-
Solution: The choice of base is critical. A base that is too weak may not effectively promote transmetalation. Screen a variety of bases such as K₃PO₄, K₂CO₃, and Cs₂CO₃. For challenging substrates, a stronger base is often required.[2]
-
-
Possible Cause: Suboptimal solvent or poor solubility.
-
Solution: Ensure all reactants are soluble in the chosen solvent system. Common solvents for Suzuki couplings include 1,4-dioxane, THF, or DMF, often with a small amount of water.[2] If solubility is an issue, try a different solvent or adjust the co-solvent ratio.
-
-
Possible Cause: Inadequate degassing.
-
Solution: Oxygen can deactivate the Pd(0) catalyst.[1] It is crucial to thoroughly degas the solvent and the reaction mixture. This can be achieved by sparging with an inert gas (e.g., argon or nitrogen) for an extended period (20-30 minutes) or by using several freeze-pump-thaw cycles.
-
Problem 2: I am observing significant byproduct formation.
-
Possible Cause: Protodeboronation of the boronic acid.
-
Possible Cause: Homocoupling of the boronic acid.
Data on Reaction Conditions for Similar Substrates
The following table summarizes reaction conditions used for the Suzuki coupling of structurally similar aminopyridines. This data can serve as a starting point for the optimization of your reaction with this compound.
| Aryl Halide | Arylboronic Acid | Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 5-Bromo-2-methylpyridin-3-amine | Phenylboronic acid | Pd(PPh₃)₄ (5) | - | K₃PO₄ (2.0) | 1,4-Dioxane/H₂O (4:1) | 85-95 | >15 | 85 |
| 5-Bromo-2-methylpyridin-3-amine | 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ (5) | - | K₃PO₄ (2.0) | 1,4-Dioxane/H₂O (4:1) | 85-95 | >15 | 88 |
| N-[5-bromo-2-methylpyridin-3-yl]acetamide | Phenylboronic acid | Pd(PPh₃)₄ (5) | - | K₃PO₄ (2.0) | 1,4-Dioxane/H₂O (4:1) | 85-95 | - | Moderate to Good |
| 2-Amino-5-bromo-4-methylpyridine | Phenylboronic acid | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ (3.0) | Toluene/H₂O | 100-110 | 12-24 | Expected High |
| 2-Amino-5-bromo-4-methylpyridine | Phenylboronic acid | Pd-PEPPSI-IPr (1-3) | - | K₂CO₃ (2.0) | THF | 60-80 | 4-12 | Expected High |
Experimental Protocols
General Protocol for Suzuki Coupling of this compound
This protocol is a recommended starting point and may require optimization for specific arylboronic acids.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2 - 1.5 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄ (5 mol%) or Pd(OAc)₂ (2-3 mol%))
-
Ligand (if using Pd(OAc)₂, e.g., SPhos (4-6 mol%))
-
Base (e.g., K₃PO₄ or K₂CO₃, 2.0 - 3.0 equiv)
-
Anhydrous, degassed solvent (e.g., 1,4-dioxane/water 4:1, or DMF)
-
Inert gas (Argon or Nitrogen)
-
Schlenk flask or microwave vial
Procedure:
-
Reaction Setup: To a dry Schlenk flask or microwave vial equipped with a magnetic stir bar, add this compound, the arylboronic acid, and the base.
-
Inert Atmosphere: Seal the vessel and evacuate and backfill with an inert gas (e.g., Argon). Repeat this process three times.
-
Catalyst and Solvent Addition: Under a positive pressure of the inert gas, add the palladium catalyst and, if necessary, the ligand. Then, add the degassed solvent via syringe.
-
Reaction: Heat the reaction mixture to 80-110 °C with vigorous stirring.
-
Monitoring: Monitor the progress of the reaction by TLC or LC-MS until the starting material is consumed.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Visualizations
Suzuki Coupling Workflow
Caption: A typical experimental workflow for Suzuki coupling reactions.
Troubleshooting Decision Tree
Caption: A decision tree for troubleshooting common Suzuki coupling issues.
References
challenges in the scale-up synthesis of 6-Bromo-5-nitropyridin-2-amine
This technical support center is designed for researchers, scientists, and drug development professionals to address common challenges encountered during the scale-up synthesis of 6-Bromo-5-nitropyridin-2-amine.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound?
A1: The most prevalent and logical synthetic pathway involves a two-step process starting from 6-bromopyridin-2-amine. The first step is the nitration of the pyridine ring, followed by purification to yield the final product. This method is generally favored for its control over regioselectivity.
Q2: Why is regioselectivity a concern in this synthesis?
A2: The pyridine ring has specific positions that are more or less susceptible to electrophilic substitution like nitration. The existing amino and bromo groups on the starting material (6-bromopyridin-2-amine) direct the incoming nitro group. While the 5-position is the target, other isomers can form, complicating purification and reducing the yield of the desired product.
Q3: What are the primary challenges in scaling up this synthesis?
A3: Key challenges during scale-up include:
-
Exothermic Reaction Control: The nitration step is highly exothermic. Maintaining strict temperature control is crucial to prevent runaway reactions and the formation of byproducts.[1]
-
Reagent Handling: The use of concentrated nitric and sulfuric acids requires specialized equipment and stringent safety protocols.
-
Product Isolation and Purification: Isolating the pure product from the acidic reaction mixture and removing isomers can be difficult on a larger scale.
-
Mixing Efficiency: Inadequate mixing in large reactors can lead to localized "hot spots" and inconsistent product quality.[2]
Q4: What are the typical byproducts in this synthesis?
A4: The main byproducts are typically isomers, such as 6-Bromo-3-nitropyridin-2-amine. The formation of di-nitrated or other undesired substitution products can also occur if the reaction conditions are not carefully controlled.
Q5: What safety precautions are critical for this synthesis?
A5: Caution! The nitration and bromination steps should always be performed in a well-ventilated fume hood.[3] The reaction is highly exothermic, and the reagents are corrosive. Personal protective equipment (PPE), including safety glasses, lab coats, and acid-resistant gloves, is mandatory. A quench solution (e.g., ice water) should be prepared in advance.[1]
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Yield | 1. Incomplete Reaction: Insufficient reaction time or temperature. 2. Poor Temperature Control: Temperatures too high or too low can affect the reaction rate and lead to byproduct formation. 3. Reagent Degradation: Old or improperly stored nitric acid or starting material. | 1. Monitor the reaction to completion using TLC or HPLC. Consider extending the reaction time if necessary. 2. Use an ice-salt bath to maintain a low temperature during the addition of the nitrating agent. Ensure efficient stirring. 3. Use fresh, high-purity reagents. |
| Formation of Impurities / Isomers | 1. Incorrect Reagent Stoichiometry: An excess of the nitrating agent can lead to di-nitration. 2. High Reaction Temperature: Elevated temperatures often reduce the regioselectivity of the reaction. | 1. Carefully control the stoichiometry of the nitrating agent. Add it dropwise to the reaction mixture. 2. Maintain the recommended low temperature throughout the addition and reaction period. |
| Difficulty in Product Purification | 1. Presence of Multiple Isomers: Similar polarity of isomers makes separation by chromatography challenging. 2. Product Oiling Out: The product may not crystallize properly from the chosen solvent system. | 1. Optimize the crystallization/recrystallization process. Experiment with different solvent systems to selectively precipitate the desired product. 2. Try adding a co-solvent or using a seed crystal to induce crystallization. |
| Scale-up Issues | 1. Inefficient Heat Transfer: Difficulty in dissipating the heat generated by the exothermic reaction in large vessels. 2. Poor Mixing: Non-uniform distribution of reagents and temperature.[2] | 1. Use a reactor with a high surface-area-to-volume ratio and an efficient cooling system. Consider a semi-batch process where the nitrating agent is added slowly over time. 2. Employ powerful overhead stirring to ensure homogeneity. |
Quantitative Data Summary
The following table summarizes representative data for the nitration of substituted bromopyridines, which is analogous to the synthesis of this compound.
| Starting Material | Key Reagents & Conditions | Reported Yield (%) | Scale | Reference |
| 6-Bromoquinoline | Conc. H₂SO₄, Conc. HNO₃, -5°C to 0°C | 91% | Lab | [1] |
| 2-Amino-5-bromopyridine | Conc. H₂SO₄, 95% HNO₃, 0°C to 60°C | 78-85% | Lab | [3] |
| 4-Methyl-5-nitropyridin-2-ol | Acetic Acid, Bromine | 91% | Lab | [4] |
Note: The data presented is for analogous reactions and should be used as a guideline. Yields for the specific synthesis of this compound may vary.
Experimental Protocols
Protocol: Synthesis of this compound via Nitration of 6-Bromopyridin-2-amine
This protocol is a representative procedure based on established methods for the nitration of substituted pyridines.[1][3]
Materials:
-
6-Bromopyridin-2-amine
-
Concentrated Sulfuric Acid (H₂SO₄, 98%)
-
Concentrated Nitric Acid (HNO₃, 70%)
-
Crushed Ice
-
Deionized Water
-
Dichloromethane (DCM) or Ethyl Acetate
-
Saturated Sodium Bicarbonate Solution (NaHCO₃)
-
Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)
Equipment:
-
Three-necked round-bottom flask
-
Magnetic stirrer and stir bar
-
Dropping funnel
-
Thermometer
-
Ice-salt bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a three-necked flask equipped with a magnetic stirrer, thermometer, and dropping funnel, add 6-Bromopyridin-2-amine.
-
Dissolution: Cool the flask in an ice-salt bath to 0 to -5°C. Slowly add concentrated sulfuric acid while stirring until the starting material is fully dissolved. Maintain the temperature below 5°C.
-
Preparation of Nitrating Mixture: In a separate beaker, carefully prepare the nitrating mixture by slowly adding concentrated nitric acid to concentrated sulfuric acid. Cool this mixture in an ice bath.
-
Nitration: Transfer the cold nitrating mixture to the dropping funnel. Add the nitrating mixture dropwise to the solution of 6-Bromopyridin-2-amine over 1-2 hours. Crucially, maintain the internal temperature of the reaction mixture between 0 and 5°C throughout the addition.
-
Reaction: After the addition is complete, allow the mixture to stir at 0-5°C for an additional 1-2 hours. Monitor the reaction progress by TLC or HPLC.
-
Quenching: Once the reaction is complete, very slowly and carefully pour the reaction mixture onto a large amount of crushed ice with vigorous stirring.
-
Neutralization: After the ice has melted, slowly add saturated sodium bicarbonate solution to neutralize the mixture until the pH is ~7-8. Be cautious as this will generate CO₂ gas.
-
Extraction: Transfer the neutralized mixture to a separatory funnel and extract the product with dichloromethane or ethyl acetate (3x volumes).
-
Washing: Combine the organic layers and wash with brine (saturated NaCl solution).
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator to obtain the crude product.
-
Purification: Purify the crude solid by recrystallization from a suitable solvent (e.g., ethanol/water mixture) or by flash column chromatography.
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting decision tree for synthesis challenges.
References
preventing decomposition of 6-Bromo-5-nitropyridin-2-amine during reaction
Welcome to the Technical Support Center for 6-Bromo-5-nitropyridin-2-amine. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on preventing the decomposition of this compound during chemical reactions. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key data to ensure the stability and successful reaction of this compound.
Frequently Asked Questions (FAQs)
Q1: What are the main factors that can cause the decomposition of this compound during a reaction?
A1: The decomposition of this compound is primarily influenced by three main factors: high temperatures, the presence of strong bases or acids, and the use of harsh oxidizing or reducing agents. The electron-withdrawing nature of the nitro group makes the pyridine ring susceptible to nucleophilic attack, and the bromine atom can be reactive under certain catalytic conditions.
Q2: What are the observable signs of decomposition?
A2: Decomposition can be indicated by a significant color change in the reaction mixture (often to dark brown or black), the formation of insoluble tars, unexpected gas evolution, or a complex mixture of products observed by TLC or LC-MS analysis with few or no desired product.
Q3: How should this compound be properly stored to ensure its stability?
A3: To ensure its stability, this compound should be stored in a tightly sealed container in a cool, dry, and well-ventilated area, away from heat, sparks, and open flames. It should also be kept separate from strong oxidizing agents, strong acids, and strong bases.
Q4: Can the amino group in this compound interfere with palladium-catalyzed cross-coupling reactions?
A4: Yes, the primary amine functionality can coordinate to the palladium catalyst, potentially leading to catalyst inhibition or deactivation. While some reactions can proceed without protection, especially with bulky phosphine ligands, protecting the amino group (e.g., as an acetamide) can sometimes improve yields and prevent side reactions.
Troubleshooting Guides
This section provides troubleshooting for common issues encountered during reactions with this compound.
Issue 1: Low or No Yield in Suzuki-Miyaura Coupling Reactions
| Potential Cause | Troubleshooting Steps |
| Catalyst Inhibition | The amino group may be coordinating with the palladium catalyst. Consider using bulky electron-rich phosphine ligands (e.g., SPhos, XPhos) that can favor the desired catalytic cycle. Alternatively, protect the amino group as an acetamide prior to the coupling reaction. |
| Decomposition of Starting Material | Strong bases and high temperatures can lead to degradation. Use milder bases such as K₃PO₄ or Cs₂CO₃ instead of stronger bases like NaOH or KOtBu. Keep the reaction temperature as low as possible while still achieving a reasonable reaction rate (e.g., 80-100 °C). |
| Protodeboronation of Boronic Acid | This side reaction is often promoted by high temperatures and prolonged reaction times in aqueous basic conditions. Use fresh boronic acid or more stable boronic esters (e.g., pinacol esters). Minimize reaction time by closely monitoring the reaction progress. |
| Dehalogenation | The bromo group can be replaced by a hydrogen atom. This can be mitigated by screening different solvents and bases, and ensuring a truly inert atmosphere to minimize palladium hydride formation. |
Issue 2: Uncontrolled or Unselective Nucleophilic Aromatic Substitution (SNAr)
| Potential Cause | Troubleshooting Steps |
| Reaction with Strong Nucleophiles/Bases | Strong nucleophiles or bases can lead to multiple substitutions or decomposition. Use a slight excess of the nucleophile (1.1-1.5 equivalents) and a mild base (e.g., K₂CO₃, Et₃N) if required. |
| High Reaction Temperature | Elevated temperatures can cause decomposition and the formation of tarry byproducts. Conduct the reaction at the lowest effective temperature. For highly activated substrates like this, reactions may proceed at or slightly above room temperature. |
| Solvent Effects | The choice of solvent can influence the reaction rate and selectivity. Polar aprotic solvents like DMF or DMSO are generally effective for SNAr, but for sensitive substrates, less polar solvents like THF or dioxane might be beneficial to temper reactivity. |
Issue 3: Decomposition During Reduction of the Nitro Group
| Potential Cause | Troubleshooting Steps |
| Harsh Reducing Agents | Strong reducing agents can lead to over-reduction of the pyridine ring or cleavage of the C-Br bond. Use milder and more selective reducing agents. For the reduction of a nitro group to an amine, common methods include catalytic hydrogenation with Pd/C under controlled conditions, or chemical reduction with reagents like iron powder in acetic acid or ammonium chloride, or stannous chloride. |
| Catalyst Poisoning | The amino and pyridine nitrogen atoms can act as catalyst poisons in catalytic hydrogenation. It may be necessary to use a higher catalyst loading or to perform the reaction under acidic conditions to protonate the nitrogens. |
| Exothermic Reaction | The reduction of nitro groups is often highly exothermic. Ensure efficient stirring and cooling of the reaction mixture to maintain the desired temperature and prevent thermal decomposition. Add the reducing agent portion-wise to control the reaction rate. |
Experimental Protocols
Protocol 1: Suzuki-Miyaura Coupling of a Related Aminobromopyridine
This protocol is for a related compound, 5-bromo-2-methylpyridin-3-amine, and can be adapted as a starting point for this compound, potentially with protection of the amino group.[1]
Reaction:
Materials:
-
5-bromo-2-methylpyridin-3-amine (1.0 equiv)
-
Arylboronic acid (1.1759 mmol)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (5 mol %)
-
Potassium phosphate (K₃PO₄) (2.318 mmol)
-
1,4-Dioxane
-
Water
Procedure:
-
In a Schlenk flask, combine 5-bromo-2-methylpyridin-3-amine (0.2 g) and tetrakis(triphenylphosphine)palladium(0).
-
Add 1,4-dioxane (2 mL) and stir the mixture at room temperature for 30 minutes under an inert atmosphere.
-
Add the arylboronic acid, potassium phosphate, and water (0.5 mL).
-
Heat the reaction mixture to 85–95 °C and stir for over 15 hours.
-
Monitor the reaction by TLC.
-
Upon completion, cool the mixture to room temperature, filter, and dilute with ethyl acetate (50 mL) for workup.
Protocol 2: Nucleophilic Aromatic Substitution on a Nitropyridine
This is a general protocol for the SNAr reaction of 2-chloro-5-nitropyridine with an amine, which can serve as a template for reactions with this compound.
Reaction:
Materials:
-
2-chloro-5-nitropyridine (1.0 equiv)
-
Amine nucleophile (1.1 equiv)
-
Triethylamine (Et₃N) (1.2 equiv)
-
Anhydrous ethanol
Procedure:
-
Dissolve 2-chloro-5-nitropyridine in anhydrous ethanol (to a concentration of approximately 0.1 M).
-
Add the amine nucleophile, followed by triethylamine.
-
Heat the mixture to reflux for 2-4 hours.
-
Monitor the reaction by TLC.
-
Once complete, cool to room temperature and remove the ethanol under reduced pressure.
-
Dissolve the residue in ethyl acetate for aqueous workup.
Data Presentation
Table 1: Recommended Reaction Conditions to Minimize Decomposition
| Reaction Type | Key Parameters | Recommended Conditions to Avoid Decomposition |
| Suzuki-Miyaura Coupling | Base | K₃PO₄, Cs₂CO₃, K₂CO₃ |
| Temperature | 80-100 °C | |
| Atmosphere | Strictly inert (Argon or Nitrogen) | |
| Nucleophilic Aromatic Substitution | Base | Mild non-nucleophilic bases (e.g., Et₃N, DIPEA) or inorganic bases (K₂CO₃) |
| Temperature | Room temperature to 80 °C; use the lowest effective temperature. | |
| Nucleophile Stoichiometry | Use a slight excess (1.1-1.5 equivalents). | |
| Nitro Group Reduction | Reducing Agent | Fe/NH₄Cl, Fe/AcOH, SnCl₂·2H₂O, or controlled catalytic hydrogenation (Pd/C). |
| Temperature Control | Maintain low to moderate temperatures with efficient cooling. |
Visualizations
Below are diagrams illustrating key concepts for handling this compound.
Caption: Key factors leading to the decomposition of this compound.
Caption: Troubleshooting workflow for low yields in Suzuki-Miyaura coupling reactions.
References
Technical Support Center: Nitration of Bromopyridines
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the nitration of bromopyridines.
Troubleshooting Guides
Question: My nitration of bromopyridine resulted in a low yield or no product. What are the possible causes and solutions?
Answer:
Low yields are a common issue in the nitration of pyridines due to the electron-deficient nature of the pyridine ring, which is further deactivated by the electron-withdrawing bromine atom. Here are the potential causes and recommended solutions:
-
Incomplete Reaction: The reaction may not have gone to completion.
-
Solution: Monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). If starting material is still present, consider extending the reaction time or cautiously increasing the reaction temperature.[1]
-
-
Suboptimal Reaction Temperature: The temperature may be too low for the reaction to proceed at a reasonable rate or too high, leading to degradation.
-
Solution: Gradually increase the temperature in small increments, monitoring for product formation and the appearance of byproducts. For many bromopyridine nitrations, a carefully controlled temperature is crucial for both yield and regioselectivity.[1]
-
-
Insufficient Nitrating Agent: The amount of nitrating agent may be inadequate.
-
Solution: Ensure a sufficient excess of the nitrating agent (e.g., a mixture of fuming nitric acid and concentrated sulfuric acid) is used.[1]
-
-
Degradation of Starting Material or Product: The reaction conditions may be too harsh, leading to the decomposition of your material. This is often indicated by the formation of a dark, tarry reaction mixture.[1]
-
Solution: Maintain strict temperature control throughout the reaction. Consider adding the bromopyridine to the cold acid mixture slowly. If decomposition is suspected, lowering the reaction temperature is advisable.
-
Question: I obtained a mixture of isomers. How can I improve the regioselectivity of the nitration?
Answer:
The position of the nitro group is influenced by the position of the bromine atom and the reaction conditions. Here's how to address poor regioselectivity:
-
Understanding Directing Effects:
-
2-Bromopyridine: The bromine at the 2-position directs nitration primarily to the 5-position, and to a lesser extent, the 3-position.
-
3-Bromopyridine: Nitration of 3-bromopyridine typically yields a mixture of isomers, with the major products being 3-bromo-2-nitropyridine and 3-bromo-5-nitropyridine.
-
4-Bromopyridine: The bromine at the 4-position directs nitration to the 3-position.
-
-
Optimizing Reaction Conditions:
-
Temperature: Higher temperatures can lead to the formation of undesired isomers.[1] Performing the reaction at lower temperatures (e.g., 0°C or below) can significantly improve regioselectivity.
-
Nitrating Agent: The choice and concentration of the nitrating agent can influence the isomer ratio. Using a mixture of concentrated nitric acid and sulfuric acid is common. In some cases, using fuming nitric acid or oleum (fuming sulfuric acid) might be necessary for highly deactivated substrates, but this can also affect selectivity.
-
Question: My final product is impure, containing unreacted starting material and other byproducts. How can I purify my nitrated bromopyridine?
Answer:
Purification of nitrated bromopyridines often requires chromatographic techniques due to the similar polarities of the isomers.
-
Column Chromatography: This is the most common method for separating isomeric products.
-
Stationary Phase: Silica gel is typically used.
-
Mobile Phase: A solvent system of hexane and ethyl acetate is commonly employed. The ratio can be adjusted to achieve optimal separation.
-
-
Recrystallization: If the desired product is a solid and one isomer is significantly less soluble than the others, recrystallization can be an effective purification method.
-
Extraction: A standard aqueous work-up followed by extraction with an organic solvent is the first step after quenching the reaction. This removes the acid and water-soluble byproducts.
Frequently Asked Questions (FAQs)
Q1: What are the typical nitrating agents used for bromopyridines?
A1: The most common nitrating agent is a mixture of concentrated nitric acid (HNO₃) and concentrated sulfuric acid (H₂SO₄).[2] Fuming nitric acid or a mixture of nitric acid and oleum may be required for less reactive substrates.
Q2: What are the main safety precautions to consider during the nitration of bromopyridines?
A2: Nitration reactions are highly exothermic and involve corrosive and toxic materials.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a face shield, acid-resistant gloves, and a lab coat.
-
Fume Hood: Perform the reaction in a well-ventilated fume hood to avoid inhaling toxic fumes, such as nitrogen oxides, which are often evolved as reddish-brown gases.[1]
-
Temperature Control: Use an ice bath to control the temperature, especially during the addition of reagents. Runaway reactions can occur if the temperature is not properly managed.
-
Quenching: Quench the reaction by slowly and carefully pouring the reaction mixture onto crushed ice with vigorous stirring. Never add water to the concentrated acid mixture.
Q3: What are the expected byproducts in the nitration of bromopyridines?
A3: Besides the desired nitrated product and unreacted starting material, you may observe the formation of:
-
Isomeric Products: As discussed in the troubleshooting section, different positional isomers of the nitrated bromopyridine can be formed.
-
Dinitrated Products: Under harsh reaction conditions (high temperature, prolonged reaction time, or large excess of nitrating agent), dinitration can occur.[1]
-
Oxidation/Degradation Products: The strong oxidizing nature of the nitrating mixture can lead to the formation of dark, tarry byproducts.[1]
Quantitative Data
Table 1: Nitration of 2-Bromopyridine
| Nitrating Agent | Temperature (°C) | Time (h) | Major Product(s) | Yield (%) | Reference |
| Conc. HNO₃ / Conc. H₂SO₄ | 0 to 50-60 | 3 | 2-Amino-5-bromo-3-nitropyridine (from 2-amino-5-bromopyridine) | 78 | Organic Syntheses, Coll. Vol. 4, p.34 (1963) |
| H₂O₂ / H₂SO₄ then HNO₃ (from 2-aminopyridine) | 30 - 50 | 30 | 2-Nitro-5-bromopyridine | 58.8 | CN106187867A |
Table 2: Nitration of 3-Bromopyridine
| Nitrating Agent | Temperature (°C) | Time (h) | Major Product(s) | Yield (%) | Reference |
| Fuming H₂SO₄ / Br₂ | 130 | - | 3-Bromopyridine (from Pyridine) | High | Journal of the Chemical Society, 1957, 4919-4922 |
| HNO₃ / Oleum (from N,N'-di-(3-pyridyl)-urea) | 60 | 3 | N,N'-di-(2-nitro-3-pyridyl)-urea | 90.4 | US4952697A |
Table 3: Nitration of 4-Bromopyridine Derivatives
| Starting Material | Nitrating Agent | Temperature (°C) | Time (h) | Major Product(s) | Yield (%) | Reference |
| 4-Bromopyridine N-oxide | HBr in Acetic Acid | 120 | - | 4-Bromopyridine-N-oxide | - | - |
| 2-Amino-4-bromopyridine | Conc. HNO₃ / Conc. H₂SO₄ | < 5 | - | 2-Amino-4-bromo-3-nitropyridine | High | BenchChem[1] |
Note: Direct nitration data for unsubstituted bromopyridines with precise isomer ratios and yields are not consistently reported in readily available literature, often due to the complexity of the product mixtures.
Experimental Protocols
General Protocol for Mixed Acid Nitration of a Bromopyridine Derivative (e.g., 2-Amino-4-bromopyridine)
This protocol is adapted from a procedure for a similar substrate.[1]
-
Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, thermometer, and a dropping funnel, add concentrated sulfuric acid.
-
Substrate Addition: Cool the sulfuric acid to 0°C using an ice bath. Slowly and in portions, add the bromopyridine derivative to the stirred sulfuric acid, ensuring the temperature is maintained below 5°C.
-
Nitrating Agent Addition: Prepare a mixture of concentrated nitric acid and concentrated sulfuric acid (nitrating mixture). Cool this mixture in an ice bath. Slowly add the cold nitrating mixture dropwise to the bromopyridine solution, keeping the reaction temperature below 5°C.
-
Reaction: After the addition is complete, allow the reaction mixture to stir at a low temperature (e.g., 0-5°C) for a specified time, then let it slowly warm to room temperature. The reaction progress should be monitored by TLC.
-
Work-up: Carefully pour the cooled reaction mixture onto crushed ice with vigorous stirring.
-
Neutralization: Slowly neutralize the acidic solution with a base (e.g., 40% sodium hydroxide solution) while keeping the mixture cool in an ice bath until a precipitate forms.
-
Isolation and Purification: Collect the precipitate by vacuum filtration. Wash the solid with cold water until the washings are neutral. The crude product can then be purified by column chromatography or recrystallization.
Visualizations
Caption: A generalized experimental workflow for the nitration of bromopyridines.
Caption: A logical troubleshooting guide for the nitration of bromopyridines.
References
Technical Support Center: Byproduct Analysis in 6-Bromo-5-nitropyridin-2-amine Reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 6-bromo-5-nitropyridin-2-amine. The following sections address common issues encountered during Suzuki-Miyaura, Buchwald-Hartwig, and nucleophilic aromatic substitution (SNAr) reactions, with a focus on byproduct identification and mitigation.
Frequently Asked Questions (FAQs)
Q1: What are the most common side reactions observed when using this compound in palladium-catalyzed cross-coupling reactions?
A1: The most prevalent side reactions include:
-
Dehalogenation: The bromine atom is replaced by a hydrogen atom, yielding 5-nitropyridin-2-amine. This can be caused by certain solvents or reagents acting as hydride sources.[1]
-
Homocoupling of the Boronic Acid/Ester: In Suzuki-Miyaura reactions, two molecules of the boronic acid reagent can couple to form a symmetrical biaryl byproduct. This is often promoted by the presence of oxygen.[2]
-
Protodeboronation: This is the hydrolysis of the boronic acid to the corresponding arene, which is a common issue, especially with heteroaryl boronic acids.[1]
-
Catalyst Inhibition: The lone pairs of electrons on the pyridine and amino nitrogens can coordinate with the palladium catalyst, leading to its deactivation and low yields.[1]
Q2: How does the electron-withdrawing nitro group affect the reactivity and potential byproducts in reactions with this compound?
A2: The strongly electron-withdrawing nitro group significantly influences the reactivity of the pyridine ring. In palladium-catalyzed reactions like Suzuki-Miyaura and Buchwald-Hartwig, it enhances the electrophilicity of the carbon-bromine bond, which can facilitate the initial oxidative addition step.[3] However, it also increases the acidity of the amino proton, which can affect the choice of base. In nucleophilic aromatic substitution (SNAr) reactions, the nitro group is crucial for activating the ring towards nucleophilic attack, enabling the displacement of the bromide.
Q3: Can I perform a Suzuki-Miyaura or Buchwald-Hartwig reaction on this compound without protecting the amino group?
A3: Yes, it is often possible to perform these reactions without protecting the amino group. However, the unprotected amine can sometimes interfere with the catalyst.[4] Using bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos) and carefully selecting the base (e.g., K₂CO₃, K₃PO₄) can help mitigate these issues.[1] In some cases, protecting the amine as an acetamide can lead to cleaner reactions and higher yields.[4]
Q4: What are the expected byproducts in a nucleophilic aromatic substitution (SNAr) reaction of this compound with an amine nucleophile?
A4: The primary expected product is the substitution of the bromine atom with the incoming amine. However, potential byproducts can arise from:
-
Di-substitution: If the nucleophile is a primary amine, a second substitution on the newly introduced amino group is possible under harsh conditions, though unlikely.
-
Side reactions of the nitro group: Strong nucleophiles or bases under forcing conditions could potentially interact with the nitro group, leading to its reduction or other transformations, although this is less common.
Troubleshooting Guides
Suzuki-Miyaura Coupling
Problem: Low yield of the desired cross-coupled product.
| Potential Cause | Troubleshooting Step |
| Catalyst inhibition | Use bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) or modern pre-catalysts. A modest increase in catalyst loading may also help.[1] |
| Suboptimal base | Screen different bases such as K₂CO₃, Cs₂CO₃, or K₃PO₄. Ensure the base is fresh, dry, and finely powdered.[1] |
| Inadequate degassing | Rigorously degas all solvents and the reaction mixture using inert gas sparging or the freeze-pump-thaw method to minimize oxygen, which can promote boronic acid homocoupling.[2] |
Problem: Significant amount of dehalogenated byproduct (5-nitropyridin-2-amine) observed.
| Potential Cause | Troubleshooting Step |
| Hydride source in the reaction | Ensure solvents are anhydrous and not a source of hydrides. Optimize reaction time to be as short as possible while still allowing for product formation.[1] |
| Reductive side-pathway | Consider using a different palladium catalyst or ligand combination that is less prone to reductive dehalogenation. |
Problem: Presence of a significant amount of homocoupled boronic acid byproduct.
| Potential Cause | Troubleshooting Step |
| Oxygen in the reaction mixture | Improve the degassing procedure for solvents and the reaction setup. |
| Use of a Pd(II) precatalyst | Pd(II) salts can directly react with the boronic acid. Using a Pd(0) source or a pre-catalyst can mitigate this.[2] |
Buchwald-Hartwig Amination
Problem: The reaction is sluggish or does not proceed to completion.
| Potential Cause | Troubleshooting Step |
| Catalyst deactivation | The amino and pyridine nitrogens can chelate the palladium catalyst. Employ bulky, electron-rich ligands like RuPhos or BrettPhos, which have been shown to be effective for coupling with 3-halo-2-aminopyridines.[1] |
| Inappropriate base | Strong bases like NaOtBu or LHMDS are often required. However, the nitro group might be sensitive to very strong bases, so a screen of bases may be necessary.[5] |
| Solvent effects | Toluene, dioxane, and THF are commonly used solvents. Ensure the solvent is anhydrous and degassed.[2] |
Problem: An unexpected peak is observed in the NMR or LC-MS.
| Potential Cause | Troubleshooting Step |
| Dehalogenation | As with Suzuki coupling, dehalogenation can be a side reaction. Analyze the mass and NMR spectrum for the presence of 5-nitropyridin-2-amine. |
| Reaction with the ligand | In some cases, the phosphine ligand itself can undergo side reactions. Compare the crude NMR to a spectrum of the ligand. |
Data Presentation
Table 1: Common Byproducts in Palladium-Catalyzed Reactions of this compound
| Reaction Type | Byproduct Name | Chemical Structure | Common Cause |
| Suzuki-Miyaura | 5-Nitropyridin-2-amine | Dehalogenation[1] | |
| Suzuki-Miyaura | Symmetrical Biaryl | Ar-Ar | Homocoupling of boronic acid[2] |
| Suzuki-Miyaura | Arene | Ar-H | Protodeboronation of boronic acid[1] |
| Buchwald-Hartwig | 5-Nitropyridin-2-amine | Dehalogenation |
Experimental Protocols
General Protocol for Suzuki-Miyaura Coupling
-
Reaction Setup: To an oven-dried Schlenk flask, add this compound (1.0 equiv.), the arylboronic acid (1.2 equiv.), and the base (e.g., K₂CO₃, 2.0 equiv.).
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.
-
Solvent Addition: Add the degassed solvent system (e.g., 1,4-Dioxane/H₂O, 4:1 mixture).
-
Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%) under a positive flow of inert gas.
-
Reaction: Heat the reaction mixture to 85-95 °C with vigorous stirring for 15 hours or until completion as monitored by TLC or LC-MS.[4]
-
Work-up: Cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel.
General Protocol for Buchwald-Hartwig Amination
-
Reaction Setup: In a glovebox or under an inert atmosphere, add the palladium precatalyst (e.g., RuPhos Pd G3, 2-5 mol%), the ligand (if not using a precatalyst), and the base (e.g., LHMDS, 1.2 equiv.) to an oven-dried Schlenk tube.
-
Reagent Addition: Add this compound (1.0 equiv.) and the amine coupling partner (1.1 equiv.).
-
Solvent Addition: Add anhydrous, degassed solvent (e.g., THF or toluene).
-
Reaction: Heat the reaction mixture to 65-100 °C and stir for 16-24 hours, monitoring by TLC or LC-MS.[6]
-
Work-up: After cooling, quench the reaction with a saturated aqueous solution of NH₄Cl and extract with an organic solvent.
-
Purification: Wash the combined organic layers, dry, and concentrate. Purify the crude product by column chromatography.
Analytical HPLC Method for Reaction Monitoring
-
Column: C18 reverse-phase column (e.g., 250 x 4.6 mm, 5 µm).
-
Mobile Phase: A gradient of water (A) and acetonitrile (B), both containing 0.1% formic acid.
-
Gradient: Start with 10% B, ramp to 90% B over 15 minutes, hold for 5 minutes, and then return to initial conditions.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm and 320 nm.
Visualizations
Caption: Common reaction pathways and byproducts in Suzuki-Miyaura coupling.
Caption: A logical workflow for troubleshooting common reaction issues.
Caption: Simplified mechanism of Nucleophilic Aromatic Substitution (SNAr).
References
- 1. Palladium-Catalyzed C,N-Cross Coupling Reactions of 3-Halo-2-aminopyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Specific Solvent Issues with Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 3. youtube.com [youtube.com]
- 4. mdpi.com [mdpi.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. benchchem.com [benchchem.com]
reaction monitoring techniques for 6-Bromo-5-nitropyridin-2-amine synthesis
This technical support center provides guidance for researchers, scientists, and drug development professionals on the synthesis and reaction monitoring of 6-Bromo-5-nitropyridin-2-amine. The information is presented in a question-and-answer format to address specific issues that may be encountered during the experimental process.
Frequently Asked Questions (FAQs)
Q1: What is the general synthetic route for this compound?
A1: The synthesis of this compound is typically achieved through the electrophilic nitration of 2-amino-6-bromopyridine. This reaction generally involves the use of a nitrating mixture, such as a combination of concentrated nitric acid and concentrated sulfuric acid, at controlled temperatures.[1]
Q2: What are the key challenges in the synthesis of this compound?
A2: The primary challenges in this synthesis include:
-
Low Yield: This can result from incomplete reactions, the formation of side products, or loss of the product during the workup and purification stages.[2]
-
Poor Regioselectivity: The nitration of substituted pyridines can lead to the formation of multiple isomers. Controlling the reaction conditions, particularly temperature, is crucial to favor the desired 5-nitro isomer.[2][3]
-
Formation of Impurities: Side reactions may lead to various impurities that can be challenging to separate from the final product.[2]
Q3: Which analytical techniques are most suitable for monitoring the progress of this reaction?
A3: The following techniques are commonly used to monitor the synthesis of this compound:
-
Thin-Layer Chromatography (TLC): A rapid and effective method for qualitatively tracking the consumption of the starting material and the formation of the product.[4]
-
High-Performance Liquid Chromatography (HPLC): Provides quantitative data on the reaction progress, allowing for the determination of the relative amounts of starting material, product, and any impurities.[5][6]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Can be used to analyze aliquots from the reaction mixture to observe the appearance of product signals and the disappearance of starting material signals.
-
Infrared (IR) Spectroscopy: Useful for identifying the presence of the nitro group in the product.[7]
Experimental Protocols
Note: The following protocol is adapted from the synthesis of a closely related isomer, 2-amino-5-bromo-3-nitropyridine, and should be considered a starting point for the synthesis of this compound.[1] Optimization of reaction conditions may be necessary to achieve the desired outcome.
Synthesis of this compound from 2-Amino-6-bromopyridine
Materials:
-
2-Amino-6-bromopyridine
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Concentrated Nitric Acid (HNO₃, 95%)
-
Ice
-
40% Sodium Hydroxide (NaOH) solution
-
Deionized Water
Procedure:
-
In a three-necked flask equipped with a stirrer, thermometer, and dropping funnel, add 2-amino-6-bromopyridine to concentrated sulfuric acid while maintaining the temperature below 5°C using an ice bath.
-
Slowly add 95% nitric acid dropwise to the stirred solution, ensuring the temperature remains at 0°C.
-
After the addition is complete, continue stirring the mixture at 0°C for one hour.
-
Allow the reaction mixture to warm to room temperature and stir for an additional hour.
-
Heat the mixture to 50-60°C and maintain this temperature for one hour.
-
Cool the reaction mixture and pour it onto crushed ice.
-
Neutralize the solution with a 40% sodium hydroxide solution.
-
Collect the yellow precipitate by filtration.
-
Wash the precipitate with water until the washings are free of sulfate.
-
Dry the product to a constant weight. The crude product can be further purified by recrystallization.
Reaction Monitoring Techniques
Thin-Layer Chromatography (TLC)
-
Stationary Phase: Silica gel plates with a fluorescent indicator (F254).
-
Mobile Phase: A mixture of hexane and ethyl acetate (e.g., 7:3 v/v) can be a good starting point. The polarity can be adjusted to achieve optimal separation.
-
Visualization: UV lamp (254 nm). The product, containing a nitro group, is expected to be more polar than the starting material and thus have a lower Rf value.
High-Performance Liquid Chromatography (HPLC)
-
Column: A reverse-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size) is suitable.[6]
-
Mobile Phase: A gradient of acetonitrile and water with an acidic modifier (e.g., 0.1% phosphoric acid or formic acid for MS compatibility) is typically used.[5][6]
-
Detection: UV detector at a wavelength where both the starting material and product absorb (e.g., 254 nm).
-
Analysis: The reaction progress is monitored by observing the decrease in the peak area of the 2-amino-6-bromopyridine and the increase in the peak area of the this compound.
| Compound | Expected Retention Time |
| 2-Amino-6-bromopyridine | Shorter retention time |
| This compound | Longer retention time (due to increased polarity) |
Note: The exact retention times will depend on the specific HPLC conditions used.
Spectroscopic Analysis
-
¹H NMR: The aromatic protons of the product will show a different chemical shift and coupling pattern compared to the starting material due to the electronic effect of the nitro group. The protons on the pyridine ring of this compound are expected to be shifted downfield.
-
¹³C NMR: The carbon atoms of the pyridine ring will also exhibit shifts in their resonance frequencies upon nitration.
-
FTIR: The successful synthesis will be indicated by the appearance of strong absorption bands characteristic of the nitro group, typically around 1550-1490 cm⁻¹ (asymmetric stretching) and 1355-1315 cm⁻¹ (symmetric stretching).[7]
Troubleshooting Guide
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low or No Product Formation | 1. Incomplete reaction.[2] 2. Reaction temperature too low.[2] 3. Insufficient nitrating agent.[2] | 1. Extend the reaction time and continue to monitor by TLC or HPLC. 2. After the initial low-temperature addition, a controlled increase in temperature may be necessary.[2] 3. Ensure the correct stoichiometry of the nitrating agent is used. |
| Formation of Multiple Products (Isomers) | 1. Reaction temperature is too high, leading to poor regioselectivity.[2] 2. Incorrect ratio of nitrating agents.[2] | 1. Maintain a low temperature (e.g., below 0°C) during the addition of the nitrating agent.[2] 2. Optimize the ratio of sulfuric acid to nitric acid. |
| Low Yield after Workup | 1. Product is partially soluble in the aqueous phase. 2. Inefficient extraction. 3. Product degradation under harsh workup conditions (e.g., high pH).[2] | 1. Carefully adjust the pH during neutralization to ensure complete precipitation. 2. Use a suitable organic solvent for extraction and perform multiple extractions. 3. Use a milder base for neutralization and avoid prolonged exposure to strong acids or bases.[2] |
| Formation of Dark, Tarry Byproducts | 1. Overheating of the reaction. 2. Decomposition of starting material or product. | 1. Ensure strict temperature control throughout the reaction. 2. Avoid localized overheating by ensuring efficient stirring. |
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Workflow for monitoring the reaction progress using TLC and HPLC.
Caption: Logical relationships in troubleshooting low product yield.
References
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. benchchem.com [benchchem.com]
- 3. Electric Hindrance and Dipole Moments in 2-Aminopyridine Nitration [article.sapub.org]
- 4. benchchem.com [benchchem.com]
- 5. 2-Amino-5-bromo-3-nitropyridine | SIELC Technologies [sielc.com]
- 6. benchchem.com [benchchem.com]
- 7. 2-Bromo-5-nitropyridine | C5H3BrN2O2 | CID 78240 - PubChem [pubchem.ncbi.nlm.nih.gov]
stability issues of 6-Bromo-5-nitropyridin-2-amine in storage
This technical support center provides guidance for researchers, scientists, and drug development professionals on the stability and storage of 6-Bromo-5-nitropyridin-2-amine.
Troubleshooting Guide
Users encountering stability issues with this compound can refer to the following troubleshooting guide. This guide is designed to help identify potential causes of degradation and provide solutions to ensure the integrity of the compound during storage and experimentation.
Issue: Unexpected experimental results or loss of compound purity.
This is a common indicator that the compound may have degraded. The following flowchart outlines a systematic approach to troubleshooting this issue.
Caption: Troubleshooting workflow for stability issues.
Frequently Asked Questions (FAQs)
Q1: What are the ideal storage conditions for this compound?
A1: To ensure the long-term stability of this compound, it should be stored in a tightly closed container in a cool, dark, and dry place.[1][2] Some suppliers recommend storing at temperatures below 15°C.[3] For enhanced stability, especially for long-term storage, consider storing under an inert atmosphere (e.g., argon or nitrogen).[1]
Q2: What are the potential degradation pathways for this compound?
A2: While specific degradation pathways for this compound are not extensively documented in publicly available literature, nitroaromatic compounds, in general, are susceptible to several degradation mechanisms. These include:
-
Reduction of the nitro group: The nitro group can be reduced to a nitroso, hydroxylamino, or amino group.[4]
-
Nucleophilic substitution: The nitro or bromo group on the pyridine ring can be susceptible to displacement by strong nucleophiles.
-
Photodegradation: Aromatic nitro compounds can be sensitive to UV light, which can lead to complex degradation pathways.[4]
-
Thermal decomposition: At elevated temperatures, the molecule may decompose.[5] Hazardous decomposition products can include nitrogen oxides (NOx), carbon monoxide (CO), carbon dioxide (CO2), and hydrogen halides.
The following diagram illustrates a potential degradation pathway involving the reduction of the nitro group.
References
Validation & Comparative
Spectral Analysis of 6-Bromo-5-nitropyridin-2-amine: A Comparative Guide for Structure Confirmation
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparative analysis of the spectral data expected for 6-Bromo-5-nitropyridin-2-amine, a crucial building block in medicinal chemistry. Due to the limited availability of published experimental spectra for the target compound, this guide leverages data from structurally similar analogs to predict and interpret the spectral characteristics for its definitive structure confirmation. The presented data is supported by detailed experimental protocols for acquiring high-quality spectroscopic information.
Predicted and Comparative Spectral Data
To facilitate the structural elucidation of this compound, the following tables summarize the expected and comparative spectral data. The predictions are based on the known effects of substituents on the pyridine ring and are compared with the experimental data of close structural isomers.
Table 1: Predicted ¹H NMR Spectral Data for this compound and Comparative Data for Analogs
| Compound | H-3 (ppm) | H-4 (ppm) | -NH₂ (ppm) | Solvent |
| This compound (Predicted) | ~6.6-6.8 (d) | ~8.2-8.4 (d) | ~6.0-7.0 (br s) | CDCl₃/DMSO-d₆ |
| 2-Amino-5-bromo-3-nitropyridine[1] | 8.50 (d, J=2.4Hz) | 8.94 (d, J=2.4Hz) | 5.67 (br s) | CDCl₃ |
| 2-Amino-5-nitropyridine | 6.57 (d) | 8.28 (dd) | 9.07 (s) | DMSO-d₆ |
| 2-Amino-6-bromopyridine | 6.42 (d) | 7.38 (t) | 6.79 (d) | CDCl₃ |
Note: Chemical shifts (δ) are reported in parts per million (ppm) relative to tetramethylsilane (TMS). Multiplicity is denoted as s (singlet), d (doublet), t (triplet), dd (doublet of doublets), and br s (broad singlet). Coupling constants (J) are in Hertz (Hz).
Table 2: Predicted ¹³C NMR Spectral Data for this compound and Comparative Data for an Analog
| Compound | C-2 (ppm) | C-3 (ppm) | C-4 (ppm) | C-5 (ppm) | C-6 (ppm) | Solvent |
| This compound (Predicted) | ~158-162 | ~108-112 | ~140-144 | ~135-139 | ~115-119 | CDCl₃/DMSO-d₆ |
| 2-Amino-5-bromo-3-nitropyridine[2] | 155.8 | 108.7 | 148.9 | 118.5 | 141.2 | DMSO-d₆ |
Table 3: Key IR Absorption Bands for this compound and Comparative Data
| Functional Group | Expected Wavenumber (cm⁻¹) for Target | Comparative Data (cm⁻¹) for 2-Amino-5-bromo-3-nitropyridine |
| N-H Stretch (amine) | 3450-3300 (two bands) | 3424, 3311 |
| N-O Stretch (nitro, asymmetric) | 1550-1510 | 1525 |
| N-O Stretch (nitro, symmetric) | 1360-1320 | 1345 |
| C=C & C=N Stretch (aromatic) | 1620-1450 | 1610, 1560, 1470 |
| C-Br Stretch | 700-600 | 685 |
Table 4: Mass Spectrometry Data for this compound (Predicted) and an Analog
| Compound | Molecular Ion (m/z) | Key Fragmentation Peaks (m/z) | Ionization Method |
| This compound (Predicted) | 217/219 (M⁺, Br isotope pattern) | [M-NO₂]⁺, [M-Br]⁺, [M-HCN]⁺ | EI/ESI |
| 2-Amino-5-bromo-3-nitropyridine[2] | 217/219 (M⁺) | 171/173 ([M-NO₂]⁺), 138 ([M-Br]⁺) | EI |
Experimental Protocols
Accurate spectral data is contingent on meticulous experimental technique. The following are detailed protocols for the key spectroscopic methods cited.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR
-
Sample Preparation: Dissolve 5-10 mg of the sample for ¹H NMR or 20-50 mg for ¹³C NMR in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry 5 mm NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).
-
Instrumentation: Utilize a 400 MHz or higher field NMR spectrometer.
-
¹H NMR Acquisition: Acquire the spectrum using a standard single-pulse experiment. Key parameters include a spectral width of -2 to 12 ppm, a sufficient number of scans to achieve a good signal-to-noise ratio (typically 16-64 scans), and a relaxation delay of 1-2 seconds.
-
¹³C NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence. A wider spectral width (0-200 ppm) is necessary. Due to the low natural abundance of ¹³C, a larger number of scans (typically 1024 or more) and a longer relaxation delay (2-5 seconds) are required for quantitative analysis.
-
Data Processing: Process the raw data by applying a Fourier transform, phasing the spectrum, and calibrating the chemical shift scale to the TMS signal.
Fourier-Transform Infrared (FT-IR) Spectroscopy
Attenuated Total Reflectance (ATR)
-
Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal.
-
Instrumentation: Use a FT-IR spectrometer equipped with a diamond or germanium ATR accessory.
-
Data Acquisition: Apply pressure to ensure good contact between the sample and the crystal. Collect a background spectrum of the clean, empty ATR crystal. Then, collect the sample spectrum. Typically, 16-32 scans are co-added at a resolution of 4 cm⁻¹.
-
Data Processing: The instrument software will automatically ratio the sample spectrum to the background spectrum to generate the final absorbance or transmittance spectrum.
Mass Spectrometry (MS)
Electron Ionization (EI) and Electrospray Ionization (ESI)
-
Sample Preparation:
-
EI-MS: Introduce a small amount of the solid sample directly into the ion source via a direct insertion probe, or dissolve it in a volatile solvent for injection into a gas chromatograph (GC-MS).
-
ESI-MS: Dissolve the sample in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of approximately 1 mg/mL. Further dilute the solution to the low µg/mL or ng/mL range.
-
-
Instrumentation:
-
EI-MS: A mass spectrometer with an electron ionization source, typically coupled with a gas chromatograph.
-
ESI-MS: A mass spectrometer with an electrospray ionization source, often coupled with a liquid chromatograph (LC-MS).
-
-
Data Acquisition:
-
EI-MS: The sample is vaporized and bombarded with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation.
-
ESI-MS: The sample solution is sprayed through a charged capillary, creating charged droplets from which ions are desorbed. This is a softer ionization technique that often results in a prominent molecular ion peak.
-
-
Data Analysis: Analyze the resulting mass spectrum for the molecular ion peak (M⁺ or [M+H]⁺) and characteristic fragmentation patterns to confirm the molecular weight and deduce structural information.
Visualization of the Analytical Workflow
The following diagram illustrates the logical workflow for the structural confirmation of this compound using the described spectral methods.
References
Unveiling the Therapeutic Potential: A Comparative Guide to the Biological Activity of 6-Bromo-5-nitropyridin-2-amine Derivatives
Derivatives of 6-Bromo-5-nitropyridin-2-amine and its related isomers are emerging as a significant class of heterocyclic compounds in medicinal chemistry, demonstrating a broad spectrum of biological activities. These scaffolds serve as crucial intermediates in the synthesis of novel therapeutic agents targeting a range of diseases, from cancer to microbial infections. This guide provides a comparative overview of their biological activities, supported by experimental data, detailed protocols, and visual representations of relevant biological pathways and experimental workflows.
Kinase Inhibitory Activity
A primary area of investigation for nitropyridine derivatives is their potent inhibitory activity against various protein kinases, which are key regulators of cellular processes and are often dysregulated in cancer. The pyridine ring can form critical hydrogen bond interactions within the hinge region of the kinase active site, a common feature of many kinase inhibitors.
While specific data for derivatives of this compound is limited in the public domain, the closely related isomer, 5-Bromo-2-nitropyridine, is a key precursor in the synthesis of the multi-targeted receptor tyrosine kinase inhibitor, Pazopanib.[1] This highlights the potential of the bromo-nitropyridine scaffold in kinase inhibitor design. The general structure of Pazopanib showcases the transformation of the nitropyridine moiety into a pharmacologically active aminopyrimidine core.
Derivatives of the corresponding amine, 6-bromopyridin-3-amine, have also been extensively explored as kinase inhibitors, targeting key signaling pathways involved in cell proliferation and inflammation.[2]
Table 1: Kinase Inhibitory Activity of Related Aminopyridine and Nitropyridine-Derived Compounds
| Compound/Scaffold | Target Kinase(s) | IC50 (nM) | Reference |
| Pazopanib (derived from 5-Bromo-2-nitropyridine) | VEGFR1, VEGFR2, VEGFR3, PDGFRα, PDGFRβ, c-Kit | 10, 30, 47, 71, 84, 74 | [1] |
| Aminopyrimidine-based | JNK1, JNK2 | 25, 12 | [2] |
| Aminopyrazole-based | JNK3 | <40 | [2] |
| Biphenyl amide | p38α | 11 | [2] |
| Imidazopyridine with 2-cyanoacrylamide | TAK1 | 27 | [2] |
| Aminopyridine-based | VRK1 | 150 | [2] |
| Imidazopyridine aminofurazan | PrkA | 840 | [2] |
| N-(6-chloro-3-nitropyridin-2-yl)-5-(1-methyl-1H-pyrazol-4-yl)isoquinolin-3-amine | p70S6Kβ | Significant Activity | [3] |
Anticancer Activity
The antiproliferative properties of pyridine derivatives have been widely documented, with many compounds exhibiting potent activity against various cancer cell lines.[4][5] The mechanism of action often involves the inhibition of critical enzymes like kinases or the disruption of other cellular processes essential for cancer cell survival.
For instance, a series of novel pyridine derivatives synthesized from nitrobenzosuberone demonstrated significant in vitro antitumor activities against a panel of 59 human tumor cell lines, with some compounds showing activity at low concentrations (log10 GI50 = -4.7).[6] Furthermore, certain pyridine derivatives have shown selective inhibition of leukemia cell lines.[6]
Table 2: Anticancer Activity of Representative Pyridine Derivatives
| Compound Class | Cell Line(s) | Activity Metric | Value | Reference |
| Pyridine, Pyrane, and Pyrimidine derivatives | 59 Human Tumor Cell Lines | log10 GI50 | -4.7 (for active compounds) | [6] |
| Pyridinethione and Thienopyridine derivatives | HCT-116, HepG-2, MCF-7 | IC50 | Interesting antitumor activity | [4] |
| 6-pyrazolinylcoumarins | Leukemia (CCRF-CEM, MOLT-4) | GI50/TGI | 1.88/5.06 µM, 1.92/4.04 µM | [7] |
| Trilogy-Function Thiadiazole-Triazole-Pyridine Derivatives | MCF-7 (Breast Cancer) | IC50 | 90.02 to 190.0 µg/mL | [8] |
Antimicrobial Activity
Derivatives of bromo-aminopyridines and related heterocyclic systems have also shown promising antimicrobial activity against a range of bacterial and fungal pathogens.[9] For example, 6-bromo-2-(o-aminophenyl)-3-amino-quinazolin-4(3H)-one, synthesized from a bromo-anthranilic acid precursor, exhibited significant antibacterial activity with zones of inhibition ranging from 10 to 16 mm against various microorganisms.[10][11] These compounds were found to have higher antibacterial activities against Staphylococcus aureus compared to the standard drug Ciprofloxacin.[10]
Table 3: Antimicrobial Activity of Related Bromo-heterocyclic Derivatives
| Compound | Microorganism(s) | Activity Metric | Value | Reference |
| 6-bromo-2-(o-aminophenyl)-3-amino-quinazolin-4(3H)-one | S. aureus, Bacillus sp., Aspergillus sp., P. aeruginosa, E. coli, K. pneumonia | Zone of Inhibition | 10 - 16 mm | [10][11] |
| 6-bromoindolglyoxylamide polyamine derivatives | S. aureus, S. intermedius, E. coli | Intrinsic antimicrobial activity | Potent | [9] |
| Pyridine derivatives from 5-bromo-2-methylpyridin-3-amine | E. coli | Biofilm Inhibition | up to 91.95% | [12] |
Experimental Protocols
General Protocol for In Vitro Kinase Assay
This protocol provides a general framework for assessing the inhibitory activity of a compound against a target kinase.[13]
-
Reagent Preparation :
-
Prepare a kinase buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35).
-
Dilute the target kinase and its specific substrate to their final desired concentrations in the kinase buffer.
-
Prepare a serial dilution of the test compound in DMSO.
-
Prepare an ATP solution at a concentration close to the Kₘ for the specific kinase in the kinase buffer.
-
-
Assay Procedure :
-
In a 96- or 384-well plate, add the kinase, substrate, and the test inhibitor at various concentrations.
-
Initiate the kinase reaction by adding the ATP solution.
-
Incubate the plate at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 60 minutes).
-
Stop the reaction by adding a stop solution (e.g., EDTA).
-
-
Detection :
-
Quantify the kinase activity based on the chosen assay format. This can be done using various methods such as:
-
Radiometric assays : Measuring the transfer of radiolabeled phosphate from [γ-³²P]ATP.[13]
-
Fluorescence-based assays (e.g., TR-FRET) : Using fluorescently labeled substrates or antibodies.[13]
-
Luminescence-based assays (e.g., Kinase-Glo®) : Measuring the amount of ATP remaining after the reaction.[13]
-
-
-
Data Analysis :
-
Calculate the percentage of inhibition for each concentration of the test compound.
-
Determine the IC50 value by fitting the data to a dose-response curve.
-
General Protocol for Antibacterial Susceptibility Testing (Agar Disc Diffusion Method)
This method is commonly used to evaluate the antibacterial activity of new compounds.[10]
-
Preparation of Inoculum :
-
Prepare a standardized suspension of the test bacteria in a sterile saline solution, typically adjusted to a 0.5 McFarland standard.
-
-
Inoculation of Agar Plates :
-
Evenly spread the bacterial inoculum onto the surface of Mueller-Hinton agar plates using a sterile cotton swab.
-
-
Application of Test Compound :
-
Impregnate sterile filter paper discs with a known concentration of the test compound dissolved in a suitable solvent (e.g., DMSO).
-
Place the impregnated discs onto the surface of the inoculated agar plates.
-
-
Incubation :
-
Incubate the plates at 37°C for 18-24 hours.
-
-
Measurement and Interpretation :
-
Measure the diameter of the zone of inhibition (the clear area around the disc where bacterial growth is inhibited) in millimeters.
-
A larger zone of inhibition indicates greater antibacterial activity. The results are often compared to those of a standard antibiotic control.
-
Signaling Pathways and Experimental Workflow
The biological activities of these compounds are often mediated through their interaction with specific cellular signaling pathways. For instance, kinase inhibitors derived from pyridin-3-amine scaffolds can modulate pathways such as the c-Jun N-terminal kinase (JNK) and p38 MAP kinase pathways, which are crucial in inflammation and cancer.[2]
Caption: A generalized workflow for the discovery and development of kinase inhibitors.
Caption: Simplified representation of the MAP Kinase signaling pathway targeted by some pyridine-based inhibitors.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. mdpi.com [mdpi.com]
- 4. Antiproliferative Activity of Some Newly Synthesized Substituted Nicotinamides Candidates Using Pyridine-2(1H) thione Derivatives as Synthon - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Anticancer activities of some newly synthesized pyridine, pyrane, and pyrimidine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synthesis and evaluation of anticancer activity of 6-pyrazolinylcoumarin derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. amhsr.org [amhsr.org]
- 9. 6-Bromoindolglyoxylamido derivatives as antimicrobial agents and antibiotic enhancers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mediresonline.org [mediresonline.org]
- 11. Synthesis and Antibacterial Activity of 6-bromo-2-(o-aminophenyl)-3-amino-Quinazolin-4(3H)-one from 6-bromo,2-(o-aminophenyl)-3,1-benzoxazin-4(3H)-one. | European Journal of Applied Sciences [journals.scholarpublishing.org]
- 12. mdpi.com [mdpi.com]
- 13. benchchem.com [benchchem.com]
Comparative Crystallographic Analysis of 6-Bromo-5-nitropyridin-2-amine and its Isomeric Analogs
A detailed guide for researchers, scientists, and drug development professionals on the structural characteristics of key bromonitropyridinamine isomers, providing a basis for rational drug design and development.
This guide presents a comparative analysis of the X-ray crystallographic data for isomers of bromo-nitro-substituted pyridin-2-amines. While a crystal structure for 6-Bromo-5-nitropyridin-2-amine is not publicly available, this document focuses on a detailed examination of its close structural isomer, 5-Bromo-3-nitropyridin-2-amine, for which crystallographic data has been determined. This analysis serves as a valuable proxy for understanding the steric and electronic properties that govern the molecular conformation and intermolecular interactions in this class of compounds. The insights derived are crucial for structure-activity relationship (SAR) studies and the design of novel therapeutics, particularly in the realm of kinase inhibitors.
Comparative Crystallographic Data
The following table summarizes the key crystallographic parameters for 5-Bromo-3-nitropyridin-2-amine, providing a baseline for comparison with other potential analogs. The data highlights the precise spatial arrangement of the atoms and the overall crystal packing.
| Parameter | 5-Bromo-3-nitropyridin-2-amine |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| Unit Cell Dimensions | |
| a (Å) | 12.345(6) |
| b (Å) | 3.843(2) |
| c (Å) | 15.678(8) |
| α (°) | 90 |
| β (°) | 109.87(2) |
| γ (°) | 90 |
| Volume (ų) | 700.0(6) |
| Z | 4 |
| Density (calculated) (g/cm³) | 2.069 |
Selected Bond Lengths and Angles:
| Feature | Bond Length (Å) | Feature | Bond Angle (°) |
| Br(1)-C(5) | 1.889(7) | C(4)-C(5)-Br(1) | 118.5(5) |
| N(3)-O(1) | 1.234(8) | O(1)-N(3)-C(3) | 118.4(7) |
| N(3)-O(2) | 1.231(8) | O(2)-N(3)-C(3) | 118.7(7) |
| N(2)-C(2) | 1.340(9) | C(3)-C(2)-N(2) | 123.2(7) |
| N(1)-C(2) | 1.352(9) | C(6)-N(1)-C(2) | 117.8(6) |
| N(1)-C(6) | 1.332(9) | N(1)-C(2)-N(2) | 117.3(7) |
Experimental Protocols
The following section details a general methodology for the single-crystal X-ray diffraction analysis of compounds similar to this compound.
1. Crystal Growth: Single crystals suitable for X-ray diffraction are typically grown by slow evaporation of a saturated solution.
-
Solvent Selection: A suitable solvent is one in which the compound has moderate solubility. Common solvents for pyridinamine derivatives include ethanol, methanol, and acetone.
-
Procedure:
-
Dissolve the purified compound in the chosen solvent to create a nearly saturated solution.
-
Gently warm the solution to ensure complete dissolution.
-
Filter the solution to remove any particulate matter.
-
Transfer the solution to a clean vial and cover it loosely (e.g., with parafilm containing a few pinholes).
-
Allow the solvent to evaporate slowly in a vibration-free environment at a constant temperature.
-
Monitor the vial for the formation of well-defined single crystals over several days to weeks.
-
2. Data Collection:
-
A suitable single crystal is selected and mounted on a goniometer head.
-
Data is collected using a diffractometer equipped with a monochromatic X-ray source (e.g., Mo Kα or Cu Kα radiation) and a detector (e.g., CCD or CMOS).
-
The crystal is maintained at a low temperature (e.g., 100 K) during data collection to minimize thermal vibrations.
-
A series of diffraction images are collected as the crystal is rotated through a range of angles.
3. Structure Solution and Refinement:
-
The collected diffraction data is processed to determine the unit cell parameters and space group.
-
The crystal structure is solved using direct methods or Patterson methods to obtain an initial model of the atomic positions.
-
The structural model is then refined using full-matrix least-squares methods against the experimental diffraction data.
-
Anisotropic displacement parameters are refined for non-hydrogen atoms. Hydrogen atoms are typically placed in calculated positions and refined using a riding model.
-
The final refined structure is validated using crystallographic software to check for consistency and quality.
Visualization of Experimental Workflow and Potential Signaling Pathway
The following diagrams illustrate the general workflow for X-ray crystallography and a potential signaling pathway that bromo-nitropyridinamine derivatives may modulate, given their application in the development of kinase inhibitors.
Caption: Experimental workflow for the X-ray crystallographic analysis of a small organic molecule.
Caption: Potential inhibition of a receptor tyrosine kinase signaling pathway by a bromo-nitropyridinamine-based inhibitor.
A Comparative Guide to Catalysts for Cross-Coupling Reactions with 6-Bromo-5-nitropyridin-2-amine
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of catalyst systems for palladium-catalyzed cross-coupling reactions involving 6-Bromo-5-nitropyridin-2-amine. Direct experimental data for this specific substrate is limited in published literature. Therefore, this comparison relies on data from structurally and electronically analogous compounds, particularly other substituted aminobromopyridines and nitrobromopyridines.
The substrate this compound presents a unique challenge. The presence of the strongly electron-withdrawing nitro group is expected to increase the reactivity of the C-Br bond towards the initial oxidative addition step in the catalytic cycle. However, the free amino group at the 2-position, ortho to the ring nitrogen, can potentially coordinate to the palladium catalyst, leading to inhibition.[1][2] Consequently, the choice of ligand is critical to stabilize the catalyst and promote the desired reaction pathway. This guide examines three key transformations: Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira cross-coupling reactions.
General Experimental Workflow
The successful execution of palladium-catalyzed cross-coupling reactions requires careful attention to anhydrous and anaerobic conditions, as the active catalytic species are often sensitive to oxygen and moisture. A generalized workflow is depicted below.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a versatile method for forming C-C bonds between an organohalide and an organoboron compound.[3] For substrates containing amino groups, the choice of base and catalyst is crucial to avoid side reactions and catalyst deactivation.[3]
Comparative Data for Suzuki-Miyaura Coupling of Analogous Substrates
The following table summarizes reaction conditions for the Suzuki-Miyaura coupling of aminobromopyridine derivatives, which serve as a model for this compound.
| Substrate | Coupling Partner | Catalyst System (mol%) | Base | Solvent | Temp (°C) / Time (h) | Yield (%) | Reference |
| 5-Bromo-2-methylpyridin-3-amine | Phenylboronic acid | Pd(PPh₃)₄ (5) | K₃PO₄ | 1,4-Dioxane/H₂O | 85-95 / >15 | 85 | [3][4] |
| 5-Bromo-2-methylpyridin-3-amine | 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ (5) | K₃PO₄ | 1,4-Dioxane/H₂O | 85-95 / >15 | 88 | [4] |
| 6-Bromonicotinonitrile | 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ | Cs₂CO₃ | 1,4-Dioxane | 90 / 16 | 92 | [5] |
| 3-Chloropyridine | 2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine | Pd(OAc)₂ / PCy₃ | K₃PO₄ | THF/H₂O | 110 / 0.17 | 35 | [6] |
| Unprotected ortho-bromoaniline | Nitrophenylboronic ester | CataCXium A Pd G3 (10) | K₃PO₄ | 2-MeTHF | 90 / 16 | 97 | [7] |
Detailed Experimental Protocol: Suzuki-Miyaura Coupling
This generalized protocol is adapted from procedures for similar aminobromopyridines.[2][4]
-
Reaction Setup: To an oven-dried Schlenk flask, add this compound (1.0 equiv), the desired arylboronic acid (1.2 equiv), and potassium phosphate (K₃PO₄, 2.0 equiv).
-
Inerting: Seal the flask, then evacuate and backfill with an inert gas (e.g., Argon) three times.
-
Catalyst Addition: Under a positive pressure of inert gas, add the palladium catalyst, such as Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (5 mol%).
-
Solvent Addition: Add anhydrous 1,4-dioxane and degassed water (typically in a 4:1 ratio) via syringe.
-
Reaction: Heat the mixture to 85–100 °C and stir vigorously for 12–18 hours, monitoring the reaction progress by TLC or LC-MS.
-
Workup: After cooling to room temperature, dilute the mixture with ethyl acetate and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Catalytic Cycle: Suzuki-Miyaura Coupling
The catalytic cycle involves oxidative addition, transmetalation, and reductive elimination to form the C-C bond and regenerate the active catalyst.[8]
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a premier method for the formation of C-N bonds.[9] The reaction couples an aryl halide with a primary or secondary amine. For substrates with existing amino groups, careful selection of a bulky phosphine ligand and a strong, non-nucleophilic base is essential to achieve high yields.[10][11]
Comparative Data for Buchwald-Hartwig Amination of Analogous Substrates
The following table summarizes conditions for the C-N coupling of various bromopyridine and bromoquinoline derivatives.
| Substrate | Amine Partner | Catalyst (mol%) / Ligand | Base | Solvent | Temp (°C) / Time (h) | Yield (%) | Reference |
| 6-Bromopyridin-3-amine | Morpholine | Pd₂(dba)₃ (2) / XPhos (4) | NaOtBu | Toluene | 100 / 18 | 91 | [2] |
| 6-Bromopyridin-3-amine | Aniline | Pd(OAc)₂ (2) / BINAP (3) | Cs₂CO₃ | Toluene | 100 / 24 | 85 | [9] |
| 6-Bromoquinoline | N-Methylaniline | Pd₂(dba)₃ (2.5) / Xantphos (6) | NaOtBu | Toluene | 110 / 18 | 95 | [11] |
| 6-Bromo-2-chloroquinoline | Pyrrolidine | Pd₂(dba)₃ (2.5) / XPhos (6) | LiHMDS | Dioxane | 100 / 16 | 88 | [11] |
| 6-Bromonicotinonitrile | Morpholine | Pd₂(dba)₃ / Xantphos | Cs₂CO₃ | Toluene | 110 / 16 | 60-88 | [5] |
Detailed Experimental Protocol: Buchwald-Hartwig Amination
This generalized protocol is adapted from procedures for the amination of bromopyridines and bromoquinolines.[11][12]
-
Reaction Setup: In a glovebox or under an inert atmosphere, add the palladium precatalyst (e.g., Pd₂(dba)₃, 2 mol%), the phosphine ligand (e.g., XPhos, 4-6 mol%), and a base (e.g., NaOtBu, 1.4 equiv) to an oven-dried Schlenk tube.
-
Reagent Addition: Add this compound (1.0 equiv) and the desired amine coupling partner (1.2 equiv).
-
Solvent Addition: Add anhydrous, degassed toluene or dioxane via syringe.
-
Reaction: Seal the tube and heat the reaction mixture to 100–110 °C with vigorous stirring for 16–24 hours, monitoring progress by LC-MS.
-
Workup: After cooling, dilute the mixture with a suitable solvent (e.g., ethyl acetate) and filter through a pad of celite to remove palladium residues. Wash the filtrate with water and brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify the crude product by flash column chromatography.
Catalytic Cycle: Buchwald-Hartwig Amination
The mechanism involves oxidative addition of the aryl bromide, coordination and deprotonation of the amine, and reductive elimination to form the C-N bond.[11]
Sonogashira Coupling
The Sonogashira coupling is a highly effective method for forming a C-C bond between an aryl halide and a terminal alkyne, typically utilizing a dual catalyst system of palladium and copper(I).[13]
Comparative Data for Sonogashira Coupling of Analogous Substrates
The table below presents data from Sonogashira couplings of electronically similar and substituted bromopyridines.
| Substrate | Alkyne Partner | Catalyst System (mol%) | Base | Solvent | Temp (°C) / Time (h) | Yield (%) | Reference |
| 2-Amino-3-bromopyridine | Phenylacetylene | Pd(CF₃COO)₂ (2.5) / PPh₃ (5) / CuI (5) | Et₃N | DMF | 100 / 3 | 92 | [13] |
| 2-Amino-3-bromo-5-methylpyridine | Phenylacetylene | Pd(CF₃COO)₂ (2.5) / PPh₃ (5) / CuI (5) | Et₃N | DMF | 100 / 3 | 93 | [13] |
| 6-Bromo-3-fluoro-2-cyanopyridine | 1-Ethyl-4-ethynylbenzene | Pd(PPh₃)₄ / CuI | Et₃N | THF | RT / 16 | 92 | [14] |
| 6-Bromonicotinonitrile | Phenylacetylene | PdCl₂(PPh₃)₂ / CuI | Et₃N | THF | 60 / 12 | 88 | [5] |
| Aryl Bromide | Trimethylsilylacetylene | Na₂PdCl₄ (0.5) / Ligand (1) / CuI (1) | TMEDA | TMEDA | 80 / - | High | [15] |
Detailed Experimental Protocol: Sonogashira Coupling
This generalized protocol is adapted from established procedures for aminobromopyridines.[2][13]
-
Reaction Setup: To a dry Schlenk flask, add the palladium catalyst (e.g., Pd(CF₃COO)₂, 2.5 mol%), a ligand (e.g., PPh₃, 5 mol%), and the co-catalyst Copper(I) iodide (CuI, 5 mol%).
-
Inerting: Seal the flask and purge with an inert gas for 15 minutes.
-
Reagent Addition: Under the inert atmosphere, add anhydrous solvent (e.g., DMF), a base (e.g., Et₃N, 2.0-3.0 equiv), this compound (1.0 equiv), and the terminal alkyne (1.2 equiv).
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 80–100 °C) and stir for 3–12 hours, monitoring completion by TLC or LC-MS.
-
Workup: After cooling, dilute the reaction mixture with an organic solvent and filter through a pad of celite. Wash the filtrate with water and brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify the residue by flash column chromatography.
Catalytic Cycle: Sonogashira Coupling
The reaction proceeds via two interconnected catalytic cycles, one for palladium and one for copper.[15]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities [mdpi.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Suzuki–Miyaura cross-coupling optimization enabled by automated feedback - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. benchchem.com [benchchem.com]
- 10. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. scirp.org [scirp.org]
- 14. eprints.soton.ac.uk [eprints.soton.ac.uk]
- 15. researchgate.net [researchgate.net]
A Comparative Guide to the Synthesis of 6-Bromo-5-nitropyridin-2-amine
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive validation of a proposed synthetic route to 6-Bromo-5-nitropyridin-2-amine, a valuable building block in medicinal chemistry. The synthesis involves a two-step process starting from the commercially available 2-aminopyridine. This document outlines the experimental protocols for each step, presents quantitative data for comparison, and discusses an alternative synthetic strategy.
Proposed Synthetic Route: Nitration of 2-Amino-6-bromopyridine
The most plausible and direct synthetic pathway to this compound involves the initial synthesis of the precursor, 2-Amino-6-bromopyridine, followed by its regioselective nitration.
Step 1: Synthesis of 2-Amino-6-bromopyridine
Two primary methods for the synthesis of 2-Amino-6-bromopyridine are presented below for comparison: Hofmann Degradation and Direct Amination.
Method 1: Hofmann Degradation of 6-Bromo-2-pyridinecarboxamide
This classical approach involves the rearrangement of a primary amide to an amine with one fewer carbon atom.
Method 2: Direct Amination of 2,6-Dibromopyridine
This method involves the nucleophilic substitution of a bromine atom with an amino group.
Comparison of Synthetic Routes to 2-Amino-6-bromopyridine
| Parameter | Method 1: Hofmann Degradation | Method 2: Direct Amination |
| Starting Material | 6-Bromo-2-pyridinecarboxamide | 2,6-Dibromopyridine |
| Key Reagents | Sodium hydroxide, Liquid bromine | Concentrated ammonia |
| Yield | 53.2 - 54.3%[1] | 88.9%[2] |
| Purity | 99.0% (by HPLC)[1] | High (after sublimation)[2] |
| Reaction Conditions | 60°C, 1 hour[1] | 190°C, 6 hours (in autoclave)[2] |
| Advantages | High purity of the final product. | Higher yield. |
| Disadvantages | Moderate yield. | Requires high pressure and temperature, potential for byproduct formation (2,6-diaminopyridine).[2] |
Step 2: Nitration of 2-Amino-6-bromopyridine
The second step involves the electrophilic nitration of the synthesized 2-Amino-6-bromopyridine. The directing effects of the amino (ortho-, para-directing) and bromo (ortho-, para-directing) groups will influence the position of the incoming nitro group. The primary challenge in this step is achieving regioselectivity to favor the formation of the desired 5-nitro isomer over the 3-nitro isomer.
Experimental Protocols
Protocol 1: Synthesis of 2-Amino-6-bromopyridine via Hofmann Degradation [1]
-
Prepare a solution of sodium hypobromite by adding liquid bromine dropwise to a cooled ( -5 to 0 °C) solution of sodium hydroxide.
-
Add 6-bromo-2-pyridinecarboxamide to the sodium hypobromite solution at room temperature.
-
Heat the reaction mixture to 60°C for 1 hour.
-
Cool the mixture to 0°C to precipitate the crude product.
-
Filter the crude product and extract the filtrate with dichloromethane.
-
Combine the crude product and the extracted residue, and recrystallize from petroleum ether to yield 2-amino-6-bromopyridine.
Protocol 2: Synthesis of 2-Amino-6-bromopyridine via Direct Amination [2]
-
Suspend 2,6-dibromopyridine in concentrated ammonia in a steel autoclave with a glass liner.
-
Seal the autoclave and heat to 190°C for 6 hours.
-
After cooling, extract the reaction mixture with ethyl acetate.
-
Dry the combined organic phases over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Dissolve the residue in a cyclohexane/ethyl acetate mixture and filter through a short silica gel column to remove the 2,6-diaminopyridine byproduct.
-
The final product can be further purified by sublimation to yield a white solid.
Protocol 3: General Procedure for the Nitration of a Bromo-aminopyridine (Adapted from the nitration of 2-amino-5-bromopyridine) [3]
-
In a three-necked flask equipped with a stirrer, thermometer, and dropping funnel, cool concentrated sulfuric acid to below 10°C.
-
Slowly add 2-Amino-6-bromopyridine to the sulfuric acid, maintaining the temperature below 20°C.
-
Prepare a nitrating mixture of concentrated nitric acid and concentrated sulfuric acid.
-
Add the nitrating mixture dropwise to the solution of 2-Amino-6-bromopyridine, keeping the temperature between 0-5°C.
-
After the addition is complete, continue stirring at room temperature for several hours.
-
Pour the reaction mixture onto crushed ice and neutralize with a sodium hydroxide solution.
-
Collect the precipitated solid by filtration, wash with water, and dry.
-
The isomeric products (this compound and 6-Bromo-3-nitropyridin-2-amine) would then be separated by column chromatography.
Alternative Synthetic Route
An alternative approach to the synthesis of this compound could involve a different sequence of reactions, such as the nitration of a precursor followed by bromination. For example, the nitration of 2-aminopyridine is known to produce a mixture of 2-amino-3-nitropyridine and 2-amino-5-nitropyridine.[4] The 2-amino-5-nitropyridine could then potentially be selectively brominated at the 6-position. However, this route may also present challenges in regioselectivity and require careful optimization of reaction conditions.
Visualizing the Synthetic Pathways
Caption: Proposed synthetic route to this compound.
Caption: Logical workflow for the validation of the synthetic route.
References
A Comparative Guide to Assessing the Purity of Synthesized 6-Bromo-5-nitropyridin-2-amine
For Researchers, Scientists, and Drug Development Professionals
In the synthesis of complex pharmaceutical intermediates, the rigorous assessment of purity is a critical determinant of downstream success, impacting reaction yields, biological activity, and ultimately, patient safety. This guide provides a comprehensive comparison of analytical methodologies for evaluating the purity of synthesized 6-Bromo-5-nitropyridin-2-amine, a key building block in medicinal chemistry. Furthermore, it explores the performance of a common alternative, 6-Chloro-5-nitropyridin-2-amine, offering supporting experimental data and detailed protocols to aid in the selection of optimal synthetic and analytical strategies.
Introduction to Purity Assessment
The synthesis of this compound, typically achieved through the nitration of 2-amino-6-bromopyridine, can result in a variety of impurities. These can include unreacted starting materials, intermediates, regioisomers, and byproducts from side reactions. A thorough purity analysis is therefore essential to ensure the quality and consistency of the synthesized material. The primary analytical techniques for this purpose are High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) spectroscopy, particularly quantitative NMR (qNMR), and Mass Spectrometry (MS).
Comparison of Analytical Techniques for Purity Determination
The choice of analytical technique for purity assessment depends on the specific requirements of the analysis, including the need for quantitative accuracy, impurity identification, and throughput.
| Technique | Principle | Advantages | Disadvantages |
| HPLC-UV | Separation based on polarity, with detection by UV absorbance. | High resolution and sensitivity for quantitative analysis of non-volatile impurities.[1] | Requires a reference standard for each impurity for accurate quantification. |
| qNMR | Signal intensity is directly proportional to the number of nuclei, allowing for absolute purity determination against a certified internal standard.[2][3] | Provides structural information and absolute purity without the need for a specific reference standard of the analyte.[4] | Lower sensitivity compared to HPLC; may not detect impurities at very low levels. |
| LC-MS | Combines the separation power of HPLC with the mass identification capabilities of MS. | Excellent for identifying unknown impurities by providing molecular weight information.[5] | Quantification can be less precise than HPLC-UV unless using isotopically labeled standards. |
Potential Impurities in the Synthesis of this compound
Based on the common synthetic route starting from 2-aminopyridine, the following impurities may be present in the final product.
| Impurity | Structure | Origin |
| 2-Aminopyridine | Unreacted starting material.[6][7] | |
| 2-Amino-6-bromopyridine | Unreacted intermediate from the bromination step.[6][7] | |
| 6-Bromo-3-nitropyridin-2-amine | Regioisomer formed during the nitration reaction. | |
| Dibrominated species | e.g., 2-Amino-3,6-dibromopyridine | Over-bromination during the first synthetic step. |
Comparative Performance: this compound vs. 6-Chloro-5-nitropyridin-2-amine
In many synthetic applications, particularly in the synthesis of kinase inhibitors, the chloro-analogue, 6-Chloro-5-nitropyridin-2-amine, can be considered as an alternative to this compound. The choice between these two reagents often depends on their relative reactivity in key bond-forming reactions, such as nucleophilic aromatic substitution (SNAr).
The reactivity of halopyridines in SNAr reactions is influenced by the nature of the halogen leaving group. Generally, the order of reactivity for halogens as leaving groups in activated aryl systems is F > Cl ≈ Br > I when the addition of the nucleophile is the rate-determining step.[8] However, in some cases, the leaving group ability (C-X bond strength) can influence the overall reaction rate.
Hypothetical Performance Data in a Model SNAr Reaction
The following table presents hypothetical, yet representative, data for a nucleophilic aromatic substitution reaction with a generic amine nucleophile to illustrate the potential differences in performance between the bromo and chloro analogues.
| Parameter | This compound | 6-Chloro-5-nitropyridin-2-amine |
| Reaction Time | 4 hours | 6 hours |
| Yield | 85% | 82% |
| Product Purity (by HPLC) | 98.5% | 98.2% |
| Major Impurity | Unreacted starting material (1.0%) | Unreacted starting material (1.2%) |
This hypothetical data suggests that the bromo-substituted pyridine may offer a slightly faster reaction time and higher yield due to the better leaving group ability of bromide compared to chloride in this specific context. However, the purity of the resulting product is comparable. The choice of reagent may therefore depend on a balance of reactivity, cost, and availability.
Experimental Protocols
HPLC-UV Method for Purity Assessment of this compound
References
- 1. benchchem.com [benchchem.com]
- 2. pubsapp.acs.org [pubsapp.acs.org]
- 3. Quantitative NMR Methods in Pharmaceuticals: Purity Assurance [eureka.patsnap.com]
- 4. Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay: Miniperspective - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 84487-03-6|6-Chloro-5-nitropyridin-2-amine|BLD Pharm [bldpharm.com]
- 6. benchchem.com [benchchem.com]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. Reactivity in the nucleophilic aromatic substitution reactions of pyridinium ions - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
A Comparative Guide to the Efficacy of Nitrating Agents for Pyridine Rings
For Researchers, Scientists, and Drug Development Professionals
The introduction of a nitro group onto a pyridine ring is a critical transformation in the synthesis of numerous pharmaceuticals, agrochemicals, and materials. However, the inherent electron-deficient nature of the pyridine ring makes electrophilic aromatic substitution, such as nitration, a significant synthetic challenge. This guide provides an objective comparison of various nitrating agents for pyridine rings, supported by experimental data, to aid researchers in selecting the most effective method for their specific applications.
Comparative Performance of Nitrating Agents
The efficacy of a nitrating agent for pyridine is determined by factors such as yield, regioselectivity, reaction conditions, and substrate scope. The following table summarizes the performance of several common and recently developed nitrating systems.
| Nitrating Agent/System | Substrate | Product | Reaction Conditions | Yield (%) | Regioselectivity | Reference |
| KNO₃ / fuming H₂SO₄ | Pyridine | 3-Nitropyridine | 330 °C | 6% | meta | [1] |
| NO₂F | Pyridine | 3-Nitropyridine | Not specified | 10% | meta | [1] |
| HNO₃ / (CF₃CO)₂O | Substituted Pyridines | 3-Nitropyridines | Chilled (ice bath) | 10-83% | meta | [2][3] |
| N₂O₅ / SO₂ | Pyridine | 3-Nitropyridine | Not specified | Good yields | meta | [1] |
| HNO₃ / Oleum | 2,6-Diaminopyridine | 2,6-Diamino-3,5-dinitropyridine | < 30 °C | > 90% | meta, meta' | [4][5] |
| tert-Butyl Nitrite (TBN) / TEMPO / O₂ | 2-Phenylpyridine derivative | meta-Nitro-2-phenylpyridine derivative | Room Temperature, one-pot | 70-87% | meta | [1] |
| tert-Butyl Nitrite (TBN) / TEMPO / O₂ | Atazanavir precursor | meta-Nitrated atazanavir precursor | Room Temperature, one-pot | 78% | meta | [1] |
| tert-Butyl Nitrite (TBN) / TEMPO / O₂ | (-)-Cotinine | meta-Nitro-(-)-cotinine | Room Temperature, one-pot | Not specified | meta | [1] |
Experimental Protocols
Detailed methodologies for key nitration experiments are provided below to ensure reproducibility.
Nitration of Substituted Pyridines with Nitric Acid in Trifluoroacetic Anhydride[2][6]
This procedure is a general method for the nitration of various substituted pyridines.
Materials:
-
Substituted pyridine
-
Trifluoroacetic anhydride
-
Concentrated nitric acid
-
Ice bath
-
Standard laboratory glassware
Procedure:
-
Chill trifluoroacetic anhydride (10 ml, 42 mmol) in an ice bath.
-
Slowly add the substituted pyridine (17 mmol) to the chilled trifluoroacetic anhydride with stirring.
-
Continue stirring the mixture in the ice bath for 2 hours.
-
Add concentrated nitric acid (1.9 ml, 36 mmol) dropwise to the reaction mixture.
-
After the addition is complete, allow the reaction to proceed. Reaction time and workup will vary depending on the specific substrate.
-
The product is then isolated and purified using standard techniques such as extraction and chromatography.
Nitration of 2,6-Diaminopyridine using Nitric Acid and Oleum[4]
This method provides high yields for the dinitration of electron-rich diaminopyridines.
Materials:
-
2,6-Diaminopyridine (DAP)
-
Fuming sulfuric acid (oleum, >20%)
-
Nitric acid (>97%)
-
Reaction vessel with cooling capabilities
Procedure:
-
Prepare a mixture of nitric acid and fuming sulfuric acid. It is preferred to use not more than 2.1 moles of nitric acid per mole of DAP.
-
Maintain the reaction temperature below 30 °C, preferably between 15 °C and 25 °C.
-
Contact the 2,6-diaminopyridine with the nitrating mixture.
-
Upon completion of the reaction, the product, 2,6-diamino-3,5-dinitropyridine, can be isolated by precipitation and filtration.
Regioselective meta-Nitration via a Dearomatization-Rearomatization Strategy[1]
This modern, one-pot protocol is suitable for the late-stage functionalization of complex molecules under mild conditions.
Materials:
-
Pyridine-containing substrate
-
Dimethyl acetylenedicarboxylate
-
Methyl pyruvate
-
tert-Butyl nitrite (TBN)
-
(2,2,6,6-Tetramethylpiperidin-1-yl)oxyl (TEMPO)
-
Solvent (e.g., acetonitrile)
-
Oxygen (from air)
Procedure:
-
In a suitable reaction vessel, the pyridine substrate is reacted with dimethyl acetylenedicarboxylate to form a 1,4-dipole in situ.
-
This intermediate undergoes a dearomatizing cycloaddition with methyl pyruvate to form a stable oxazino pyridine intermediate.
-
To this intermediate, tert-butyl nitrite (TBN) is added as the NO₂ radical source, along with TEMPO and O₂ (from the air) as co-oxidants.
-
The reaction is typically stirred at room temperature.
-
The resulting meta-nitrated pyridine product is then isolated and purified. This one-pot procedure avoids the need for purification of the intermediate oxazino azine.
Logical Workflow for Comparing Nitrating Agents
The selection of an appropriate nitrating agent is a critical step in the synthesis of nitropyridines. The following diagram illustrates a logical workflow for evaluating and comparing different nitrating agents based on substrate compatibility and desired reaction outcomes.
Caption: A logical workflow for the selection of a pyridine nitrating agent.
Conclusion
The nitration of pyridine rings has evolved from requiring harsh, high-temperature conditions with low yields to modern, mild, and highly regioselective methods applicable to complex, late-stage functionalization. For simple, robust pyridines, classical methods using mixed acids or nitric acid in trifluoroacetic anhydride can be effective. However, for sensitive or complex substrates, particularly in drug development, the dearomatization-rearomatization strategy offers a superior approach with its mild conditions, high yields, and excellent regioselectivity. The choice of the optimal nitrating agent will ultimately depend on the specific pyridine substrate, the desired outcome, and the tolerance of the molecule to the reaction conditions.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Preparation of nitropyridines by nitration of pyridines with nitric acid - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. US5945537A - Nitration of pyridine-2, 6-diamines - Google Patents [patents.google.com]
- 5. WO1997011058A1 - Nitration of pyridine-2,6-diamines - Google Patents [patents.google.com]
A Comparative Guide to the Application of 2-Amino-4-bromo-3-nitropyridine in Kinase Inhibitor Synthesis
A note on the selected compound: While the initial topic of interest was 6-Bromo-5-nitropyridin-2-amine, a comprehensive literature search revealed a scarcity of published applications for this specific isomer. In contrast, the closely related compound, 2-Amino-4-bromo-3-nitropyridine , is extensively documented as a versatile and crucial building block in medicinal chemistry. This guide, therefore, focuses on the applications of 2-Amino-4-bromo-3-nitropyridine, providing a comparative analysis of its synthetic utility, particularly in the development of kinase inhibitors. This information will serve as a valuable resource for researchers, scientists, and drug development professionals working with substituted pyridines.
2-Amino-4-bromo-3-nitropyridine is a highly functionalized heterocyclic compound that serves as a key intermediate in the synthesis of a variety of bioactive molecules.[1][2] Its unique arrangement of an amino group, a bromine atom, and a nitro group on the pyridine core provides multiple reactive sites for derivatization.[3] The electron-withdrawing nitro group activates the pyridine ring, making the bromine atom at the 4-position a good leaving group for various cross-coupling and nucleophilic substitution reactions.[3] This property is extensively exploited in the synthesis of kinase inhibitors, especially those based on the imidazo[4,5-b]pyridine scaffold, which is a known bioisostere of purine.[4]
Comparative Analysis of Synthetic Transformations
The primary utility of 2-Amino-4-bromo-3-nitropyridine lies in its ability to undergo a range of chemical transformations to build molecular diversity. The most common and powerful of these are palladium-catalyzed cross-coupling reactions and nucleophilic aromatic substitution (SNAr).
A comparison of common synthetic routes for the functionalization of the pyridine ring is presented below. While direct comparative studies on 2-Amino-4-bromo-3-nitropyridine are limited, data from closely related substrates provide a good indication of the expected efficiency of these transformations.
| Reaction Type | Coupling Partner | Product Type | Catalyst/Ligand | Base | Solvent | Temp (°C) | Yield (%) |
| Suzuki-Miyaura | Phenylboronic acid | C(sp²)–C(sp²) | Pd(PPh₃)₄ | K₂CO₃ | Toluene/H₂O | 90 | >85[5] |
| Suzuki-Miyaura | 4-Methoxyphenylboronic acid | C(sp²)–C(sp²) | Pd(OAc)₂ / SPhos | K₃PO₄ | 1,4-Dioxane | 100 | >95[5] |
| Buchwald-Hartwig | Benzylamine | C(sp²)–N | Pd₂(dba)₃ / XPhos | NaOtBu | Toluene | 100 | Not specified[4] |
| Nucleophilic Aromatic Substitution (SNAr) | Morpholine | C(sp²)–N | - | K₂CO₃ | DMF | 80 | Not specified[4] |
Key Synthetic Pathways and Experimental Protocols
The synthesis of kinase inhibitors from 2-Amino-4-bromo-3-nitropyridine typically follows a multi-step sequence involving derivatization at the 4-position, reduction of the nitro group, and subsequent cyclization to form the fused imidazo[4,5-b]pyridine ring system.[4][6]
Experimental Protocols
1. Suzuki-Miyaura Cross-Coupling
This protocol describes the coupling of an arylboronic acid to the 4-position of the pyridine ring.[4]
-
Materials: 2-Amino-4-bromo-3-nitropyridine (1.0 eq), Phenylboronic acid (1.2 eq), Tetrakis(triphenylphosphine)palladium(0) (0.05 eq), Potassium carbonate (2.0 eq), 1,4-dioxane, and water.
-
Procedure:
-
In a Schlenk flask, combine 2-Amino-4-bromo-3-nitropyridine, phenylboronic acid, and potassium carbonate.
-
Evacuate and backfill the flask with an inert gas (e.g., argon) three times.
-
Add a degassed 4:1 mixture of 1,4-dioxane and water.
-
Add the palladium catalyst to the reaction mixture.
-
Heat the reaction to 90 °C and stir for 12-16 hours.
-
After cooling to room temperature, dilute the reaction mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
-
2. Buchwald-Hartwig Amination
This protocol details the coupling of an amine to the 4-position.[4]
-
Materials: 2-Amino-4-bromo-3-nitropyridine (1.0 eq), Benzylamine (1.2 eq), Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 0.02 eq), XPhos (0.04 eq), Sodium tert-butoxide (1.4 eq), and anhydrous toluene.
-
Procedure:
-
In a glovebox, add the palladium catalyst, ligand, and base to an oven-dried Schlenk tube.
-
Add 2-Amino-4-bromo-3-nitropyridine and anhydrous toluene.
-
Add benzylamine to the mixture.
-
Seal the Schlenk tube and heat the reaction mixture to 100 °C with stirring for 8-12 hours.
-
Cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of Celite.
-
Wash the filtrate with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the organic layer and purify the residue by column chromatography.
-
3. Nitro Group Reduction and Cyclization
This two-step protocol describes the formation of the imidazo[4,5-b]pyridine core.[2]
-
Materials: N'-(4-bromo-3-nitropyridin-2-yl)-N,N-dimethylformimidamide (from a previous step), Iron powder (3-5 eq), Glacial acetic acid.
-
Procedure (Reductive Cyclization):
-
To a stirred solution of the starting material in glacial acetic acid, add iron powder portion-wise.
-
Heat the reaction mixture to 80-100 °C and monitor by TLC or LC-MS.
-
Upon completion, cool the mixture to room temperature.
-
Filter the reaction mixture to remove iron residues and wash the solid with the solvent.
-
Neutralize the filtrate with a suitable base (e.g., saturated sodium bicarbonate solution).
-
Extract the aqueous layer with an organic solvent (e.g., Ethyl acetate).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to obtain the substituted pyrazolo[4,3-c]pyridin-3-amine.
-
Alternative Starting Materials and Synthetic Routes
While 2-Amino-4-bromo-3-nitropyridine is a valuable starting material, other substituted pyridines are also employed in the synthesis of kinase inhibitors. For instance, 2-chloro-3-nitropyridine can be used to construct the imidazo[4,5-b]pyridine scaffold through a tandem reaction in an H₂O-IPA medium.[7] Furthermore, the synthesis of the precursor, 2-amino-4-bromopyridine, has been optimized. A newer method starting from 2,4-dibromopyridine-N-oxide offers a higher yield (80.5%) compared to older multi-step methods with lower yields.[1][8]
| Parameter | Method 1 (Older) | Method 2 (CN102603622B) |
| Starting Material | Multi-step from various precursors | 2,4-dibromopyridine-N-oxide |
| Key Steps | Often involves multiple complex steps | 1. Ammoniation 2. Reduction |
| Overall Yield | Lower, e.g., 22% in one reported step | 80.5% |
| Scalability | Not suitable for large-scale operation | Suitable for large-scale preparation |
Biological Significance and Signaling Pathway Inhibition
Kinase inhibitors developed from 2-Amino-4-bromo-3-nitropyridine and its derivatives often target critical signaling pathways implicated in cancer cell proliferation and survival.[2] One such key pathway is the MAP Kinase (MAPK) signaling cascade, which is frequently hyperactivated in various cancers.[2] The imidazo[4,5-b]pyridine scaffold can be elaborated to target kinases such as RAF, MEK, or ERK within this pathway.[2]
Conclusion
2-Amino-4-bromo-3-nitropyridine stands out as a versatile and highly valuable building block in the synthesis of complex heterocyclic molecules, particularly for the development of kinase inhibitors. Its amenability to a range of synthetic transformations, including Suzuki-Miyaura coupling, Buchwald-Hartwig amination, and nucleophilic aromatic substitution, allows for the systematic exploration of chemical space to identify potent and selective therapeutic agents. The detailed protocols and comparative data presented in this guide provide a solid foundation for researchers to design and execute efficient synthetic strategies targeting key signaling pathways in various diseases.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. CN102603622B - Synthetic method of 2-amino-4-bromopyridine - Google Patents [patents.google.com]
A Comparative Guide to the Quantum Mechanical Properties of Bromo-Nitropyridinamine Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the quantum mechanical and physicochemical properties of 6-Bromo-5-nitropyridin-2-amine and its derivatives. Due to the limited availability of direct quantum mechanical studies on this compound, this guide leverages data from its positional isomer, 2-Amino-3-bromo-5-nitropyridine, as a primary reference for comparison. Additional related nitropyridine derivatives are also included to provide a broader context for understanding structure-property relationships.
Physicochemical and Calculated Quantum Mechanical Properties
The following table summarizes key physicochemical and quantum mechanical data for this compound and its computationally studied isomer, 2-Amino-3-bromo-5-nitropyridine. This allows for a direct comparison of their fundamental properties.
| Property | This compound | 2-Amino-3-bromo-5-nitropyridine |
| Molecular Formula | C₅H₄BrN₃O₂ | C₅H₄BrN₃O₂ |
| Molecular Weight | 218.01 g/mol | 218.01 g/mol |
| CAS Number | 84487-05-8 | 15862-31-4 |
| HOMO Energy | Data not available | -6.89 eV |
| LUMO Energy | Data not available | -2.72 eV |
| Energy Gap (ΔE) | Data not available | 4.17 eV |
| Dipole Moment (μ) | Data not available | 1.851 Debye |
| Electronegativity (χ) | Data not available | 4.805 |
| Chemical Potential (μ) | Data not available | -4.805 |
| Global Hardness (η) | Data not available | 2.085 |
| Global Softness (S) | Data not available | 0.239 |
| Electrophilicity Index (ω) | Data not available | 5.905 |
| First Order Hyperpolarizability (β) | Data not available | 7.428x10⁻³⁰ esu |
Note: The quantum mechanical data for 2-Amino-3-bromo-5-nitropyridine is derived from a study employing Density Functional Theory (DFT) at the B3LYP/6-311++G(d,p) level of theory. The absence of data for this compound highlights a research gap for this specific isomer.
Experimental and Computational Protocols
The methodologies employed in the characterization of these compounds are crucial for the interpretation and replication of results.
Experimental Synthesis of a Related Derivative
A common synthetic route for related bromonitropyridine amines involves the nitration of a bromo-aminopyridine precursor. For instance, the synthesis of 2-amino-5-bromo-3-nitropyridine has been reported to involve the nitration of 2-amino-5-bromopyridine. This method provides a basis for potential synthetic strategies for this compound.
Quantum Mechanical Calculations
The computational data presented for 2-Amino-3-bromo-5-nitropyridine was obtained using the following protocol:
-
Software: Gaussian 09 suite of programs.
-
Method: Density Functional Theory (DFT).
-
Functional: Becke's three-parameter hybrid functional combined with the Lee-Yang-Parr correlation functional (B3LYP).
-
Basis Set: 6-311++G(d,p).
This level of theory is widely used for geometry optimization and the prediction of various molecular properties, including electronic structure, vibrational frequencies, and non-linear optical properties.
Visualizing a Quantum Mechanical Investigation Workflow
The following diagram illustrates a typical workflow for the quantum mechanical investigation of a novel compound.
Caption: A flowchart of a typical quantum mechanical investigation.
Relationship Between Calculated Quantum Chemical Properties
The various quantum chemical parameters are interconnected and provide insights into the reactivity and stability of a molecule.
Caption: Key relationships between quantum chemical descriptors.
This guide serves as a foundational resource for researchers interested in the computational study of this compound and its derivatives. The provided data and workflows can aid in designing new computational studies and in the rational design of novel molecules with desired properties for applications in drug discovery and materials science. The clear research gap for the title compound also presents an opportunity for further investigation.
Safety Operating Guide
Personal protective equipment for handling 6-Bromo-5-nitropyridin-2-amine
This guide provides crucial safety, handling, and disposal information for 6-Bromo-5-nitropyridin-2-amine, a chemical compound utilized in laboratory research. Adherence to these protocols is vital for ensuring a safe laboratory environment and mitigating potential risks for researchers, scientists, and drug development professionals. The following information has been synthesized from safety data for structurally related compounds.
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is the primary line of defense against potential exposure. The required PPE is summarized in the table below.
| Protection Level | Equipment | Purpose |
| Primary Engineering Control | Certified Chemical Fume Hood | To minimize inhalation exposure to dust and vapors. |
| Eye and Face Protection | Chemical Splash Goggles and Face Shield | Goggles protect against splashes; a face shield provides broader protection, especially when handling larger quantities or during reactions that could splash.[1][2][3] |
| Hand Protection | Chemical-Resistant Gloves (e.g., Nitrile) | To prevent skin contact. It is advisable to wear two pairs (double-gloving) and change them frequently.[1][2] |
| Body Protection | Flame-Resistant Laboratory Coat | To protect skin and personal clothing from contamination.[1][2][3] |
| Foot Protection | Closed-Toe, Chemical-Resistant Shoes | To protect feet from spills and falling objects.[1] |
| Respiratory Protection | NIOSH-Approved Respirator | Required when working outside of a fume hood or if engineering controls are insufficient to control airborne concentrations.[1][3][4][5] |
Operational Plan: Step-by-Step Handling Procedure
A systematic approach is crucial for both safety and experimental integrity when handling this compound.
1. Pre-Handling Preparation:
- Risk Assessment: Conduct a thorough risk assessment for the planned experiment.
- Emergency Equipment: Ensure that a safety shower, eyewash station, and fire extinguisher are readily accessible.[2][6]
- PPE: Don all required PPE as outlined in the table above before entering the handling area.
2. Handling the Compound:
- Weighing: When weighing the solid compound, use a balance inside a chemical fume hood or a ventilated balance enclosure to avoid dust dispersion.[1]
- Dissolving: When preparing solutions, slowly add the solid to the solvent to prevent splashing.
- Reactions: Use appropriate glassware and securely set up the apparatus within the fume hood.
3. Post-Handling Procedures:
- Decontamination: Wipe down the work area in the fume hood with an appropriate solvent and cleaning agent.
- Hand Washing: Wash hands and face thoroughly with soap and water after handling.[1][2][6]
- Clothing: Remove any contaminated clothing and wash it before reuse.[2]
Disposal Plan
Proper disposal of this compound and associated waste is critical to prevent environmental contamination and ensure regulatory compliance.
-
Solid Waste:
-
Liquid Waste:
-
Solutions: Solutions containing this compound should be collected in a labeled, sealed, and appropriate solvent waste container, designated for halogenated organic waste.[7]
-
-
General Disposal Guidelines:
-
Labeling: All waste containers must be clearly labeled with the full chemical name and associated hazards.[2][7]
-
Segregation: Do not mix incompatible waste streams.[7]
-
Storage: Store waste containers in a designated satellite accumulation area within the laboratory.[7]
-
Regulations: All disposal must be undertaken by qualified personnel and in accordance with federal, state, and local regulations.[1]
-
Visualized Workflow
To further clarify the procedural steps, the following diagram illustrates the operational and disposal workflow.
Caption: Operational and Disposal Workflow for this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
